molecular formula C6H8Cl2N4 B11895008 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride

Cat. No.: B11895008
M. Wt: 207.06 g/mol
InChI Key: YRKJFHYHAWJPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C6H8Cl2N4 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

1H-imidazo[4,5-c]pyridin-4-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-6-5-4(1-2-8-6)9-3-10-5;;/h1-3H,(H2,7,8)(H,9,10);2*1H

InChI Key

YRKJFHYHAWJPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC=N2)N.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical and Analytical Profiling of 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride: Molecular Weight, Salt Stoichiometry, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1H-Imidazo[4,5-c]pyridin-4-amine (also known as 3-deazaadenine) is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere of adenine and a core pharmacophore for Toll-like receptor (TLR) 7/8 agonists[1]. While the free base possesses a molecular weight of 134.14 g/mol [2], it is frequently formulated as a dihydrochloride salt (2HCl) to enhance aqueous solubility and solid-state stability. This formulation shifts the effective bulk molecular weight to 207.06 g/mol .

This whitepaper provides an in-depth technical analysis of the compound's stoichiometric mass calculations, details orthogonal analytical protocols for self-validating quality control, and explores its pharmacological significance in modern drug development.

Structural Identity and Stoichiometric Mass Profiling

1H-Imidazo[4,5-c]pyridin-4-amine consists of a fused imidazole and pyridine ring system[3]. The presence of multiple basic nitrogen atoms—specifically the exocyclic amine (C4), the pyridine nitrogen (N5), and the imidazole nitrogens—allows for multiple protonation states. During salt formation, the most basic sites (typically the pyridine nitrogen and one imidazole nitrogen) are protonated, yielding a stable dihydrochloride salt.

G FB Free Base C6H6N4 MW: 134.14 g/mol HCl1 Mono-HCl Salt [C6H7N4]+ Cl- MW: 170.60 g/mol FB->HCl1 + HCl HCl2 Dihydrochloride Salt [C6H8N4]2+ 2Cl- MW: 207.06 g/mol HCl1->HCl2 + HCl

Caption: Stoichiometric progression of 1H-Imidazo[4,5-c]pyridin-4-amine protonation.

Quantitative Mass Data

Accurate dosing in biological assays requires precise knowledge of the salt form. Dosing based on the free base molecular weight when utilizing the 2HCl salt will result in a ~35% deficit in the actual molar concentration administered.

Table 1: Physicochemical Properties Comparison

PropertyFree BaseDihydrochloride Salt (2HCl)
Chemical Formula C₆H₆N₄C₆H₆N₄ • 2HCl
Bulk Molecular Weight 134.14 g/mol 207.06 g/mol
Monoisotopic Mass 134.059 DaN/A (Dissociates in solution)
Aqueous Solubility LowHigh (>50 mg/mL expected)

Table 2: Elemental Composition of the Dihydrochloride Salt (MW: 207.06 g/mol )

ElementAtomic MassCountTotal MassMass Fraction (%)
Carbon (C) 12.011672.06634.80%
Hydrogen (H) 1.00888.0643.89%
Nitrogen (N) 14.007456.02827.06%
Chlorine (Cl) 35.450270.90034.24%

Analytical Workflows for Molecular Weight Validation

To ensure scientific integrity and trustworthiness, the validation of a salt-form API must rely on a self-validating orthogonal system . Mass spectrometry (MS) alone is insufficient because the non-covalent chloride ions dissociate during ionization. Therefore, MS is used to verify the exact mass of the free base, while potentiometric titration is employed to quantify the chloride counterions, confirming the 2HCl stoichiometry.

LCMS Prep Sample Preparation Dissolve in H2O/MeCN LC UHPLC Separation C18 Column Prep->LC Titration Potentiometric Titration Quantify Cl- for 2HCl ratio Prep->Titration ESI ESI+ Mass Spectrometry Detect [M+H]+ at m/z 135.067 LC->ESI Data Data Integration Confirm Bulk MW = 207.06 g/mol ESI->Data Titration->Data

Caption: Orthogonal analytical workflow for validating free base mass and salt stoichiometry.

Protocol 1: High-Resolution LC-MS for Free Base Mass Verification
  • Causality: Electrospray ionization (ESI) strips the chloride counterions. By utilizing High-Resolution Mass Spectrometry (HRMS), we can differentiate the protonated free base from isobaric impurities based on exact monoisotopic mass.

  • Step-by-Step Methodology:

    • System Suitability (Self-Validation): Run a blank injection (50:50 H₂O:MeCN with 0.1% Formic Acid) to establish a baseline and rule out column carryover.

    • Sample Prep: Dissolve 1.0 mg of the 2HCl salt in 1 mL of the blank matrix. Reasoning: The acidic environment ensures complete protonation of the basic nitrogens, optimizing the signal in ESI+ mode.

    • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

    • Detection: Operate the Q-TOF or Orbitrap MS in positive mode.

    • Data Analysis: Extract the ion chromatogram for m/z 135.067 (Theoretical [M+H]⁺). An observed mass within ±5 ppm confirms the structural identity of the imidazo[4,5-c]pyridine core[3].

Protocol 2: Potentiometric Titration for Chloride Stoichiometry
  • Causality: Because LC-MS only confirms the 134.14 g/mol core, we must quantify the chloride mass fraction to prove the bulk powder is the 207.06 g/mol dihydrochloride salt, preventing catastrophic dosing errors in downstream in vitro assays.

  • Step-by-Step Methodology:

    • Titrant Standardization: Standardize a 0.1 M AgNO₃ solution against a primary standard NaCl reference. Reasoning: This calibrates the titrant, ensuring the final stoichiometric calculation is absolute.

    • Sample Prep: Accurately weigh ~50.0 mg of the API and dissolve in 50 mL of deionized water. Add 1 mL of 2 M HNO₃. Reasoning: Nitric acid prevents the precipitation of silver carbonate/hydroxide, which would falsely inflate the calculated chloride content.

    • Titration: Titrate with 0.1 M AgNO₃ while monitoring the potential with an Ag/AgCl selective electrode until the sharp inflection point is reached.

    • Data Analysis: Calculate the mass fraction of chloride.

      • Validation Metric: A result of ~34.2% confirms the 2HCl stoichiometry (MW = 207.06 g/mol ). A result of ~20.8% would indicate a mono-HCl salt.

Pharmacological Context: The Imidazopyridine Scaffold

1H-Imidazo[4,5-c]pyridin-4-amine is not merely a structural curiosity; it is a highly privileged scaffold in medicinal chemistry. As a 3-deaza analog of adenine, it acts as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, granting it broad-spectrum antiviral properties[4].

Furthermore, the structural evolution of Toll-like receptor 7 and 8 (TLR7/8) agonists has heavily relied on this core. Early generation immunomodulators like Imiquimod utilized an imidazoquinoline scaffold. However, researchers discovered that truncating the quinoline to a pyridine ring—yielding imidazopyridines—retained or even enhanced TLR7-specific agonistic activity while improving the physicochemical profile[1][5].

TLR7 Agonist Imidazopyridine Agonist TLR7 Endosomal TLR7/8 Agonist->TLR7 Binds MyD88 MyD88 Adaptor TLR7->MyD88 IRAK IRAK4 / TRAF6 Complex MyD88->IRAK NFkB NF-κB / IRF7 Activation IRAK->NFkB IFN Type I Interferons NFkB->IFN Transcription

Caption: Downstream signaling cascade initiated by imidazopyridine-based TLR7/8 agonists.

Derivatives of 1H-imidazo[4,5-c]pyridin-4-amine, such as those modified at the N1 and C2 positions, are currently under intense investigation as vaccine adjuvants and cancer immunotherapeutics due to their ability to induce Type I interferons without triggering excessive systemic inflammatory cytokines[5].

References

1.[2] Title: 1H-Imidazo[4,5-c]pyridin-4-amine Source: Sigma-Aldrich (Merck) URL:

2.[3] Title: 6811-77-4 | 1H-Imidazo[4,5-c]pyridin-4-amine Source: BLD Pharm URL:

3.[1] Title: Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: National Institutes of Health (NIH) / PMC URL:

4.[5] Title: Structures of small molecule agonists of TLR7 represented by the Imidazopyridine scaffold Source: ResearchGate URL:

5.[4] Title: Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase Source: ResearchGate URL:

Sources

1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride: Technical Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride , a critical purine bioisostere and scaffold in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride (also known as 3-Deazaadenine dihydrochloride ) is a synthetic heterocyclic compound. It functions as the nucleobase analog of 3-deazaadenosine , a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. Structurally, it replaces the N-3 nitrogen of the purine core with a carbon atom, altering its electronic properties and hydrogen-bonding potential while retaining the capacity to mimic adenine in specific enzymatic pockets.

Core Identifiers
DescriptorValue
Common Name 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride
Synonyms 3-Deazaadenine dihydrochloride; 4-Amino-1H-imidazo[4,5-c]pyridine 2HCl
CAS Number (Base) 6811-77-4
CAS Number (Salt) 86583-19-9 (Related HCl forms; verify specific batch CAS)
Molecular Formula C₆H₆N₄ · 2HCl
Molecular Weight 207.06 g/mol (Salt); 134.14 g/mol (Base)
SMILES (Salt) Cl.Cl.Nc1c2nc[nH]c2ccn1
InChI Key UHUHBFMZVCOEOV-UHFFFAOYSA-N (Base)
Physicochemical Characteristics[2][4][7][8][9][10]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water (>10 mg/mL) and DMSO due to the dihydrochloride salt form; limited solubility in ethanol.

  • Acidity (pKa): The pyridine nitrogen (N5) and the imidazole ring allow for multiple protonation states. The dihydrochloride form ensures the protonation of the pyridine nitrogen and the exocyclic amine or imidazole moiety, stabilizing the molecule for storage.

  • Hygroscopicity: The salt form is hygroscopic; storage under desiccant at -20°C is required to prevent hydrolysis or degradation.

Synthetic Pathway[11][12][13][14]

The synthesis of the 1H-imidazo[4,5-c]pyridine core with a 4-amino substituent requires precise regiochemical control. The most robust industrial route utilizes 2,4-dichloro-3-nitropyridine as the starting material. This pathway ensures the correct placement of the exocyclic amine at the C4 position (corresponding to C2 of the starting pyridine).

Protocol: From 2,4-Dichloro-3-nitropyridine
  • Regioselective Amination: The starting material, 2,4-dichloro-3-nitropyridine, undergoes nucleophilic aromatic substitution (S_NAr). While C4 is typically more reactive in pyridines, the C2 position is activated by the ortho-nitro group. Sequential amination with ammonia (or a protected amine equivalent like benzylamine followed by deprotection) yields 2,4-diamino-3-nitropyridine .

  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl), yielding 2,3,4-triaminopyridine .

  • Cyclization: The vicinal diamines at positions 3 and 4 are cyclized using formic acid or triethyl orthoformate. This forms the imidazole ring fused to the pyridine.[1] The amine at position 2 (original numbering) remains exocyclic, becoming the 4-amine of the final 1H-imidazo[4,5-c]pyridine system.

  • Salt Formation: The free base is dissolved in ethanol/HCl or aqueous HCl and lyophilized to yield the dihydrochloride salt.

Synthesis Start 2,4-Dichloro-3-nitropyridine Inter1 2,4-Diamino-3-nitropyridine Start->Inter1 1. NH3 / Pressure (S_NAr at C2 & C4) Inter2 2,3,4-Triaminopyridine Inter1->Inter2 2. H2, Pd/C (Nitro Reduction) Product 1H-Imidazo[4,5-c]pyridin-4-amine (Base) Inter2->Product 3. HCOOH / Reflux (Cyclization) Salt Dihydrochloride Salt Product->Salt 4. HCl / EtOH

Figure 1: Synthetic route for 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride via 2,4-dichloro-3-nitropyridine.

Mechanism of Action & Biological Applications[6][9]

The primary utility of 1H-Imidazo[4,5-c]pyridin-4-amine lies in its role as the nucleobase of 3-deazaadenosine (c³Ado). While the free base itself can be incorporated into nucleotide salvage pathways, its biological effects are best understood through the lens of S-adenosylhomocysteine (SAH) hydrolase inhibition and purine antagonism.

S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition

The 3-deaza modification prevents the oxidation of the 3'-hydroxyl group of the ribose by SAHH, a necessary step for the enzyme's catalytic cycle.

  • Mechanism: 3-Deazaadenosine acts as a potent competitive inhibitor and a suicide substrate for SAHH.

  • Consequence: Inhibition of SAHH leads to the intracellular accumulation of S-adenosylhomocysteine (SAH) .

  • Downstream Effect: High levels of SAH potently inhibit S-adenosylmethionine (SAM)-dependent methyltransferases (DNMTs, HMTs) via product inhibition. This results in global hypomethylation of DNA and RNA.

Antiviral Activity

The compound exhibits broad-spectrum antiviral activity, particularly against RNA viruses (e.g., Ebola, Marburg, Paramyxoviruses).

  • Viral Capping: Inhibition of methyltransferases disrupts viral mRNA capping (specifically the N7-methylation of guanosine), preventing efficient viral translation and immune evasion.

  • Interferon Signaling: Unlike imidazoquinolines (TLR7/8 agonists), the primary antiviral mechanism of the 3-deaza scaffold is metabolic (methylation blockade), though some immunomodulatory effects via NF-κB suppression have been noted.

Mechanism Drug 3-Deazaadenine (Precursor/Analog) SAHH SAH Hydrolase Drug->SAHH Inhibits (as Nucleoside) SAH Accumulation of S-Adenosylhomocysteine (SAH) SAHH->SAH Causes Accumulation MTs Inhibition of Methyltransferases (DNMT, HMT) SAH->MTs Product Inhibition Viral Viral Replication Block (Capping Defect) MTs->Viral Disrupts Epigen Epigenetic Modulation (Hypomethylation) MTs->Epigen Induces

Figure 2: Mechanism of action focusing on SAH Hydrolase inhibition and downstream methylation defects.

Experimental Protocols

Solubility and Stock Preparation

The dihydrochloride salt significantly enhances water solubility compared to the free base.

  • Water: Soluble up to 50 mM. Dissolve 20.7 mg in 1 mL deionized water.

  • DMSO: Soluble up to 100 mM.

  • Storage: Store stock solutions at -20°C in aliquots to avoid freeze-thaw cycles. The compound is stable in solution for up to 1 month at -20°C.

Handling and Safety
  • Hazard: Irritant (H315, H319, H335). Potentially cytotoxic due to antimetabolite properties.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.

References

  • Sigma-Aldrich. 1H-imidazo[4,5-c]pyridin-4-amine Product Information. Retrieved from

  • PubChem. 3-Deazaadenosine (Compound Summary). National Library of Medicine. Retrieved from

  • Cayman Chemical. 3-Deazaadenosine (hydrochloride) Product Insert. Retrieved from

  • Mairhofer, E., et al. (2016).[2] Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis. Beilstein Journal of Organic Chemistry. Retrieved from

  • Wu, Y., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science. Retrieved from

Sources

The Expanding Therapeutic Landscape of Imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to potent anticancer, antiviral, and kinase inhibitory effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of imidazo[4,5-c]pyridine derivatives. We will delve into their diverse biological activities, elucidate their mechanisms of action through key signaling pathways, and provide detailed, field-proven experimental protocols for their evaluation. This guide aims to bridge the gap between synthetic chemistry and biological application, offering the necessary tools and insights to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Imidazo[4,5-c]pyridine Core - A Scaffold of Therapeutic Promise

The imidazo[4,5-c]pyridine ring system is a fused bicyclic heterocycle containing an imidazole ring fused to a pyridine ring. This structural motif is of significant interest to medicinal chemists due to its isomeric relationship with purines, the fundamental building blocks of nucleic acids and key players in cellular signaling.[1][2] This inherent "bio-isosterism" provides a rational basis for the design of molecules that can competitively or allosterically interact with the binding sites of purine-recognizing enzymes and receptors.

The versatility of the imidazo[4,5-c]pyridine scaffold lies in its synthetic tractability, allowing for the introduction of a wide range of substituents at various positions around the core. This chemical diversity enables the fine-tuning of physicochemical properties and the optimization of interactions with specific biological targets, leading to the development of potent and selective therapeutic agents.

Diverse Biological Activities of Imidazo[4,5-c]pyridine Derivatives

The therapeutic potential of imidazo[4,5-c]pyridine derivatives spans multiple disease areas, with the most significant activities observed in oncology and virology.

Anticancer Activity

Imidazo[4,5-c]pyridine derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[3] Their anticancer effects are often mediated through the inhibition of key cellular processes involved in tumor growth, survival, and metastasis.

One of the primary mechanisms of their anticancer action is the inhibition of protein kinases, enzymes that play a critical role in signal transduction pathways that are often dysregulated in cancer.[4] By targeting specific kinases, these compounds can disrupt the signaling cascades that drive cancer cell proliferation and survival.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, preventing their uncontrolled division.[5]

Antiviral Activity

The structural similarity of imidazo[4,5-c]pyridines to purine nucleosides makes them attractive candidates for the development of antiviral agents. These compounds can interfere with viral replication by targeting key viral enzymes, such as RNA-dependent RNA polymerase (RdRp).[6]

For instance, certain imidazo[4,5-c]pyridine derivatives have shown potent inhibitory activity against the in vitro replication of viruses like the classical swine fever virus (CSFV) and have been explored for their potential against other viruses, including the Hepatitis C virus (HCV).[6][7] Their mechanism often involves the inhibition of viral polymerase, a crucial enzyme for the replication of the viral genome.

Kinase Inhibitory Activity

The ability of imidazo[4,5-c]pyridine derivatives to act as kinase inhibitors is a cornerstone of their therapeutic potential, particularly in oncology.[4] These compounds can be designed to target specific kinases with high selectivity, thereby minimizing off-target effects and associated toxicities.

Prominent examples include the inhibition of:

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[4,5-c]pyridine-based inhibitors of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.[8]

  • DNA-Dependent Protein Kinase (DNA-PK): This kinase is a critical component of the DNA double-strand break repair machinery. Inhibitors of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.[9][10]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of this pathway.[11]

Quantitative Data Summary

The following tables provide a summary of the reported biological activities of representative imidazo[4,5-c]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives

CompoundTarget/MechanismCell LineIC50 (nM)Reference
Compound 9 PARP inhibitorMDA-MB-4688.6[7]
28c Aurora-A KinaseHCT1162300[4]
78 DNA-PKHAP1<100 (nM range)[9]

Table 2: Antiviral Activity of Imidazo[4,5-c]pyridine Derivatives

CompoundVirusTargetCell LineEC50 (µM)Reference
BPIP CSFV (Wingene)NS5B (RdRp)PK(15)0.8[6]
Compound 30 HCVReplicationHuh-70.004[7]
2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines HCVReplicationHuh-7 (replicon)0.10 - 0.20[7]

Mechanisms of Action and Signaling Pathways

The biological effects of imidazo[4,5-c]pyridine derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[12] Imidazo[4,5-c]pyridine derivatives have been designed to inhibit key components of this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Growth Cell Growth & Proliferation S6K->Growth eIF4E->Growth Imidazo_pyridine Imidazo[4,5-c]pyridine Derivative Imidazo_pyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[4,5-c]pyridine derivatives.

Disruption of Mitosis through Aurora Kinase Inhibition

Aurora kinases are essential for proper chromosome segregation and cytokinesis during mitosis. Their inhibition by imidazo[4,5-c]pyridine derivatives leads to defects in mitotic spindle formation, resulting in cell cycle arrest and ultimately, apoptosis.[4][13]

Aurora_Kinase_Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraA Aurora A Spindle Mitotic Spindle Formation AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome Segregation Chromosome Segregation AuroraB->Segregation Spindle->Metaphase Chromosome->Metaphase Segregation->Anaphase Imidazo_pyridine Imidazo[4,5-c]pyridine Derivative Imidazo_pyridine->AuroraA Inhibits Imidazo_pyridine->AuroraB Inhibits Apoptosis Apoptosis Imidazo_pyridine->Apoptosis Induces

Caption: Disruption of mitosis through Aurora kinase inhibition by imidazo[4,5-c]pyridine derivatives.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of imidazo[4,5-c]pyridine derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and the concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[4,5-c]pyridine derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Imidazo[4,5-c]pyridine Derivative Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT assay.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14][15]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

    • Incubate until the cells reach 95-100% confluency.

  • Virus Dilution and Incubation with Compound:

    • Prepare serial dilutions of the virus stock to obtain a countable number of plaques (e.g., 50-100 plaques per well).

    • In separate tubes, mix the virus dilutions with equal volumes of medium containing serial dilutions of the imidazo[4,5-c]pyridine derivative. Include a virus control (virus with medium only) and a cell control (medium only).

    • Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection of Cells:

    • Remove the culture medium from the cell monolayers and wash with sterile PBS.

    • Inoculate the cells with 200-500 µL of the virus-compound mixtures.

    • Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay:

    • Prepare an overlay medium containing a gelling agent (e.g., 1% low-melting-point agarose or methylcellulose) in culture medium.

    • After the adsorption period, aspirate the inoculum and add 2-3 mL of the overlay medium to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution of 10% formaldehyde for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Host Cells in Multi-well Plate Start->Seed_Cells Incubate_Confluency Incubate to Confluency Seed_Cells->Incubate_Confluency Infect_Cells Infect Cell Monolayer Incubate_Confluency->Infect_Cells Prepare_Virus_Compound Prepare Virus & Compound Dilutions Incubate_Virus_Compound Incubate Virus with Compound (1h) Prepare_Virus_Compound->Incubate_Virus_Compound Incubate_Virus_Compound->Infect_Cells Add_Overlay Add Agarose/Methylcellulose Overlay Infect_Cells->Add_Overlay Incubate_Plaques Incubate for Plaque Formation Add_Overlay->Incubate_Plaques Fix_Stain Fix and Stain (Crystal Violet) Incubate_Plaques->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Analyze Data (Calculate EC50) Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the plaque reduction assay.

Protocol 3: In Vitro Kinase Inhibition Assay

In vitro kinase assays are essential for determining the potency and selectivity of kinase inhibitors.[16][17]

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The activity is typically monitored by quantifying the phosphorylation of a substrate, often using methods that detect the consumption of ATP or the generation of ADP.

Step-by-Step Methodology (using a generic ADP-Glo™-like assay):

  • Reagent Preparation:

    • Prepare a kinase reaction buffer containing MgCl₂, DTT, and other necessary components.

    • Prepare stock solutions of the purified kinase, the specific substrate (peptide or protein), and ATP.

    • Prepare serial dilutions of the imidazo[4,5-c]pyridine inhibitor in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume of the inhibitor dilutions. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

    • Add a second reagent that converts the ADP generated during the kinase reaction back to ATP.

    • Add a luciferase/luciferin mixture to the wells. The luciferase will use the newly generated ATP to produce a luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence in each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis:

    • Normalize the data with respect to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, & Inhibitor Dilutions Start->Prepare_Reagents Add_Inhibitor Add Inhibitor to 384-well Plate Prepare_Reagents->Add_Inhibitor Add_Kinase_Substrate Add Kinase & Substrate Add_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate (e.g., 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Convert_ADP_ATP Convert ADP to ATP Stop_Reaction->Convert_ADP_ATP Add_Luciferase Add Luciferase/ Luciferin Convert_ADP_ATP->Add_Luciferase Read_Luminescence Read Luminescence Add_Luciferase->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Synthesis of the Imidazo[4,5-c]pyridine Core

The synthesis of the imidazo[4,5-c]pyridine scaffold is typically achieved through the construction of the imidazole ring onto a pre-existing pyridine core.[2][18] A common and versatile method involves the condensation of a 3,4-diaminopyridine derivative with a carboxylic acid or its equivalent.

Generalized Synthetic Scheme:

Imidazo_Pyridine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Diaminopyridine 3,4-Diaminopyridine (Substituted) Conditions Acid or Condensing Agent, Heat Diaminopyridine->Conditions Carboxylic_Acid R-COOH (or equivalent) Carboxylic_Acid->Conditions Imidazopyridine Imidazo[4,5-c]pyridine (Substituted) Conditions->Imidazopyridine

Caption: Generalized synthetic route to the imidazo[4,5-c]pyridine core.

This condensation reaction can be facilitated by various reagents and conditions, including:

  • Direct condensation with carboxylic acids: Often carried out at high temperatures, sometimes in the presence of a dehydrating agent like polyphosphoric acid (PPA).

  • Reaction with aldehydes followed by oxidation: This two-step process involves the initial formation of a dihydropyridine intermediate, which is then oxidized to the aromatic imidazo[4,5-c]pyridine.

  • Solid-phase synthesis: This approach allows for the efficient generation of libraries of imidazo[4,5-c]pyridine derivatives for high-throughput screening.[9]

The choice of synthetic route depends on the desired substitution pattern on both the pyridine and imidazole rings, as well as the scale of the synthesis.

Conclusion and Future Perspectives

The imidazo[4,5-c]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel therapeutic agents. Its inherent biological relevance, coupled with its synthetic accessibility, has led to the development of potent and selective inhibitors of a range of important drug targets. The continued exploration of the chemical space around this privileged core, guided by a deeper understanding of its interactions with biological macromolecules, holds immense promise for the future of drug discovery. As our knowledge of the molecular drivers of disease continues to expand, so too will the opportunities for leveraging the unique properties of imidazo[4,5-c]pyridine derivatives to address unmet medical needs. This guide provides a solid foundation for researchers to build upon, fostering further innovation in this exciting and rapidly evolving field.

References

  • Zuidam, M. et al. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research77 , 114-119 (2008).[6]

  • Biss, J. W. et al. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry30 , 1746-1751 (1987).[1]

  • Vanda, D. et al. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science16 , 438-444 (2014).[9]

  • Gloc, E. et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules22 , 399 (2017).[2][18]

  • Gloc, E. et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules22 , 399 (2017).[7]

  • Wang, J. et al. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters5, 1259-1264 (2014).
  • Sabnis, R. W. Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters16 , 145-146 (2025).[19]

  • MTT Assay. Protocolsonline.com (2023).[10]

  • Vanda, D. et al. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Figshare (2014).
  • Williams, S. L. et al. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry67 , 14353-14373 (2024).[20]

  • Sabnis, R. W. Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters16 , 145-146 (2025).[14]

  • MTT assay protocol. Abcam (2023).[15]

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck (2023).[4]

  • Gloc, E. et al. Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate (2017).[18]

  • Williams, S. L. et al. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry67 , 14353-14373 (2024).[21]

  • Williams, S. L. et al. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ResearchGate (2024).[13]

  • Paepe, E. D. et al. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters17 , 390-393 (2007).[8]

  • Bavetsias, V. et al. Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters20 , 4293-4297 (2010).[3]

  • Al-Ostoot, F. H. et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention23 , 3111-3121 (2022).[5]

  • Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem (2025).[16]

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific (2023).[22]

  • Popa, D. S. et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules27 , 3247 (2022).[23]

  • Perković, I. et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules28 , 34 (2022).[24]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub (2024).[25]

  • Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl 5,6-diaminonicotin
  • In Vitro vs.
  • Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine. BenchChem (2025).
  • Perković, I. et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate (2022).

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry44 , 13835-13849 (2020).[17]

Sources

3-Deazaadenine Analogs in Medicinal Chemistry: Mechanistic Paradigms and Synthetic Innovations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine nucleoside scaffold is a cornerstone of medicinal chemistry, offering a privileged template for the design of antiviral, antineoplastic, and anti-inflammatory agents. Among the myriad of nucleobase modifications, the isosteric replacement of the N3 nitrogen with a carbon atom to yield 3-deazaadenine has profoundly impacted drug discovery. This modification alters the hydrogen-bonding network, electronic distribution, and steric profile of the purine ring, rendering 3-deazaadenine analogs highly resistant to enzymatic degradation (such as deamination) while selectively targeting critical metabolic enzymes like S-adenosylhomocysteine (SAH) hydrolase[1][2]. This whitepaper provides an in-depth technical analysis of the mechanistic biology, synthetic methodologies, and therapeutic applications of 3-deazaadenine analogs.

Mechanistic Foundations: SAH Hydrolase Inhibition and Epigenetic Modulation

The primary pharmacological target of 3-deazaadenine and its nucleoside analog, 3-deazaadenosine (c3Ado), is S-adenosylhomocysteine hydrolase (SAHH)[1][3]. SAHH is responsible for the reversible hydrolysis of SAH into adenosine and homocysteine.

The Causality of Methylation Inhibition

In normal cellular physiology, S-adenosylmethionine (SAM) serves as the universal methyl donor for methyltransferases, a reaction that produces SAH as a byproduct. Because the equilibrium of the SAHH-catalyzed reaction strongly favors SAH synthesis rather than hydrolysis, the rapid removal of adenosine and homocysteine is required to drive the reaction forward.

When 3-deazaadenosine competitively or irreversibly inhibits SAHH, intracellular SAH concentrations surge[1][3]. SAH is a potent product inhibitor of SAM-dependent methyltransferases. By altering the SAH-to-SAM ratio, 3-deazaadenine analogs effectively suppress methyltransferase activity[1]. This cascade is therapeutically exploited in two major domains:

  • Antiviral Activity: Many RNA and DNA viruses (e.g., Ebola, Marburg, vesicular stomatitis virus) rely on host or viral SAM-dependent methyltransferases for the 5'-capping of their mRNA[1][4]. Inhibition of this capping process prevents viral protein translation and replication.

  • Cardiovascular & Anti-inflammatory Effects: 3-deazaadenosine inhibits Ras methylation, preventing its membrane association and downstream signaling (Akt/ERK pathways). This mechanism dose-dependently prevents vascular smooth muscle cell (VSMC) proliferation and neointima formation, highlighting its potential in treating atherosclerosis and post-angioplasty restenosis[5].

SAH_Pathway SAM S-adenosylmethionine (SAM) Methylation Methyltransferases (Viral mRNA Capping, Ras) SAM->Methylation Methyl donation SAH S-adenosylhomocysteine (SAH) Methylation->SAH Conversion SAH->Methylation Feedback Inhibition SAHH SAH Hydrolase (SAHH) SAH->SAHH Substrate Products Adenosine + Homocysteine SAHH->Products Hydrolysis Inhibitor 3-Deazaadenine Analogs (e.g., c3Ado) Inhibitor->SAHH Inhibition (Irreversible/Competitive)

Fig 1. Mechanism of SAH Hydrolase inhibition by 3-deazaadenine analogs.

Crucially, 3-deazaadenine analogs like 3-deazaneplanocin A and DHCDA retain their antiviral potency even in adenosine kinase-deficient cells, proving that their activity does not depend on prior phosphorylation, which significantly reduces the off-target cytotoxicity typically associated with nucleoside analogs[6][7].

Quantitative Pharmacodynamics

The structural tuning of the 3-deazaadenine scaffold has yielded compounds with extraordinary binding affinities. The removal of the N3 nitrogen alters the steric and electronic environment of the active site, often leading to the formation of stable, sometimes irreversible, enzyme-inhibitor complexes[3].

Table 1: Pharmacodynamic and Efficacy Metrics of Key 3-Deazaadenine Analogs

CompoundTarget / ApplicationMetricValueReference / Source
3-Deazaadenosine (c3Ado) SAH Hydrolase (Inhibition)

3.9 μMAPExBIO[1]
2-Naphthyl-8-aza-3-deazaadenine M. tuberculosis Siderophore Biosynthesisapp

6.1 nMNIH[2]
3-Deazaneplanocin A Vesicular Stomatitis Virus (In vivo, Mice)Protective Dose0.5 mg/kg/dayASM Journals[6]
NITD449 (7-deaza analog) Dengue Virus (DENV) Replication

2.0 μMNIH[8]

Synthetic Methodologies and Experimental Protocols

The de novo synthesis and functionalization of 3-deazaadenines present unique chemical challenges due to the altered reactivity of the deazapurine ring compared to natural purines. Modern medicinal chemistry relies on transition-metal-catalyzed cross-coupling to introduce diversity at the C3 position[9].

Base Scaffold Synthesis

The foundational 3-deazaadenine base is typically synthesized starting from 4-chloroimidazo[4,5-c]pyridine. Treatment with hydrazine followed by reduction using W2 Raney nickel yields the unsubstituted 3-deazaadenine core[10]. Alternatively, optimized one-pot procedures starting from 2,4-dihydroxyl-3-nitropyridine have been developed to yield 3-deazapurine intermediates with high efficiency[11].

Protocol: Palladium-Catalyzed Suzuki Cross-Coupling for C3 Modification

To access C3-modified adenine scaffolds (which are critical for tuning the electronic properties and binding kinetics of the resulting nucleosides), researchers employ Suzuki cross-coupling on halogenated 3-deazaadenines[9]. The following self-validating protocol ensures high-yield C-C bond formation while suppressing undesired dehalogenation.

Materials Required:

  • Fully protected 3-bromo-3-deazaadenine or 3-iodo-3-deazaadenine (1.0 equiv)

  • Alkyl/Arylboronic acid (1.1–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.1 equiv)
    
  • Anhydrous Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Dry 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial equipped with a septum. Add dry 1,4-dioxane (approx. 7 mL per mmol of substrate) to the vial.

  • Degassing (Critical Step): Bubble the solvent with high-purity argon gas for at least 1 minute per mL to remove dissolved oxygen, which rapidly degrades the active Pd(0) catalyst.

  • Reagent Addition: Quickly add the 3-halo-3-deazaadenine substrate (0.25–3.5 mmol), the selected boronic acid,

    
    , and anhydrous 
    
    
    
    .
  • Secondary Degassing: Bubble the resulting heterogeneous mixture with argon for an additional 3–5 minutes to ensure a completely inert atmosphere.

  • Reaction Execution: Seal the vial and heat the mixture to 90 °C with vigorous magnetic stirring for 72 hours. Causality note: The extended reaction time and elevated temperature are required to overcome the high activation energy of oxidative addition into the electron-rich deazapurine ring.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the palladium black and inorganic salts, washing the filter cake thoroughly with dichloromethane (

    
    ).
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography, utilizing a gradient elution of 0–20% Ethyl Acetate in Hexanes (or 0–10% Methanol in

    
     depending on the polarity of the R-group).
    

Synth_Workflow Start 4-Chloroimidazo[4,5-c]pyridine Hydrazine Hydrazine Treatment (Nucleophilic Substitution) Start->Hydrazine RaneyNi W2 Raney Nickel (Reduction) Hydrazine->RaneyNi Intermediate 3-Deazaadenine Base RaneyNi->Intermediate Halogenation Halogenation (I2 or Br2) Yields 3-Halo-3-deazaadenine Intermediate->Halogenation Suzuki Suzuki Cross-Coupling Pd(PPh3)4, K2CO3, R-B(OH)2 Halogenation->Suzuki Product C3-Modified 3-Deazaadenine Suzuki->Product

Fig 2. Synthetic workflow for the generation of C3-modified 3-deazaadenine analogs.

Advanced Therapeutic Applications

Broad-Spectrum Antiviral Agents

The structural analogs of neplanocin A, specifically 3-deazaneplanocin A and 9-(trans-2',trans-3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine (DHCDA), exhibit profound broad-spectrum antiviral activity[4][6]. Because these compounds target a host enzyme (SAHH) rather than a virally encoded polymerase, they present a high barrier to the development of viral resistance. Furthermore, in models of vaccinia virus expressing mutator DNA polymerases that confer resistance to standard acyclic nucleoside phosphonates, 3-deazaadenine derivatives retained marked activity[12].

Antitubercular Drug Discovery

Beyond viral targets, 3-deazaadenine analogs have been investigated for their efficacy against Mycobacterium tuberculosis (Mtb). Halogenated 3-deazaadenosine analogs have been identified as highly efficient substrates for Mtb adenosine kinase (ADK), showing up to a 10-fold preference over human ADK[13]. This differential substrate specificity allows for the selective intracellular activation of the prodrug within the mycobacterium, representing a novel mechanism of action for antitubercular agents[13]. Additionally, 2-aryl-8-aza-3-deazaadenosine analogs have been developed as potent inhibitors of siderophore biosynthesis, starving the pathogen of essential iron with apparent


 values in the low nanomolar range[2].

Conclusion

The 3-deazaadenine scaffold exemplifies the power of single-atom isosteric replacement in medicinal chemistry. By eliminating the N3 nitrogen, researchers have engineered molecules that bypass toxic metabolic pathways (like host adenosine kinase phosphorylation) while tightly binding to epigenetic regulators like SAH hydrolase. Supported by robust cross-coupling synthetic methodologies, the continued exploration of C3-modified and carbocyclic 3-deazaadenines holds immense promise for the next generation of antiviral, cardiovascular, and antibacterial therapeutics.

References

  • APExBIO. "3-Deazaadenosine - Purine Nucleoside Analog". apexbt.com.
  • PubMed (NIH). "The S-adenosyl homocysteine hydrolase inhibitor 3-deaza-adenosine prevents oxidative damage and cognitive impairment following folate and vitamin E deprivation in a murine model of age-related, oxidative stress-induced neurodegeneration". nih.gov.
  • Circulation Research (AHA Journals). "3-Deazaadenosine Prevents Smooth Muscle Cell Proliferation and Neointima Formation by Interfering With Ras Signaling". ahajournals.org.
  • Santa Cruz Biotechnology. "SAHH Inhibitors". scbt.com.
  • PMC (NIH). "2-Aryl-8-aza-3-deazaadenosine Analogues of 5'-O-[N-(Salicyl)sulfamoyl]adenosine". nih.gov.
  • ResearchGate. "Synthesis of 3-Deazaneplanocin A analogs and Their Antiviral Activity against RNA-Viruses". researchgate.net.
  • ResearchGate. "Activities of 3-deaza-adenosine analogues as substrates and inhibitors of M. tuberculosis adenosine kinase". researchgate.net.
  • Ovid. "Structure and function of eritadenine and its 3-deaza analogues: Potent inhibitors of S-adenosylhomocysteine". ovid.com.
  • Antimicrobial Agents and Chemotherapy (ASM Journals). "Broad-spectrum antiviral activities of neplanocin A, 3-deazaneplanocin A, and their 5'-nor derivatives". asm.org.
  • ACS Omega. "Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines". acs.org.
  • Antimicrobial Agents and Chemotherapy (ASM Journals). "9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-adenine and -3-deazaadenine: analogs of neplanocin A which retain potent antiviral activity but exhibit reduced cytotoxicity". asm.org.
  • PubMed (NIH). "Mechanism of antiviral drug resistance of vaccinia virus: identification of residues in the viral DNA polymerase conferring differential resistance to antipoxvirus drugs". nih.gov.
  • Journal of Peking University (Health Sciences). "A new strategy for the synthesis of 3-deazaneplanocin A". bjmu.edu.cn.
  • PMC (NIH). "The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold". nih.gov.

Sources

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[4,5-c]pyridine core, a heterocyclic scaffold isosteric to purines, has emerged as a "privileged structure" in medicinal chemistry. Its intrinsic ability to mimic the endogenous purine bases allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the imidazo[4,5-c]pyridine scaffold, from its fundamental chemical properties and synthesis to its diverse applications in drug discovery. We will delve into its therapeutic potential in oncology, virology, inflammation, and immunology, supported by mechanistic insights and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both a foundational understanding and practical insights into harnessing the full potential of this versatile scaffold.

The Imidazo[4,5-c]pyridine Scaffold: A Foundation for Diverse Bioactivity

The imidazo[4,5-c]pyridine ring system, also known as 3-deazapurine, consists of a fused imidazole and pyridine ring.[1][2] This structural arrangement confers a unique combination of physicochemical properties, including hydrogen bonding capabilities and aromatic stacking interactions, which are crucial for molecular recognition by biological targets.[3] Its structural similarity to naturally occurring purines like adenine and guanine makes it an effective mimic, enabling it to compete with these endogenous ligands for binding sites on enzymes and receptors.[3] This inherent bioisosterism is a key reason for the scaffold's "privileged" status, as it provides a robust starting point for the design of potent and selective modulators of various biological pathways.[1]

The versatility of the imidazo[4,5-c]pyridine scaffold is further enhanced by the multiple sites available for chemical modification. Substitutions at various positions on the bicyclic ring system allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the optimization of lead compounds for improved potency, selectivity, and drug-like characteristics.

Synthetic Strategies: Building the Imidazo[4,5-c]pyridine Core

A variety of synthetic routes have been developed for the construction of the imidazo[4,5-c]pyridine scaffold. A common and effective method involves the cyclization of 3,4-diaminopyridine with various reagents.

General Synthetic Workflow

A prevalent strategy for synthesizing 2-substituted imidazo[4,5-c]pyridines involves the condensation and subsequent oxidative cyclization of 3,4-diaminopyridine with aldehydes. This approach is advantageous due to the commercial availability of a wide range of aldehydes, allowing for the facile introduction of diverse substituents at the 2-position.

G cluster_synthesis General Synthetic Workflow for Imidazo[4,5-c]pyridines start 3,4-Diaminopyridine condensation Condensation start->condensation aldehyde Substituted Aldehyde (R-CHO) aldehyde->condensation cyclization Oxidative Cyclization condensation->cyclization product 2-Substituted Imidazo[4,5-c]pyridine cyclization->product

Caption: A simplified workflow for the synthesis of 2-substituted imidazo[4,5-c]pyridines.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine

This protocol provides a step-by-step method for the synthesis of a representative imidazo[4,5-c]pyridine derivative.

Materials:

  • 3,4-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • To a solution of 3,4-diaminopyridine in DMSO, add an equimolar amount of benzaldehyde.

  • Add a slight excess of sodium metabisulfite to the reaction mixture.

  • Heat the mixture at a specified temperature (e.g., 120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-phenyl-1H-imidazo[4,5-c]pyridine.[4]

Therapeutic Applications: A Scaffold for Multiple Disease Areas

The imidazo[4,5-c]pyridine scaffold has demonstrated significant potential across a range of therapeutic areas. Its ability to interact with diverse biological targets has led to the development of compounds with anticancer, antiviral, anti-inflammatory, and immunomodulatory activities.

Oncology

In the field of oncology, imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of various key signaling molecules implicated in cancer progression.

  • Kinase Inhibition: Several classes of kinases, which are often dysregulated in cancer, have been successfully targeted by imidazo[4,5-c]pyridine-based inhibitors. These include:

    • Src Family Kinases (SFKs): Derivatives of imidazo[4,5-c]pyridin-2-one have been identified as potent inhibitors of SFKs, showing promise in the treatment of glioblastoma.[5][6]

    • Bruton's Tyrosine Kinase (BTK): Trisubstituted imidazo[4,5-c]pyridines have been developed as inhibitors of BTK, a key enzyme in B-cell signaling pathways, with potential applications in B-cell malignancies.[7]

    • DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridin-2-one derivatives have been discovered as selective inhibitors of DNA-PK, a crucial enzyme in the DNA damage response, and have shown potential as radiosensitizers.[8]

  • PARP Inhibition: Imidazo[4,5-c]pyridine derivatives have been shown to exhibit moderate to good inhibitory activity against Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9] PARP inhibitors are a clinically validated class of drugs for the treatment of cancers with deficiencies in DNA repair mechanisms.

G cluster_oncology Imidazo[4,5-c]pyridine in Oncology scaffold Imidazo[4,5-c]pyridine Scaffold kinase Kinase Inhibition scaffold->kinase parp PARP Inhibition scaffold->parp dna_repair DNA Repair Inhibition scaffold->dna_repair cell_cycle Cell Cycle Arrest kinase->cell_cycle apoptosis Induction of Apoptosis parp->apoptosis dna_repair->apoptosis

Caption: The multifaceted role of the imidazo[4,5-c]pyridine scaffold in targeting cancer.

Virology

The structural similarity of the imidazo[4,5-c]pyridine scaffold to purine nucleosides makes it an attractive framework for the development of antiviral agents that can interfere with viral replication.

  • Hepatitis C Virus (HCV): Substituted 2-phenyl-5H-imidazo[4,5-c]pyridines have been identified as a novel class of HCV inhibitors.[10] These compounds have shown selective activity against HCV in subgenomic replicon systems.

  • Bovine Viral Diarrhea Virus (BVDV): Certain imidazo[4,5-c]pyridine derivatives have demonstrated potent and selective activity against BVDV, a pestivirus often used as a surrogate for HCV in early-stage antiviral research.[11] The mechanism of action for some of these compounds involves the inhibition of the viral RNA-dependent RNA polymerase.[11]

Inflammation and Immunology

The imidazo[4,5-c]pyridine scaffold has also been explored for its potential to modulate inflammatory and immune responses.

  • Immunosuppressive and Anti-inflammatory Agents: 3-Deazaadenosine, an imidazo[4,5-c]pyridine nucleoside, and its congeners have been shown to inhibit lymphocyte-mediated cytolysis and the inflammatory response in animal models.[2]

  • Toll-Like Receptor (TLR) Agonists: Novel imidazo[4,5-c]pyridine compounds have been identified as potent agonists of TLR7, an endosomal receptor involved in the innate immune response.[12] TLR7 agonists have therapeutic potential in the treatment of cancer and viral infections by stimulating an anti-tumor or anti-viral immune response. Antibody-drug conjugates (ADCs) delivering TLR7 agonists to tumor tissue are also being explored.[13]

Structure-Activity Relationship (SAR) and Lead Optimization

The extensive research on imidazo[4,5-c]pyridine derivatives has generated a wealth of structure-activity relationship (SAR) data, providing valuable insights for the design of more potent and selective compounds.

Target ClassKey Structural Features for ActivityReference
Kinase Inhibitors Substitutions on the pyridine and imidazole rings are crucial for potency and selectivity. The nature of the substituent at the 2-position often dictates target specificity.[5][7][8]
Antiviral Agents The presence of a phenyl group at the 2-position is common. Halogen substitutions on this phenyl ring can significantly impact activity and selectivity.[10][11]
TLR7 Agonists Specific substitution patterns on the imidazo[4,5-c]pyridine core are required for potent TLR7 agonism.[12]

The general workflow for a drug discovery campaign centered on the imidazo[4,5-c]pyridine scaffold is outlined below.

G cluster_drug_discovery Drug Discovery Workflow start Target Identification & Validation library Library Synthesis (Imidazo[4,5-c]pyridines) start->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox) hit_to_lead->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Caption: A typical drug discovery workflow utilizing the imidazo[4,5-c]pyridine scaffold.

Future Perspectives and Conclusion

The imidazo[4,5-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven track record in yielding potent and selective modulators of a wide range of biological targets underscores its importance in medicinal chemistry. Future research efforts are likely to focus on:

  • Expansion of Target Space: Exploring the potential of this scaffold against new and emerging biological targets.

  • Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider chemical space of imidazo[4,5-c]pyridine derivatives.

  • Advanced Drug Delivery Systems: Utilizing innovative drug delivery technologies, such as antibody-drug conjugates, to enhance the therapeutic index of imidazo[4,5-c]pyridine-based drugs.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link][9][11]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link][1]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link][3]

  • Antiviral imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridine derivatives. Molecules. [Link]

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. National Center for Biotechnology Information. [Link][12]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][5]

  • Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry. [Link][2]

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Bioorganic & Medicinal Chemistry. [Link][7]

  • New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies. ResearchGate. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link][8]

  • Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters. [Link][10]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Archiv der Pharmazie. [Link][4]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]

  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • Antimicrobial activity of some published imidazo[4,5-b]pyridine and... ResearchGate. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Imidazo[4,5-C]pyridine compounds and methods of antiviral treatment.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. National Center for Biotechnology Information. [Link][6]

  • Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link][13]

Sources

Technical Whitepaper: 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride (3-Deazaadenine dihydrochloride) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Structural Isosteres in Purine Antimetabolite Design

Executive Summary

1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride (commonly referred to as 3-Deazaadenine dihydrochloride ) is a synthetic purine analogue where the nitrogen at position 3 of the adenine scaffold is replaced by a carbon atom.[1][2] This modification fundamentally alters the electronic distribution and hydrogen-bonding capability of the heterocycle while retaining the steric profile required for enzyme recognition.

This compound serves as a critical scaffold in the development of S-adenosylhomocysteine (SAH) hydrolase inhibitors and antiviral agents.[1] Unlike its parent nucleoside (3-deazaadenosine), the free base acts as a substrate for salvage pathway enzymes, offering a unique vector for intracellular nucleotide accumulation and metabolic interference.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

Nomenclature & Identifiers
Parameter Data
IUPAC Name 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride
Common Name 3-Deazaadenine dihydrochloride
CAS Number (Base) 6811-77-4
CAS Number (HCl) Referenced as salt of 6811-77-4
PubChem CID (Base) 136024 (Verify via CAS 6811-77-4 linkage)
Molecular Formula C₆H₆N₄[1][3][4] · 2HCl
Molecular Weight 134.14 (Base) + 72.92 (2HCl) ≈ 207.06 g/mol
Physical Specifications
  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in ethanol; insoluble in non-polar organic solvents (hexane, ether).[1]

  • pKa: The pyridine nitrogen (N5) is basic (pKa ~ 5.5–6.0), while the imidazole moiety allows for protonation/deprotonation depending on pH.[1] The dihydrochloride salt ensures both basic sites are protonated, stabilizing the molecule against oxidation.

Synthesis & Manufacturing Protocol

Expert Insight: The synthesis of 3-deazaadenine requires navigating the regioselectivity of the pyridine ring. The most robust route avoids direct amination of the electron-deficient pyridine and instead utilizes an N-oxide intermediate to activate the C4 position.[1]

Synthetic Route (Graphviz Visualization)

SynthesisRoute Start 3,4-Diaminopyridine Step1 Imidazo[4,5-c]pyridine Start->Step1 HCOOH, Reflux (Cyclization) Step2 Imidazo[4,5-c]pyridine 5-N-oxide Step1->Step2 m-CPBA or H2O2 (N-Oxidation) Step3 4-Chloroimidazo [4,5-c]pyridine Step2->Step3 POCl3 (Chlorination) Step4 3-Deazaadenine (Free Base) Step3->Step4 NH3 / EtOH 150°C (Amination) Final 3-Deazaadenine Dihydrochloride Step4->Final HCl / MeOH (Salt Formation)

Figure 1: Step-wise chemical synthesis from 3,4-diaminopyridine precursors.

Detailed Methodology
  • Cyclization: Reflux 3,4-diaminopyridine in 98% formic acid for 4-6 hours. Evaporate excess acid and neutralize with NH₄OH to precipitate imidazo[4,5-c]pyridine .[1]

  • Activation (N-Oxidation): Treat the cyclized product with 3-chloroperbenzoic acid (m-CPBA) in dichloromethane or H₂O₂ in acetic acid.[1] This activates the C4 position (para to the N-oxide) for nucleophilic attack.[1]

  • Chlorination: React the N-oxide with phosphorus oxychloride (POCl₃) under reflux. This effects both the rearrangement and chlorination to yield 4-chloroimidazo[4,5-c]pyridine .[1]

    • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis back to the pyridone.

  • Amination: Heat the chloro-intermediate with ethanolic ammonia in a pressure vessel (bomb) at 140–150°C for 12–18 hours.

  • Salt Formation: Dissolve the crude free base in minimal hot methanol.[1] Add concentrated HCl dropwise until pH < 2. Cool to 0°C to crystallize the dihydrochloride salt .[1]

Biological Mechanism of Action

Expert Insight: While 3-deazaadenosine (the nucleoside) is the direct inhibitor of SAH hydrolase, the base (3-deazaadenine) acts as a "Trojan Horse."[1] It enters the nucleotide pool via salvage pathways, leading to the formation of toxic triphosphate analogs.

Metabolic Activation Pathway[1]

Mechanism Base 3-Deazaadenine (Extracellular) APRT Enzyme: APRT (Adenine Phosphoribosyltransferase) Base->APRT Nuc 3-Deaza-AMP (Nucleotide Monophosphate) Base->Nuc PRPP Tri 3-Deaza-ATP (Toxic Triphosphate) Nuc->Tri Phosphorylation Kinase Cellular Kinases Target1 Inhibition of ATP-dependent Enzymes Tri->Target1 Target2 Incorporation into RNA (Transcription Errors) Tri->Target2

Figure 2: Intracellular salvage and activation of 3-deazaadenine.

Key Mechanistic Interactions[1]
  • SAH Hydrolase Inhibition (Indirect): 3-Deazaadenine can be metabolized to 3-deazaadenosine, which is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] Accumulation of SAH inhibits S-adenosylmethionine (SAM)-dependent methyltransferases, disrupting viral replication and cellular methylation.[1]

  • RNA Destabilization: If incorporated into RNA, the lack of the N3 nitrogen prevents the formation of critical Hoogsteen hydrogen bonds or tertiary interactions required for ribozyme function or tRNA stability.

  • APRT Substrate: The compound competes with adenine for Adenine Phosphoribosyltransferase (APRT), potentially depleting the PRPP (phosphoribosyl pyrophosphate) pool and inhibiting de novo purine synthesis.[1]

Experimental Protocols

Stock Solution Preparation
  • Solvent: Sterile Water or PBS (pH 7.4).[1]

  • Concentration: Prepare a 100 mM stock (approx. 20.7 mg/mL).[1]

  • Stability: Store aliquots at -20°C. The dihydrochloride salt is hygroscopic; minimize exposure to air.[1]

In Vitro Cytotoxicity Assay (Standardized)
  • Cell Line: L1210 (Murine Leukemia) or HeLa.[1]

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Serial dilutions of 3-deazaadenine 2HCl (0.1 µM to 100 µM).

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Readout: MTT or CellTiter-Glo assay.

    • Expected Result: IC₅₀ values typically range from 10–50 µM depending on the cell line's APRT activity levels.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Montgomery, J. A., & Hewson, K. (1966). Analogs of 6-chloropurine and 6-chloropurine ribonucleoside.[1] Journal of Medicinal Chemistry. (Foundational synthesis of imidazo[4,5-c]pyridines).

  • Chiang, P. K., et al. (1977).[1] S-Adenosylhomocysteine hydrolase: analogues of S-adenosylhomocysteine as potential inhibitors.[1][2][5][6] Molecular Pharmacology.[1][7] (Mechanism of SAH hydrolase inhibition).[1]

  • PubChem Compound Summary. 1H-Imidazo[4,5-c]pyridin-4-amine.[1][4][8] National Center for Biotechnology Information.[1] [1]

  • Rousseau, R. J., et al. (1972).[1] Synthesis of 3-deazaadenosine and related nucleosides.[1][9][6][10][11] Journal of Heterocyclic Chemistry. [1]

Sources

Technical Guide: 1H-Imidazo[4,5-c]pyridin-4-amine (Free Base vs. Dihydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical distinctions, physicochemical properties, and experimental handling of 1H-Imidazo[4,5-c]pyridin-4-amine , widely known in the research community as 3-Deazaadenine .

Executive Summary & Chemical Identity

1H-Imidazo[4,5-c]pyridin-4-amine (CAS: 6811-77-4) is the purine isostere 3-Deazaadenine . By replacing the N3 nitrogen of the purine ring with a carbon atom, the molecule exhibits altered electronic distribution, hydrophobicity, and hydrogen-bonding capabilities compared to adenine.

  • Free Base: The neutral, uncharged form. Used primarily in organic synthesis and applications requiring passive membrane permeability.

  • Dihydrochloride (2HCl): The fully protonated salt form. Engineered for maximal aqueous solubility and solid-state stability, though it generates highly acidic solutions upon dissolution.

Chemical Structure Analysis

The molecule consists of a pyridine ring fused to an imidazole ring.[1]

  • Core Scaffold: Imidazo[4,5-c]pyridine.[2][3][4]

  • Key Substitution: Amino group at position 4.

  • Basicity: The pyridine nitrogen (N5 in IUPAC, corresponds to N1 in purine numbering) is significantly more basic (pKa ~6.8–7.0) than the corresponding nitrogen in adenine (pKa ~4.2), making salt formation facile.

Physicochemical Divergence

The choice between free base and dihydrochloride dictates solvent selection, storage conditions, and experimental protocols.

FeatureFree Base (3-Deazaadenine)Dihydrochloride Salt (3-Deazaadenine · 2HCl)
Formula C₆H₆N₄C₆H₆N₄[2][5] · 2HCl
MW 134.14 g/mol ~207.06 g/mol
Physical State Crystalline Solid (White to Off-white)Crystalline Powder (White), Hygroscopic
Aqueous Solubility Low to Moderate. Requires heating or pH adjustment.High. Dissolves rapidly in water (>50 mg/mL).
Organic Solubility Soluble in DMSO, DMF, boiling Ethanol.Insoluble in non-polar organics (EtOAc, Hexane).
Solution pH Neutral to slightly basic (~pH 7–8 in water).Highly Acidic (pH < 2 in water).
pKa (Dominant) ~6.8 (Pyridine Nitrogen)N/A (Fully protonated)
Primary Utility Cell permeability studies, Organic synthesis.Aqueous formulations, High-concentration stocks.

Biological & Experimental Implications[2][5][7][8][9][10][11][12]

Solubility & Formulation

The Dihydrochloride Trap: While the 2HCl salt is water-soluble, dissolving it in unbuffered water creates a highly acidic solution that can precipitate proteins or kill cells.

  • Correction: You must buffer the 2HCl salt solution (e.g., with HEPES or NaOH) to physiological pH (7.4) before adding it to cell culture.

  • Risk: Neutralizing the 2HCl salt at high concentrations (>10 mM) may cause the free base to precipitate out of solution if the concentration exceeds the free base's solubility limit.

Membrane Permeability
  • Free Base: Crosses cell membranes via passive diffusion due to its neutral charge. Ideal for intracellular targets (e.g., SAHH inhibition).

  • Dihydrochloride: Highly charged at physiological pH (depending on buffering). If not neutralized, the charged species has poor membrane permeability. However, once buffered to pH 7.4, it exists in equilibrium with the free base (approx 20-50% neutral species given pKa ~6.8), allowing uptake.

Stability[9]
  • Free Base: Stable at room temperature. Less prone to hydrolysis.

  • Dihydrochloride: Hygroscopic. Must be stored with desiccant at -20°C. Moisture absorption can alter the effective molecular weight, leading to dosing errors.

Decision Logic & Workflows

Salt Selection Diagram

Use this logic flow to determine which form is required for your specific assay.

SaltSelection Start Start: Experimental Requirement Solvent Is the solvent system strictly aqueous? Start->Solvent Concentration Is high concentration (>10 mM) required? Solvent->Concentration Yes (Aqueous) Base Select FREE BASE (Dissolve in DMSO) Solvent->Base No (Organic Synthesis) Permeability Is passive membrane permeability critical? Permeability->Base Yes (Intracellular Target) Salt Select DIHYDROCHLORIDE (Dissolve in Buffer/Water) Permeability->Salt No (Extracellular/Enzymatic) Concentration->Permeability No (<10 mM) Concentration->Salt Yes (>10 mM)

Figure 1: Decision matrix for selecting between Free Base and Dihydrochloride forms based on solvent compatibility and biological constraints.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Free Base)

Use this for cell-based assays requiring membrane permeability.

  • Weighing: Weigh 1.34 mg of Free Base .

  • Solvent: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PTFE filter (Do not use nylon with DMSO).

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Conversion of Dihydrochloride to Free Base

Use this if you only have the salt but require the free base for organic synthesis or non-polar extraction.

  • Dissolve: Dissolve 100 mg of Dihydrochloride salt in 2 mL of distilled water. (Solution will be acidic).

  • Neutralize: Slowly add 1M NaOH dropwise while monitoring pH. Adjust to pH ~9–10.

    • Observation: The solution will become cloudy as the Free Base precipitates.

  • Extract: Add 5 mL of Ethyl Acetate (or Dichloromethane) and shake vigorously.

  • Separate: Collect the organic (top/bottom) layer. Repeat extraction 3x.

  • Dry: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Evaporate: Remove solvent under reduced pressure (Rotavap) to yield the Free Base solid.

Protocol C: Handling the Dihydrochloride in Cell Culture

Use this to prevent acid shock to cells.

  • Dissolve: Dissolve salt in water to 100x the final concentration.

  • Buffer: Add an equimolar amount of NaOH (2 equivalents relative to the salt) OR dilute into a strong buffer (e.g., 100 mM HEPES pH 7.5).

  • Check pH: Verify pH is neutral (7.2–7.6).

  • Filter Sterilize: Use a 0.22 µm PES filter.

Mechanism of Action & Pathway Context

3-Deazaadenine and its nucleoside derivatives (3-deazaadenosine) primarily act by inhibiting S-Adenosylhomocysteine Hydrolase (SAHH) .[6] This results in the accumulation of S-Adenosylhomocysteine (SAH), which feedback-inhibits methyltransferases.

Pathway Drug 3-Deazaadenine (Inhibitor) SAHH SAHH Enzyme (Hydrolase) Drug->SAHH Inhibits SAH S-Adenosylhomocysteine (SAH) SAHH->SAH Catalyzes SAM S-Adenosylmethionine (SAM) SAM->SAH Methyl Transfer MT Methyltransferases Methylation Viral/Cellular Methylation MT->Methylation Catalyzes SAH->MT Feedback Inhibition Homocysteine Homocysteine + Adenosine SAH->Homocysteine Hydrolysis (Blocked)

Figure 2: Mechanism of Action.[4][7] 3-Deazaadenine inhibits SAHH, causing SAH accumulation, which subsequently blocks essential methylation pathways (e.g., viral replication, mRNA capping).

References

  • Chemical Identity & Properties: PubChem. 1H-Imidazo[4,5-c]pyridin-4-amine (Compound CID 9227). National Library of Medicine. Link

  • pKa & Basicity: Thibaudeau, C., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Journal of Physical Chemistry A. Link[8]

  • Biological Activity (SAHH Inhibition): Chiang, P. K., et al. (1992). S-Adenosylhomocysteine hydrolase inhibitors: synthesis and biological activity.[5][9] Pharmacology & Therapeutics.[10] Link

  • Salt Selection Principles: Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

Sources

Targeting the Kinome: Mechanism of Action and Structural Biology of Imidazopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazopyridine Scaffold: A Privileged Pharmacophore

In the landscape of targeted oncology and antimicrobial drug discovery, the rational design of small-molecule kinase inhibitors hinges on identifying scaffolds that can reliably interface with the highly conserved ATP-binding pocket of kinases. As a Senior Application Scientist, I frequently evaluate novel chemotypes, and the imidazopyridine scaffold—particularly imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine—stands out as a privileged pharmacophore.

Why do we rely on this specific bicyclic core? The nitrogen atoms within the imidazopyridine ring system act as highly efficient hydrogen bond acceptors and donors, rendering the scaffold bioisosteric to the adenine ring of native ATP. This structural mimicry allows imidazopyridine derivatives to anchor deeply into the kinase hinge region, providing a rigid foundation upon which we can engineer isoform-specific interactions.

Core Mechanism of Action: ATP-Competitive Hinge Binding

The primary mechanism of action (MoA) for imidazopyridine derivatives is Type I ATP-competitive inhibition . These molecules bind to the active (DFG-in) conformation of the kinase domain.

However, because the ATP-binding pocket is notoriously conserved across the ~500 members of the human kinome, simply binding to the hinge region is insufficient and often leads to off-target toxicity. To solve this, we employ a fragment-growing strategy [Kim et al., 2011][1]. By modifying the 2-, 3-, 6-, and 8-positions of the imidazo[1,2-a]pyridine ring, we "grow" the molecule outward into the less-conserved solvent-exposed regions or hydrophobic specificity pockets. This causality is critical: the core guarantees affinity, while the peripheral substitutions dictate selectivity.

This mechanism extends beyond human oncology. Recent high-throughput screens have identified imidazopyridine aminofurazans (e.g., GSK690693) as potent inhibitors of bacterial PASTA kinases like PrkA in Listeria monocytogenes, sensitizing the pathogen to β-lactam antibiotics by disrupting cell wall signaling[Schaenzer et al., 2015][2]. Similarly, hinge binder modifications on imidazopyridines have successfully targeted actionable fusion mutations in RET kinases for non-small cell lung cancer (NSCLC)[Maturi et al., 2023][3].

Case Study: Arresting the PI3K/Akt/mTOR Axis

To deeply understand the MoA, we must examine the inhibition of Phosphatidylinositol 3-kinase α (PI3Kα) , a lipid kinase frequently mutated and hyperactivated in breast cancers.

Normally, PI3Kα phosphorylates PIP2 to generate PIP3 at the plasma membrane. PIP3 acts as a docking site for Akt (Protein Kinase B), which subsequently activates mTORC1 to drive cell proliferation and survival. Imidazopyridine inhibitors, such as the well-characterized PIK-75 and novel 2,6,8-substituted analogs (e.g., Compound 35), competitively block the ATP-binding site of PI3Kα. This halts the conversion of PIP2 to PIP3, effectively starving the downstream signaling cascade and inducing S or G2/M cell cycle arrest and apoptosis in PIK3CA-mutated cell lines like T47D and MCF-7[Chen et al., 2023][4].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazopyridine Inhibitor (e.g., PIK-75, Cmpd 35) Inhibitor->PI3K ATP-Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces via Pathway Arrest

Figure 1: Imidazopyridine inhibitors block PI3Kα, arresting the Akt/mTOR pathway to induce apoptosis.

Quantitative SAR Profiling of Imidazopyridine Derivatives

The table below synthesizes the Structure-Activity Relationship (SAR) progression of various imidazopyridine optimizations, demonstrating how peripheral substitutions drastically enhance biochemical potency and cellular efficacy.

CompoundSubstitution / ModificationPI3Kα IC₅₀ (nM)Cellular Viability IC₅₀ (µM)Reference
PIK-75 Standard Imidazo[1,2-a]pyridine core~5.8N/A[Chen et al., 2023][4]
Compound 2a 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}670.0N/A[Goel et al.][5]
Compound 12 Thiazole derivative optimization of 2a2.80.14 (A375 Melanoma)[Goel et al.][5]
Compound 35 2,6,8-substituted imidazo[1,2-a]pyridine150.07.9 (T47D Breast Cancer)[Chen et al., 2023][4]

Experimental Workflows & Self-Validating Protocols

To rigorously validate the MoA of a novel imidazopyridine inhibitor, we must build a self-validating experimental pipeline. A compound may show brilliant enzymatic inhibition but fail in cells due to poor permeability. Conversely, a compound might kill cells, but through off-target toxicity rather than specific kinase inhibition. The protocols below are designed to establish direct causality.

Workflow Design 1. Fragment-Growing & Docking Synthesis 2. Chemical Synthesis (Imidazo[1,2-a]pyridine) Design->Synthesis Enzymatic 3. Enzymatic Assay (Kinase-Glo IC50) Synthesis->Enzymatic Enzymatic->Design SAR Feedback Cellular 4. Cellular Assay (T47D/MCF-7 Proliferation) Enzymatic->Cellular MoA 5. MoA Validation (Flow Cytometry & WB) Cellular->MoA

Figure 2: Self-validating experimental workflow for imidazopyridine kinase inhibitor development.

Protocol 1: Enzymatic Target Validation (Kinase-Glo Assay)

Rationale: We utilize a luminescence-based ATP depletion assay (Kinase-Glo) rather than radiometric assays. Because imidazopyridines are ATP-competitive, measuring the residual ATP after the kinase reaction provides a highly sensitive, direct readout of inhibition.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA).

  • Pre-Equilibration: Incubate recombinant PI3Kα (or target kinase) with the lipid substrate (PIP2) and serial dilutions of the imidazopyridine compound for 15 minutes. Causality Note: Pre-incubation is mandatory for slow-binding inhibitors; omitting this step artificially inflates the apparent IC₅₀.

  • Reaction Initiation: Add ATP at exactly its calculated

    
     concentration. Causality Note: Operating at the ATP 
    
    
    
    ensures the assay remains highly sensitive to competitive inhibitors. High ATP concentrations will competitively outcompete the drug, yielding false negatives.
  • Detection: After 60 minutes, add Kinase-Glo reagent. Measure luminescence.

  • Self-Validation: Include a no-enzyme control (defines 100% ATP baseline) and a known positive control (e.g., Alpelisib) to validate plate uniformity (Z'-factor > 0.5).

Protocol 2: Cellular Phenotype & Target Engagement Validation

Rationale: We must prove that the observed cell death is a direct consequence of on-target kinase inhibition, not general cytotoxicity.

  • Cell Treatment: Culture T47D breast cancer cells. Treat with the imidazopyridine compound at 1x, 5x, and 10x the enzymatic IC₅₀ for 24 hours.

  • Phenotypic Readout (Flow Cytometry): Stain cells with Annexin V-FITC and 7-AAD. Causality Note: Annexin V binds to flipped phosphatidylserine (a marker of early apoptosis), while 7-AAD only penetrates compromised cell membranes (late apoptosis/necrosis). This dual-staining distinguishes targeted apoptotic induction from non-specific necrotic toxicity.

  • Target Engagement (Western Blotting): Lyse a parallel set of treated cells. Perform Western Blotting probing for phosphorylated Akt (p-Akt Ser473) versus total Akt. Causality Note: Akt is the direct downstream effector of PI3K. A dose-dependent ablation of p-Akt, while total Akt levels remain constant, definitively proves that the intracellular mechanism of action is on-target PI3K inhibition.

References

  • Chen, R., et al. "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." Taylor & Francis / NIH. 4

  • Kim, O., et al. "Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis." Journal of Medicinal Chemistry - ACS Publications.1

  • Goel, et al. "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors." ResearchGate. 5

  • Maturi, A., et al. "Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase." PMC. 3

  • Schaenzer, A. J., et al. "A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA." PMC. 2

Sources

Methodological & Application

How to dissolve 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride in water

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the protocol for dissolving 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride (also known as 3-Deazaadenine dihydrochloride ) in water. While the dihydrochloride salt form is engineered for improved aqueous solubility compared to its free base, its dissolution creates a highly acidic environment that requires careful management in biological applications.

Key Technical Insight: The most common failure mode with this compound is premature neutralization . The dihydrochloride salt is stable and soluble in its acidic state. Rapid neutralization of a concentrated stock solution can cause the hydrophobic free base to precipitate. This protocol prioritizes maintaining the salt form during storage and buffering only at the working concentration.

Physicochemical Profile

Understanding the ionic nature of the compound is critical for successful dissolution.

PropertySpecification
Compound Name 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride
Common Synonym 3-Deazaadenine dihydrochloride
Free Base CAS 6811-77-4 (Reference for parent structure)
Molecular Weight ~207.06 g/mol (134.14 [Base] + 72.92 [2HCl])
Appearance White to off-white crystalline solid
Solubility (Water) High (>50 mM typical); acidic pH maintains solubility
Solubility (DMSO) Soluble (often used as backup, but water is preferred for 2HCl salts)
pKa (Approx) Pyridine N: ~3-4; Imidazole: ~9-10 (Base values)

Mechanism of Dissolution

The dihydrochloride salt dissolves readily in water because the protonation of the pyridine and imidazole nitrogens disrupts the planar stacking interactions typical of purine-like bases, creating a polar, ionic species.

  • The "Acid Trap": Dissolving the 2HCl salt releases two equivalents of protons (

    
    ), significantly lowering the pH of the solution (often pH < 3.0).
    
  • Stability vs. Usability: The compound is most stable and most soluble in this acidic state.

  • Biological Risk: Direct addition of this acidic stock to cell culture media without sufficient buffering capacity will cause cytotoxicity independent of the drug's mechanism.

Protocol: Preparation of Aqueous Stock Solution

Target Concentration: 50 mM (Example) Volume: 10 mL Solvent: Nuclease-free / Endotoxin-free Water (Milli-Q)

Step-by-Step Methodology
  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh 103.5 mg of the powder into a sterile 15 mL polypropylene tube. Note: The salt is hygroscopic; minimize exposure to air.

  • Initial Dissolution: Add 8.0 mL (80% of final volume) of water.

    • Do not add PBS or buffered saline yet. The buffering ions can suppress solubility at high concentrations.

  • Agitation: Vortex vigorously for 30-60 seconds.

    • Visual Check: The solution should be clear and colorless. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Volume Adjustment: Add water to bring the total volume to exactly 10.0 mL . Invert to mix.

  • Sterilization (Optional but Recommended): Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid Nylon filters as they may bind heteroaromatic amines.

  • Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Workflow Visualization

The following diagram illustrates the critical decision points in the dissolution and buffering process.

DissolutionProtocol Start Start: Solid Reagent (Dihydrochloride Salt) Solvent Add Pure Water (Avoid Buffers initially) Start->Solvent Dissolve Vortex / Sonicate (Result: Acidic pH ~2-3) Solvent->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Fail Troubleshoot: Warm (37°C) or Add trace DMSO Check->Fail Precipitate Success Sterile Filter (0.22 µm PES) Check->Success Clear Fail->Dissolve Storage Store Aliquots at -20°C (Acidic Stock) Success->Storage Usage Biological Assay Usage Storage->Usage Buffer Dilute >1:100 into Buffered Media (HEPES/PBS) Usage->Buffer CRITICAL STEP

Figure 1: Workflow for the preparation and handling of 3-Deazaadenine 2HCl, emphasizing the separation of dissolution (acidic) and usage (buffered).

Critical Handling: Buffering & pH Adjustment

This is the step where most errors occur. You must neutralize the acidity without precipitating the compound.

The "Dilution-Neutralization" Strategy (Recommended)

Do not neutralize the concentrated stock. Instead, rely on the buffering capacity of your assay medium.

  • Prepare Assay Medium: Ensure your cell culture media or assay buffer contains a strong buffer (e.g., 25 mM HEPES or PBS).

  • Dilution Factor: Dilute the stock at least 1:100 or 1:1000.

    • Example: Adding 1 µL of 50 mM acidic stock to 1 mL of media yields 50 µM.

    • The acid contribution (2 equivalents of HCl at 50 µM) is negligible compared to the 25 mM HEPES buffer capacity.

  • Verification: Check the color of the phenol red in the media. If it turns yellow, the buffer capacity was exceeded (unlikely at >1:100 dilution).

The "In-Stock Neutralization" Strategy (High Risk)

Only use this if you must add high volumes of stock (>10% v/v) to the assay.

  • Place the acidic stock solution on a magnetic stirrer.

  • Slowly add 1N NaOH dropwise while monitoring with a micro-pH probe.

  • Stop at pH 6.0 - 6.5.

    • Warning: Approaching pH 7.0-7.4 increases the risk of the free base (3-Deazaadenine) precipitating out of solution.

Quality Control & Troubleshooting

ObservationCauseCorrective Action
Cloudiness upon water addition Saturation reached or impure waterSonicate at 37°C. If persistent, verify calculation (ensure <100 mM).
Precipitation upon adding to media "Shock" precipitation due to pH jumpPre-dilute the stock 1:10 in pure water before adding to media, or add dropwise with rapid stirring.
Yellowing of Cell Media AcidificationThe stock volume added is too high. Use a more concentrated stock (to reduce volume) or add extra HEPES to media.

References

  • Note: Reference for solubility properties of the closely related nucleoside analog hydrochloride, establishing the high aqueous solubility of this salt class.
  • Provides data on water solubility (>100 mg/mL) and stability protocols.
  • Validates the use of vortexing and sonic
  • PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridin-4-amine (Compound Summary). Retrieved from [Link]

    • Source for physicochemical properties of the core structure.

Preparation of 10mM stock solution of 1H-Imidazo[4,5-c]pyridin-4-amine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation and Handling of a 10 mM Stock Solution of 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, handling, and storage of a 10 mM stock solution of 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride. As a member of the imidazopyridine class of compounds, which are analogues of naturally occurring purines, this molecule and its derivatives are of significant interest in medicinal chemistry and drug development research.[1] Accurate and consistent preparation of stock solutions is a foundational prerequisite for reproducible experimental results in downstream applications, including cell-based assays and biochemical screens.[2] This guide explains the causality behind key procedural steps, from solvent selection to storage conditions, ensuring both the integrity of the compound and the validity of the data generated.

Introduction: Scientific Principles and Key Considerations

The successful use of small molecule compounds in research begins with the correct preparation of a concentrated stock solution.[2] This process, while seemingly routine, requires careful consideration of the compound's specific physicochemical properties to ensure solubility, stability, and accurate concentration.

Physicochemical Properties of 1H-Imidazo[4,5-c]pyridin-4-amine 2HCl

Understanding the fundamental properties of the compound is the first step in designing a robust preparation protocol.[2]

PropertyValueSource / Comment
Chemical Name 1H-Imidazo[4,5-c]pyridin-4-amine DihydrochlorideIUPAC Nomenclature
Molecular Formula C₆H₆N₄ · 2HClDerived from base formula C₆H₆N₄[3]
Molecular Weight (MW) 207.06 g/mol Calculated (Free Base MW: 134.14 g/mol + 2x HCl MW: 72.92 g/mol )
CAS Number 6811-77-4 (Free Base)[3]
Appearance Typically a solid, powder.General observation for small molecules.[4]
The Critical Role of the Dihydrochloride Salt Form

1H-Imidazo[4,5-c]pyridin-4-amine is supplied as a dihydrochloride (2HCl) salt to enhance its stability and solubility, particularly in aqueous media. The protonation of the basic amine and nitrogen atoms on the heterocyclic ring system by hydrochloric acid results in a salt form that is more polar than the free base.[5]

  • Causality of Enhanced Solubility: In aqueous solutions, the hydrochloride salt readily dissociates, yielding a protonated, cationic form of the molecule which is more soluble in polar solvents like water.[5] However, for creating high-concentration stock solutions, an organic solvent is often still required.

  • Impact on pH: When dissolved in unbuffered aqueous solutions, the hydrochloride salt will create an acidic environment due to the dissociation of the conjugate acid. This is a critical consideration for pH-sensitive experiments but is less of a factor when preparing the initial stock in an aprotic solvent like DMSO.

Rationale for Solvent Selection

The choice of solvent is paramount and depends on the compound's solubility and its compatibility with downstream assays.[2][6]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar organic molecules, making it an excellent choice for preparing high-concentration stock solutions.[7][8][9] Its miscibility with water and most cell culture media facilitates the dilution to working concentrations.[10][11]

    • Expert Insight: While highly effective, DMSO can be cytotoxic at concentrations above 0.5-1% in many cell-based assays.[2][9] Therefore, it is standard practice to prepare a highly concentrated stock (e.g., 10 mM or 1000x the highest final concentration) to ensure the final DMSO concentration in the experiment remains negligible, typically ≤0.1%.[12]

  • Sterile Water: While the 2HCl salt form improves water solubility, achieving a high concentration like 10 mM in water alone may be challenging and can be slower than in DMSO.[2] Aqueous solutions are also more susceptible to microbial growth and may have shorter long-term stability compared to DMSO stocks stored at low temperatures.

For this protocol, anhydrous, sterile-filtered DMSO is the recommended solvent to ensure maximum solubility, concentration accuracy, and long-term stability.

Required Materials and Equipment

  • 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber polypropylene or glass vials with screw caps

  • Sterile, positive-displacement micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, to aid dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride (MW: 207.06 g/mol ) in DMSO.

Quantitative Calculations

Accurate weighing is essential for preparing a stock solution of a known concentration.[13] Use the following formula to determine the required mass of the compound for your desired stock volume.

Mass (mg) = Molarity (mol/L) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Target Concentration (mM)Desired Final VolumeMolecular Weight ( g/mol )Required Mass (mg)
101 mL207.062.07 mg
105 mL207.0610.35 mg
1010 mL207.0620.71 mg
  • Expert Tip: For masses below 5 mg, it is advisable to prepare a larger stock volume (e.g., 5 mL or 10 mL) to minimize the relative error associated with weighing very small quantities.[2]

Step-by-Step Dissolution Procedure
  • Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and level. Perform all operations in a chemical fume hood or on a bench in a well-ventilated area.[14][15]

  • Weighing: Place a sterile amber vial on the analytical balance and tare it. Carefully weigh the calculated mass of 1H-Imidazo[4,5-c]pyridin-4-amine 2HCl directly into the vial. Record the exact mass.

    • Causality: Using an amber vial protects light-sensitive compounds from degradation during handling and storage.[2][16]

  • Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex at medium speed for 1-2 minutes until the solid is completely dissolved.[9][10]

    • Troubleshooting: If the compound does not dissolve completely, place the vial in a water bath sonicator for 5-10 minutes.[9] Gentle warming in a 37°C water bath can also be used, but prolonged heat should be avoided as it may degrade the compound.[9]

  • Visual Confirmation: Visually inspect the solution against a light source to ensure there are no visible particles or precipitates. The solution should be clear and homogenous.

Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation process.

G cluster_prep Phase 1: Preparation cluster_sol Phase 2: Solubilization cluster_store Phase 3: Storage Calc Calculate Required Mass Weigh Weigh Compound into Vial Calc->Weigh AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Dissolve Vortex / Sonicate to Dissolve AddSolvent->Dissolve QC Visually Inspect for Clarity Dissolve->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing 1H-Imidazo[4,5-c]pyridin-4-amine 2HCl stock solution.

Quality Control, Storage, and Stability

Quality Control

The primary quality control check is a thorough visual inspection for complete dissolution. For GMP-level applications or to establish a primary standard, more advanced techniques can be employed:

  • Spectrophotometry: If the molar extinction coefficient is known, UV-Vis spectrophotometry can be used to verify the concentration.[17]

  • HPLC/UPLC: High-Performance Liquid Chromatography can confirm the purity and concentration of the stock solution against a reference standard.[18]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound over time.[16][19]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes immediately after preparation.[4][9][19]

  • Temperature:

    • Short-term (≤ 1 month): Store aliquots at -20°C.[4][10]

    • Long-term (> 1 month): For maximum stability, store aliquots at -80°C.[4][19]

  • Container: Use tightly sealed, amber-colored vials to protect from light and prevent solvent evaporation or water absorption by the hygroscopic DMSO.[2][10]

Safety and Handling Precautions

  • Consult SDS: Always consult the manufacturer's Safety Data Sheet (SDS) for complete hazard information before handling the compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves at all times.

  • Engineering Controls: Handle the solid compound and concentrated DMSO solutions inside a chemical fume hood or in a well-ventilated area.[12]

  • Exposure: 1H-Imidazo[4,5-c]pyridin-4-amine and related compounds may cause skin and eye irritation.[14][20] Avoid inhalation of the powder and contact with skin and eyes.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

References

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]

  • Quality control of small molecules. Kymos. [Link]

  • Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. HunterLab Horizons Blog. [Link]

  • Small molecule stability studies. Quality Control North West Liverpool. [Link]

  • The Importance of Standalone Testing for Small Molecules. Avomeen. [Link]

  • Comprehensive GMP quality control testing for small molecules. Nuvisan. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • What is the "chemically correct" way to dissolve a salt in water? Reddit. [Link]

  • 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227. PubChem. [Link]

  • 1H-Imidazo(4,5-c)pyridin-4-amine | 6811-77-4. BuyersGuideChem. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • How can I accurately prepare a 10 mM drug stock solution? ResearchGate. [Link]

  • How to Dissolve Salt in Water: 9 Steps (with Pictures). wikiHow. [Link]

  • 1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one | C6H6N4O. PubChem. [Link]

  • 1H-Imidazo[4,5-d]pyridazine | C5H4N4 | CID 5370875. PubChem. [Link]

  • How to prepare a 2% working solution from a 10% stock solution of HCl (100 ml). Quora. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Drying salts with HCl solution. Chemistry Stack Exchange. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - Helsinki.fi. [Link]

  • How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd. [Link]

  • Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value??? ResearchGate. [Link]

  • 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. LookChem. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of Rice. [Link]

  • safety data sheet sds/msds 2-amino pyridine. lobachemie.com. [Link]

Sources

Application Notes and Protocols: A Guide to the Preparation of 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride and the Role of DMSO in Research

1H-Imidazo[4,5-c]pyridin-4-amine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1] These structures serve as scaffolds in the synthesis of potential therapeutic agents.[2] As a dihydrochloride salt, the compound's polarity is increased, which influences its solubility profile. The preparation of homogenous, stable solutions is a critical first step for any in vitro or in vivo experimental workflow, directly impacting the reliability and reproducibility of results.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in scientific research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds. Its miscibility with water and many organic solvents, along with its capacity to facilitate the absorption of substances, makes it an invaluable vehicle in drug discovery and biological assays. This document provides a detailed guide to understanding and leveraging the solubility of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride in DMSO, offering insights into the underlying chemical principles and a comprehensive protocol for solution preparation.

Scientific Principles of Solubility: A Mechanistic Overview

Quantitative Data Summary

While a precise maximum solubility value is not published, it is crucial for researchers to empirically determine the solubility for their specific application and desired concentration. The following table provides key physicochemical properties that inform solubility considerations.

PropertyValueSource
1H-Imidazo[4,5-c]pyridin-4-amine
Molecular FormulaC₆H₆N₄[3][4]
Molecular Weight134.14 g/mol [3]
Physical FormSolid
Dimethyl Sulfoxide (DMSO)
Molecular Formula(CH₃)₂SO
Molecular Weight78.13 g/mol
Boiling Point189 °C (372 °F)
Freezing Point18.5 °C (65.3 °F)

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines a standardized procedure for the preparation of a 10 mM stock solution of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride in DMSO. It is designed to be a self-validating system, ensuring accuracy and reproducibility.

I. Materials and Equipment
  • 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vial with a screw cap

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

II. Safety Precautions
  • Always handle 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride and DMSO in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.[5]

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling the compound.[6][7]

III. Step-by-Step Methodology
  • Calculations:

    • Determine the molecular weight of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride. The molecular weight of the free base is 134.14 g/mol . The molecular weight of HCl is 36.46 g/mol . Therefore, the molecular weight of the dihydrochloride salt is 134.14 + (2 * 36.46) = 207.06 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 207.06 g/mol x 1000 mg/g = 2.07 mg

  • Weighing the Compound:

    • Place a sterile, amber glass vial on the analytical balance and tare.

    • Carefully weigh out 2.07 mg of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride into the vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be observed.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation.

  • Storage:

    • Store the stock solution at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture.

    • To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride stock solution in DMSO.

Workflow for Stock Solution Preparation A Step 1: Calculation (Determine mass for 10 mM solution) B Step 2: Weighing (Accurately weigh 2.07 mg of compound) A->B C Step 3: Dissolution (Add 1 mL of DMSO) B->C D Step 4: Solubilization (Vortex for 1-2 minutes) C->D E Troubleshooting (Optional: Sonicate or gently warm) D->E If not fully dissolved F Step 5: Storage (Aliquot and store at -20°C or -80°C) D->F E->D

Caption: A flowchart detailing the protocol for preparing a 10 mM stock solution.

Conclusion and Best Practices

The successful preparation of a 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride stock solution in DMSO is fundamental to reliable experimental outcomes. While this compound is expected to be soluble in DMSO due to its polar nature, it is imperative to visually confirm complete dissolution. For applications requiring high concentrations, it is strongly advised to perform a preliminary solubility test with a small amount of the compound. By adhering to the detailed protocol and safety guidelines presented, researchers can confidently prepare stable and accurate solutions for their scientific investigations.

References

  • Merck. 1H-Imidazo[4,5-c]pyridin-4-amine. [Link]

  • PubChem. 1H-Imidazo(4,5-c)pyridine. [Link]

  • PubChemLite. 1h-imidazo(4,5-c)pyridin-4-amine, n,n-dimethyl-1-((2-fluorophenyl)methyl)-, monohydrochloride. [Link]

  • PubChem. 1H-Imidazo[4,5-d]pyridazine. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • EPA. 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. [Link]

  • BuyersGuideChem. 1H-Imidazo(4,5-c)pyridin-4-amine | 6811-77-4. [Link]

  • ResearchGate. Solubility of drug in DMSO?. [Link]

Sources

Application Note: 1H-Imidazo[4,5-c]pyridin-4-amine as a Versatile Pharmacophore in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern fragment-based drug design (FBDD), identifying a versatile, low-molecular-weight scaffold is critical for developing highly selective therapeutics. The 1H-imidazo[4,5-c]pyridin-4-amine core has emerged as a privileged pharmacophore, primarily due to its structural mimicry of naturally occurring purines (such as adenine)[1][2]. This bioisosterism allows derivatives of this fragment to interface seamlessly with ATP-binding pockets in kinases, orthosteric/allosteric sites in G-protein-coupled receptors (GPCRs) like the A3 adenosine receptor (A3AR), and endosomal Toll-like receptors (TLR7/8)[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the mechanistic causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols for drug development professionals.

Mechanistic Pharmacology and Target Engagement

The pharmacological destiny of the 1H-imidazo[4,5-c]pyridin-4-amine scaffold is dictated by its substitution pattern.

Toll-Like Receptor 7 (TLR7) Agonism

The imidazo[4,5-c]pyridine family is renowned for its potent immunomodulatory effects. Specifically, the derivative 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine acts as a pure TLR7 agonist with negligible TLR8 activity[3][4]. Binding to endosomal TLR7 initiates a downstream signaling cascade via the MyD88 adaptor protein, leading to the activation of interferon regulatory factor 7 (IRF7) and the subsequent release of Type I interferons (IFN-α)[2]. This specific pathway is highly sought after in the development of vaccine adjuvants and immuno-oncology agents, including Antibody-Drug Conjugates (ADCs) designed to activate tumor-associated macrophages[5].

TLR7_Pathway Ligand Imidazo[4,5-c]pyridine Agonist TLR7 Endosomal TLR7 Receptor Ligand->TLR7 Binds Target MyD88 MyD88 Adaptor TLR7->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Phosphorylates IRF7 IRF7 Activation TRAF6->IRF7 Pathway A NFkB NF-κB Activation TRAF6->NFkB Pathway B IFN Type I Interferons (IFN-α) IRF7->IFN Gene Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Transcription

TLR7 activation pathway triggered by imidazo[4,5-c]pyridine agonists leading to IFN-α release.

Kinase Inhibition and Allosteric Modulation

Beyond immunology, the C4-exocyclic amine and the pyridine nitrogen serve as a bidentate hydrogen-bond donor/acceptor pair. This motif perfectly aligns with the hinge region of various kinases (e.g., Aurora kinase, GRK5), making it a high-value fragment for oncology and antimalarial drug design[2][6]. Furthermore, bulky hydrophobic substitutions at the C2 and C6 positions shift the molecule's preference toward allosteric modulation, notably acting as Positive Allosteric Modulators (PAMs) for the A3 Adenosine Receptor[1].

Fragment Optimization & Structure-Activity Relationship (SAR)

To successfully grow the 1H-imidazo[4,5-c]pyridin-4-amine fragment into a lead compound, one must understand the electronic and steric consequences of functionalizing its four primary vectors (N1, C2, C4, C6).

FBDD_Workflow Core 1H-Imidazo[4,5-c]pyridin-4-amine Core Scaffold N1 N1 Substitution (e.g., Benzyl) Core->N1 C2 C2 Substitution (e.g., Butyl) Core->C2 C4 C4-Amine Derivatization (e.g., Acylation) Core->C4 C6 C6 Substitution (e.g., Aryl/Alkyl) Core->C6 Opt1 TLR7 Specificity Enhancement N1->Opt1 Modulates C2->Opt1 Selectivity Opt2 Kinase ATP-Pocket Binding C4->Opt2 Hinge Binding Opt3 A3AR Allosteric Modulation C6->Opt3 Electronic Tuning

Fragment-based structural optimization logic for the imidazo[4,5-c]pyridine scaffold.

Quantitative SAR Summary

The following table synthesizes the pharmacological impact of specific vector modifications based on established literature[3][4][7]:

Substitution VectorModification ExamplePrimary TargetPharmacological Effect / EC₅₀Functional Consequence (Causality)
N1 Position Benzyl groupTLR7EC₅₀ ~ 1.57 μM (with C2-butyl)Essential for anchoring the molecule in the TLR7 binding pocket, mimicking the purine ring orientation.
C2 Position n-Butyl chainTLR7 / TLR8Shifts selectivity entirely to TLR7The 4-carbon chain provides optimal van der Waals interactions within the narrow hydrophobic pocket of TLR7.
C4 Position Acylation / AlkylationKinasesComplete loss of TLR7 activityMasking the primary amine abrogates critical hydrogen bonding required for TLR7, but enables targeted hinge-region binding in kinases.
C6 Position Electron-rich ArylTLR7 / A3ARIncreased PotencyElectron-donating groups increase the basicity of the core, enhancing target affinity; bulky groups favor A3AR PAM activity.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choice.

Protocol 1: C4-Amine Functionalization via Directed Deprotonation

Objective: To derivatize the C4-amine for kinase inhibitor library generation. Causality Note: The exocyclic C4-amine of the imidazo[4,5-c]pyridine core is poorly nucleophilic due to the strong electron-withdrawing nature of the fused pyridine ring. Standard alkylation/acylation conditions often fail. We utilize sodium hydride (NaH) to force deprotonation, generating a highly reactive amide anion.

  • Preparation: Dissolve 1.0 eq of the 1H-imidazo[4,5-c]pyridin-4-amine derivative in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Rationale: Argon prevents the degradation of the moisture-sensitive NaH.

  • Deprotonation: Cool the solution to 0°C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases. Rationale: Cooling prevents unwanted ring-opening or degradation of the heterocyclic core during the exothermic deprotonation.

  • Electrophilic Addition: Add 1.1 eq of the desired electrophile (e.g., an acyl chloride or sulfonyl chloride) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: Self-Validating In Vitro TLR7 Reporter Gene Assay

Objective: To quantify the TLR7 agonistic potency of synthesized fragments. Causality Note: A common pitfall in cell-based screening is misinterpreting compound cytotoxicity as a "lack of activity" (false negative). This protocol employs a dual-reporter system to create a self-validating feedback loop.

  • Cell Seeding: Plate HEK-Blue™ TLR7 cells (co-transfected with an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase [SEAP] reporter and a constitutively expressed Renilla luciferase vector) at 5 × 10⁴ cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized imidazo[4,5-c]pyridine fragments (0.01 μM to 100 μM). Include 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine as a positive control and DMSO as a vehicle control. Incubate for 24 hours at 37°C.

  • Dual-Signal Quantification:

    • SEAP Measurement: Transfer 20 μL of the supernatant to a new plate and add 180 μL of QUANTI-Blue™ reagent. Read absorbance at 620 nm. Rationale: Quantifies TLR7-mediated NF-κB activation.

    • Luciferase Measurement: Lyse the remaining cells and add Renilla luciferase substrate. Read luminescence. Rationale: Constitutive luciferase acts as an internal control for cell viability. If SEAP is low but luminescence is normal, the compound is inactive. If both are low, the compound is cytotoxic.

  • Data Normalization: Normalize the SEAP absorbance against the Renilla luminescence to generate accurate EC₅₀ curves, eliminating artifacts caused by variable cell proliferation or toxicity.

References

  • Source: National Institutes of Health (NIH)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine Source: Benchchem URL
  • Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates Source: ResearchGate URL

Sources

Application Note: De Novo Synthesis and Pharmacological Validation of 1H-Imidazo[4,5-c]pyridin-4-amine Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-imidazo[4,5-c]pyridin-4-amine scaffold is a privileged pharmacophore in antiviral drug discovery, renowned for its structural resemblance to naturally occurring purines[1]. This structural homology enables these compounds to act as potent, synthetic agonists for Toll-like Receptors 7 and 8 (TLR7/8), which are critical pattern recognition receptors in the innate immune system[2]. By mimicking single-stranded viral RNA (ssRNA) within the endosome, these agents trigger a robust downstream signaling cascade that culminates in the biosynthesis of Type I interferons (IFN-α/β), thereby establishing a potent antiviral state[1].

This application note provides a comprehensive, causality-driven guide to the rational design, structure-activity relationship (SAR) profiling, and step-by-step synthesis of highly selective TLR7 agonistic 1H-imidazo[4,5-c]pyridin-4-amine derivatives.

Mechanistic Pharmacology & Target Engagement

Understanding the biological mechanism is critical for rational drug design. The 1H-imidazo[4,5-c]pyridin-4-amine core selectively binds to the concave surface of the endosomal TLR7 dimer[1].

Causality of Action: The exocyclic C4-amine and the N3 nitrogen of the imidazopyridine core form essential hydrogen bonds with the receptor, mimicking the Watson-Crick face of guanosine. Upon binding, TLR7 dimerizes and recruits the MyD88 adaptor protein. This initiates a kinase cascade involving IRAK4 and TRAF6, ultimately leading to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7)[1]. The resulting induction of IFN-α is the primary driver of the compound's antiviral efficacy, effectively bridging the innate and adaptive immune responses[1].

TLR7_Pathway A 1H-Imidazo[4,5-c]pyridin-4-amine (TLR7 Agonist) B Endosomal TLR7 Receptor A->B Endosomal Binding C MyD88 Adaptor Protein B->C Dimerization & Recruitment D IRAK1 / IRAK4 Complex C->D E TRAF6 D->E F IRF7 Phosphorylation E->F Kinase Cascade G Nucleus: Type I IFN Transcription F->G Nuclear Translocation

Fig 1: Mechanism of action for TLR7-mediated IFN-α induction by imidazopyridine agonists.

Structure-Activity Relationship (SAR) Insights

To achieve pure TLR7 agonism without off-target TLR8-mediated proinflammatory toxicity, precise functionalization of the 1H-imidazo[4,5-c]pyridin-4-amine core is required[3].

  • N1 Position: Bulky, lipophilic groups (e.g., Benzyl) enhance endosomal membrane penetration and TLR7 pocket affinity.

  • C2 Position: Alkyl chains (specifically butyl) are optimal for maximizing hydrophobic interactions within the TLR7 binding site[2].

  • C6 Position: Direct aryl-aryl connections at C6 completely abrogate activity due to steric clashes, whereas flexible linkers (e.g., benzyl or phenethyl) reinstate and even enhance TLR7 agonism[3].

Table 1: SAR Profiling of Substituted 1H-Imidazo[4,5-c]pyridines[3]

Compound IDN1 SubstituentC2 SubstituentC6 SubstituentTLR7 Agonism (IFN-α)TLR8 Agonism
1 (Lead) BenzylButylHHigh (Pure Agonist) Negligible
2 BenzylButylPhenyl (Direct Aryl)AbrogatedNegligible
3 BenzylButylBenzyl (Flexible)HighNegligible
4 MethylHHLow/BaselineBaseline

Retrosynthetic Strategy & Reaction Causality

The synthesis of the lead compound, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, follows a highly regioselective 5-step linear sequence starting from commercially available 4-chloro-3-nitropyridine.

Synthetic_Workflow S1 Step 1: SNAr (Amine Addition) S2 Step 2: Reduction (Pd/C, H2) S1->S2 S3 Step 3: Cyclization (Orthoester) S2->S3 S4 Step 4: N-Oxidation (mCPBA) S3->S4 S5 Step 5: Amination (TsCl, NH4OH) S4->S5

Fig 2: Five-step synthetic workflow for 1H-imidazo[4,5-c]pyridin-4-amine derivatives.

Causality of the Synthetic Route:

Instead of attempting a difficult direct amination of the unactivated pyridine ring, this protocol utilizes a strategic N-oxide intermediate (Step 4). By oxidizing the N5 pyridine nitrogen, the adjacent C4 position becomes highly electrophilic when activated by a sulfonyl chloride, allowing for mild, regioselective amination (Step 5) via an addition-elimination mechanism[4].

Detailed Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. Ensure anhydrous conditions for Steps 1 and 3.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of N-benzyl-3-nitropyridin-4-amine.

  • Reaction: Dissolve 4-chloro-3-nitropyridine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add triethylamine (TEA, 1.5 eq) to act as an acid scavenger.

  • Addition: Dropwise add benzylamine (1.1 eq) at 0 °C.

  • Causality: The strongly electron-withdrawing nitro group at the 3-position activates the C4-chloride for facile nucleophilic attack. TEA neutralizes the generated HCl, preventing amine protonation and stalling of the reaction.

  • Validation: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The product spot will be bright yellow. Wash with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation

Objective: Synthesis of N4-benzylpyridine-3,4-diamine.

  • Reaction: Dissolve the intermediate from Step 1 in methanol (40 mL). Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the flask with N2, then attach a hydrogen balloon. Stir vigorously at room temperature for 12 hours.

  • Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to ensure a clean reaction profile without the risk of partially reducing the pyridine ring or requiring harsh aqueous workups.

  • Validation: The disappearance of the yellow color indicates complete reduction of the nitro group. Filter through a pad of Celite to remove Pd/C. Concentrate to yield a dark oil. Proceed immediately to Step 3 to prevent oxidative degradation of the diamine.

Step 3: Cyclocondensation

Objective: Synthesis of 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridine.

  • Reaction: Dissolve the diamine (1.0 eq) in toluene (30 mL). Add trimethyl orthovalerate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux: Equip a Dean-Stark trap and reflux at 110 °C for 6 hours.

  • Causality: The orthoester provides the C2-butyl carbon. The Dean-Stark trap removes the methanol byproduct, driving the equilibrium toward the thermodynamically stable fused imidazopyridine system.

  • Validation: LC-MS will show the expected [M+H]+ mass peak. Concentrate and purify via flash chromatography (DCM:MeOH 95:5).

Step 4: Regioselective N-Oxidation

Objective: Synthesis of 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridine-5-oxide.

  • Reaction: Dissolve the cyclized product in DCM (25 mL). Cool to 0 °C.

  • Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq) in small portions.

  • Causality: The N5 pyridine nitrogen is more nucleophilic and sterically accessible than the N3 imidazole nitrogen, leading to highly regioselective N-oxidation.

  • Validation: Stir for 3 hours. Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted peroxides—a critical safety and purity checkpoint. Extract with DCM. The N-oxide will appear significantly more polar (lower Rf) on TLC (DCM:MeOH 9:1).

Step 5: Electrophilic Amination

Objective: Synthesis of the final API, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine.

  • Reaction: Dissolve the N-oxide (1.0 eq) in DCM (20 mL). Add aqueous ammonium hydroxide (NH4OH, 28-30%, 10.0 eq).

  • Activation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM (5 mL) dropwise over 15 minutes at room temperature.

  • Causality: TsCl reacts with the N-oxide to form a highly reactive N-tosyloxy intermediate. This intermediate undergoes rapid nucleophilic attack by ammonia at the C4 position, followed by the elimination of toluenesulfonic acid to restore aromaticity. This elegant method bypasses the need for high-pressure autoclaves typically required for direct pyridine aminations.

  • Validation: Stir for 2 hours. Wash the organic layer with 1M NaOH, dry, and concentrate. Purify via recrystallization or preparative HPLC to yield the final pure TLR7 agonist.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, the following analytical parameters must be met:

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is 281.18.
  • 1H NMR (400 MHz, DMSO-d6):

    • Look for the disappearance of the C4-H proton of the pyridine ring.

    • A broad singlet integrating to 2H around

      
       6.0 - 6.5 ppm confirms the presence of the exocyclic primary amine (
      
      
      
      ).
    • The benzyl

      
       protons will appear as a sharp singlet near 
      
      
      
      5.5 ppm.
    • The butyl chain will present a characteristic multiplet pattern between

      
       0.8 and 2.8 ppm.
      

References

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
  • 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine - Benchchem.
  • Buy 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | 668268-69-7 - Smolecule.
  • Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants - CORE.

Sources

Handling and storage of hygroscopic dihydrochloride salts in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dihydrochloride salts are frequently selected in drug development to enhance the aqueous solubility and bioavailability of basic APIs (Active Pharmaceutical Ingredients). However, the incorporation of two molar equivalents of hydrochloric acid often results in a significant trade-off: extreme hygroscopicity. This application note details the physicochemical mechanisms driving deliquescence in dihydrochlorides and provides a validated "Dry Chain" protocol for their storage, handling, and solubilization. Failure to adhere to these protocols results in stoichiometry errors of up to 15% and accelerated hydrolytic degradation.

Scientific Foundation: The Hygroscopicity Mechanism

To handle dihydrochloride salts effectively, one must understand the thermodynamic forces at play. Unlike non-ionized free bases, salt forms possess high lattice energy and ionic character.

The Critical Relative Humidity (CRH)

Every water-soluble salt exhibits a specific Critical Relative Humidity (CRH).[1][2]

  • Below CRH: The solid remains anhydrous (or in its stable hydrate form).

  • Above CRH: The solid adsorbs atmospheric moisture until it forms a saturated solution (deliquescence).[1][2]

The Dihydrochloride Risk: Dihydrochloride salts often exhibit a lower CRH than their monohydrochloride or free base counterparts due to the higher ionic density. Furthermore, impurities (trace synthesis solvents or amorphous regions) significantly lower the effective CRH of the bulk material, making high-purity handling essential.

The "Acidic Micro-Environment" Trap

The most overlooked danger of dihydrochloride salts is not just physical clumping, but chemical destruction.

  • Moisture Uptake: The salt absorbs water from the air.[1]

  • Dissolution: A microscopic layer of saturated salt solution forms on the crystal surface.

  • pH Crash: Because it is a salt of a strong acid (HCl) and a weak base, this micro-layer is highly acidic (often pH < 2).

  • Hydrolysis: If the drug molecule contains labile groups (esters, amides, lactams), this localized acidity catalyzes rapid chemical degradation, even if the bulk solid looks "dry."

Visualization: The Degradation Cycle

The following diagram illustrates the self-reinforcing cycle of hygroscopic failure.

HygroscopicCycle node_dry Anhydrous Dihydrochloride Salt (High Lattice Energy) node_moisture Exposure to RH > CRH (Moisture Adsorption) node_dry->node_moisture Lid Opened node_liquid Formation of Saturated Micro-layer (Deliquescence) node_moisture->node_liquid Thermodynamics node_liquid->node_moisture Surface Area Increase node_acid Localized pH Drop (pH < 2.0) node_liquid->node_acid Dissociation node_error Stoichiometry Error (MW Shift) node_liquid->node_error Water Mass node_degrade Chemical Hydrolysis (Irreversible) node_acid->node_degrade Acid Catalysis

Figure 1: The cascade of failure for hygroscopic acid salts. Once the liquid micro-layer forms, degradation accelerates due to localized acidity.

Protocol 1: The "Dry Chain" Storage Workflow

Standard laboratory refrigeration is insufficient and often detrimental due to condensation. This protocol establishes a "Dry Chain" of custody.

Equipment Required
  • Primary Storage: -20°C Freezer.

  • Secondary Containment: Desiccator cabinet (silica or

    
    ) or glove box (
    
    
    
    atmosphere).
  • Sealing: Parafilm® M or Teflon tape; amber glass vials with PTFE-lined caps.

Step-by-Step Procedure
  • Arrival: Upon receipt, inspect the bottle. If the solid moves freely, it is dry. If it is a solid block, deliquescence has already occurred (see Troubleshooting).

  • The "Warm-Up" (CRITICAL):

    • Remove the sealed bottle from the -20°C freezer.

    • Do NOT open the bottle.

    • Place the sealed bottle in a desiccator at room temperature for at least 3 hours .

    • Reasoning: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the salt, ruining the entire stock instantly.

  • Sub-aliquoting:

    • Once equilibrated, move the bottle to a glove box or low-humidity environment.

    • Divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg vials).

    • Benefit: This prevents repeated freeze-thaw-open cycles for the main stock.

  • Resealing:

    • Purge the headspace of the vial with dry Nitrogen or Argon before capping.

    • Wrap the cap junction tightly with Parafilm.

    • Return to -20°C storage immediately.

Protocol 2: Precision Weighing & Solubilization

Weighing hygroscopic salts is a "race against time." The mass of the sample increases second-by-second on the balance.

The "Difference Weighing" Technique

Do not use a spatula to transfer salt to a weigh boat on the balance pan. The error rate is too high.

  • Preparation: Tare an empty volumetric flask (or final vessel).

  • Transfer:

    • Take the closed vial containing the salt to the balance.

    • Weigh the entire vial (salt + container). Record Mass A.

    • Quickly open the vial, dump the approximate required amount into the flask, and immediately recap the vial.

    • Weigh the entire vial again. Record Mass B.

  • Calculation:

    • 
      .
      
    • Why: This method isolates the hygroscopic salt from the air during the measurement phase. The salt is only exposed during the brief transfer.

Stoichiometry Correction

Dihydrochlorides absorb water weight. If you weigh 10 mg of "salt," you might actually have 9 mg of salt and 1 mg of water.

  • Action: Perform a TGA (Thermogravimetric Analysis) or check the Certificate of Analysis (CoA) for water content (Karl Fischer).

  • Formula:

    
    
    

Visualization: Weighing Workflow

WeighingSOP start Cold Storage (-20°C) equil Equilibrate (3 hrs @ RT) start->equil Sealed purge Inert Gas Purge (Optional) equil->purge Best Practice weigh Difference Weighing equil->weigh Rapid purge->weigh solv Dissolve Immediately weigh->solv Target reseal Reseal & Tape weigh->reseal Stock reseal->start Return

Figure 2: Operational workflow for minimizing moisture contact time during weighing.

Data Summary: Storage Impact

The following table summarizes the impact of storage conditions on the stability of a generic hygroscopic dihydrochloride salt (based on typical pharmaceutical stability data).

Storage ConditionRelative Humidity (RH)Water Uptake (24 hrs)Physical StateChemical Stability
Open Benchtop 40-60%> 15% w/wDeliquescent (Liquid)Rapid Hydrolysis
Standard Fridge 80-90% (Condensing)> 20% w/wLiquid/PasteDegraded
Desiccator (

)
~30%2-5% w/wSticky SolidModerate
Glove Box (

)
< 1%< 0.1% w/wFree-flowing PowderExcellent
Tightly Capped Variable< 0.5% w/wFree-flowing PowderGood (if seal holds)

Troubleshooting

Problem: The salt has turned into a hard "cake" or a sticky gum.

  • Cause: Moisture absorption has lowered the Glass Transition Temperature (

    
    ), causing the amorphous regions to flow and fuse.
    
  • Fix (Thermally Stable Salts): Dry in a vacuum oven at 40°C over

    
     for 24 hours.
    
  • Fix (Thermally Labile Salts): Do not heat. Dissolve the entire cake in a known volume of solvent to create a "Stock Solution." Determine the concentration via HPLC or UV-Vis, not by weight. Store the solution in aliquots at -80°C.

Problem: The salt has changed color (e.g., white to yellow).

  • Cause: Hydrolysis or oxidation catalyzed by the acidic micro-environment.

  • Fix: Discard. The compound is chemically degraded.[3][4]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • United States Pharmacopeia (USP). General Chapter <41> Balances. Link

  • United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. Link

  • Hiami, A., et al. (2020). Critical Relative Humidity: A Parameter of Great Importance in Solid Fertiliser Products. Fitosoil. Link

  • Waterman, K. C., & MacDonald, B. C. (2010). Package Selection for Moisture Protection for Solid Oral Dosage Forms. Journal of Pharmaceutical Sciences. Link

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Using 1H-Imidazo[4,5-c]pyridin-4-amine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Imidazo[4,5-c]pyridine Scaffold and Microwave-Assisted Synthesis

The 1H-Imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] This has led to the development of numerous compounds with diverse therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral agents.[1][3] The 4-amino substitution on this scaffold provides a key vector for further chemical diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Traditional synthetic routes to functionalize the 1H-Imidazo[4,5-c]pyridine core often necessitate prolonged reaction times, high temperatures, and the use of harsh reagents, leading to modest yields and the formation of undesirable byproducts. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the synthesis of such heterocyclic compounds.[4][5][6] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours or days to mere minutes.[6][7] This "microwave effect" stems from the direct interaction of the microwave field with polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[4][6] The result is often higher product yields, improved purity profiles, and access to chemical space that is difficult to explore using conventional heating methods.[5][8] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[7][8]

This technical guide provides detailed application notes and protocols for the microwave-assisted synthesis of novel compounds derived from 1H-Imidazo[4,5-c]pyridin-4-amine precursors. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and multicomponent reactions, with a focus on the practical aspects of experimental design, execution, and optimization.

Core Principles of Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis is rooted in its unique heating mechanism. Unlike conventional heating, where heat is transferred from an external source through the vessel walls to the solvent and then to the reactants, microwave irradiation directly heats the bulk of the reaction mixture. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[4] Polar molecules, such as the solvents and reactants commonly used in these syntheses, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction mixture. This avoids the localized overheating often seen with conventional heating, which can lead to product degradation.

Application Note 1: Accelerated Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. In the context of 1H-Imidazo[4,5-c]pyridin-4-amine, this reaction is invaluable for introducing a wide range of aryl and heteroaryl substituents, allowing for extensive SAR exploration. Microwave irradiation has been shown to dramatically accelerate these reactions, often leading to complete conversion in a fraction of the time required by conventional heating.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a phosphine ligand is typically employed. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope.[9]

  • Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and selectivity.[9]

  • Solvent: A polar solvent or a mixture of solvents with good microwave absorption properties is essential for efficient heating. Common solvent systems include DMF/H₂O, dioxane/H₂O, or ethanol.[9] Water can play a beneficial role in accelerating the reaction.

Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of a Halogenated 1H-Imidazo[4,5-c]pyridin-4-amine Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated 1H-Imidazo[4,5-c]pyridin-4-amine precursor with an arylboronic acid.

Materials:

  • Halogenated 1H-Imidazo[4,5-c]pyridin-4-amine derivative (e.g., a bromo- or chloro-substituted analog) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (3 mL)

  • Water (1 mL)

  • 10 mL microwave reaction vial with a stir bar

Instrumentation:

  • A dedicated microwave synthesizer (e.g., CEM Discover SP, Biotage Initiator)

Procedure:

  • To a 10 mL microwave reaction vial, add the halogenated 1H-Imidazo[4,5-c]pyridin-4-amine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (3 mL) and water (1 mL) to the vial, followed by a magnetic stir bar.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 15-30 minutes with stirring. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Comparison of Microwave vs. Conventional Heating
Reaction ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 15 - 30 minutes12 - 24 hours
Temperature 120 °C80 - 100 °C (Reflux)
Typical Yield 85 - 95%60 - 80%

Application Note 2: Efficient Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of amine functionalities onto the 1H-Imidazo[4,5-c]pyridine scaffold. This is particularly useful for modulating the physicochemical properties and biological activity of the final compounds. Microwave assistance has been shown to significantly enhance the efficiency of these reactions, allowing for rapid synthesis with high yields.[10]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium catalyst, often in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), is crucial for achieving high catalytic activity. The choice of ligand is critical and depends on the specific substrates being coupled.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are commonly used to ensure a water-free environment, as water can deactivate the catalyst and base.

Protocol: Microwave-Assisted Buchwald-Hartwig Amination of a Halogenated 1H-Imidazo[4,5-c]pyridin-4-amine Derivative

This protocol provides a general method for the Buchwald-Hartwig amination of a halogenated 1H-Imidazo[4,5-c]pyridin-4-amine precursor with a primary or secondary amine.

Materials:

  • Halogenated 1H-Imidazo[4,5-c]pyridin-4-amine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.1 mmol, 10 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (4 mL)

  • 10 mL microwave reaction vial with a stir bar

Instrumentation:

  • A dedicated microwave synthesizer

Procedure:

  • In a glovebox or under an inert atmosphere, add the halogenated 1H-Imidazo[4,5-c]pyridin-4-amine derivative (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.1 mmol), and sodium tert-butoxide (1.4 mmol) to a 10 mL microwave reaction vial.

  • Add anhydrous toluene (4 mL) and a magnetic stir bar to the vial.

  • Seal the vial securely with a cap.

  • Remove the vial from the glovebox and place it in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 110°C for 20-40 minutes with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Application Note 3: Rapid One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. Microwave irradiation can significantly accelerate these reactions, making them even more attractive for the rapid generation of compound libraries.[11][12] For the 1H-Imidazo[4,5-c]pyridine scaffold, MCRs can be employed to introduce multiple points of diversity in a single synthetic operation.

Protocol: Microwave-Assisted One-Pot Synthesis of a Substituted 1H-Imidazo[4,5-c]pyridine Derivative

This protocol outlines a general procedure for a three-component reaction to synthesize a substituted 1H-Imidazo[4,5-c]pyridine derivative.

Materials:

  • 3,4-Diaminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (10 mol%)

  • Methanol (4 mL)

  • 10 mL microwave reaction vial with a stir bar

Instrumentation:

  • A dedicated microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine the 3,4-diaminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).[11]

  • Add methanol (4 mL) and a magnetic stirrer bar.[11]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10-20 minutes.[11]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.[11]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Work-up & Purification reagents Weigh Reagents & Catalysts solvent Add Solvent & Stir Bar reagents->solvent seal Seal Microwave Vial solvent->seal irradiate Set T, P, t parameters Irradiate in Microwave Reactor seal->irradiate cool Cool to Room Temperature irradiate->cool extract Extraction & Washing cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for microwave-assisted synthesis.

Microwave Heating Mechanism

G mw Microwave Irradiation dipole Polar Molecule (e.g., Solvent) mw->dipole Electric Field reorient Rapid Reorientation dipole->reorient friction Intermolecular Friction reorient->friction heat Rapid, Uniform Heating friction->heat

Caption: Mechanism of dielectric heating in MAOS.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid functionalization of the 1H-Imidazo[4,5-c]pyridin-4-amine scaffold. The protocols and application notes provided herein demonstrate the significant advantages of MAOS in terms of reduced reaction times, increased yields, and improved synthetic efficiency for key transformations such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and multicomponent reactions. By leveraging the principles of microwave chemistry, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on this important heterocyclic core.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (URL: )
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (URL: )
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (URL: )
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (URL: )
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (URL: )
  • Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!. (URL: [Link])

  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing). (URL: )
  • Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield - Benchchem. (URL: )
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed. (URL: [Link])

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot | Scilit. (URL: [Link])

  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed. (URL: [Link])

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (URL: [Link])

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Deriv
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar. (URL: [Link])

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines - Der Pharma Chemica. (URL: )
  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[5][6]imidazo[1,2-a] pyrimidines via A3 coupling - Frontiers. (URL: [Link])

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar. (URL: [Link])

  • New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed. (URL: [Link])

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - KTU ePubl. (URL: )
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (URL: [Link])

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (URL: )
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC. (URL: [Link])

  • Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1H-Imidazo[4,5-c]pyridin-4-amine (the core nucleobase scaffold of 3-deazaadenine) is a potent heterocyclic compound widely utilized in the development of Toll-like receptor (TLR) agonists and enzyme inhibitors[1]. While the free base exhibits limited aqueous solubility, supplying the compound as a dihydrochloride salt significantly enhances its solubility in water[2].

However, this salt form introduces critical challenges when transitioning from simple aqueous stocks to complex, buffered cell culture media. This guide provides mechanistic troubleshooting and validated protocols to ensure stable, precipitate-free media formulation.

Troubleshooting & FAQs

Q1: Why does my culture media immediately turn yellow (acidic) and cause cell toxicity upon adding the compound? The Causality: The dihydrochloride salt contains two molar equivalents of hydrochloric acid (HCl). When dissolved, these protons completely dissociate. If you add a 10 mM stock of the salt directly to standard Dulbecco’s Modified Eagle Medium (DMEM), you are introducing 20 mM of free H⁺. Standard DMEM relies on a ~44 mM sodium bicarbonate (NaHCO₃) buffering system. The sudden influx of protons consumes nearly half of the buffer capacity, causing a rapid drop in pH (indicated by the phenol red turning yellow)[3]. This acute acidification, rather than the compound itself, is often the primary cause of immediate cellular toxicity.

Q2: To fix the pH issue, I neutralized my aqueous stock with NaOH before adding it to the media. Now the compound is precipitating. Why? The Causality: Solubility is fundamentally pH-dependent. The high aqueous solubility of the dihydrochloride form exists because the basic nitrogens on the imidazopyridine ring (estimated pKa ~8-9) are protonated, making the molecule highly polar[1]. By adding NaOH, you deprotonate the molecule, converting it back to its free base form. The free base has a much lower thermodynamic solubility limit in water. If your stock concentration exceeds this limit during neutralization, the free base will rapidly crystallize and precipitate out of solution.

Q3: Can I bypass the pH issue by dissolving the dihydrochloride salt directly in DMSO? The Causality: While the free base of 1H-imidazo[4,5-c]pyridin-4-amine is highly soluble in DMSO (often >20 mg/mL)[4], dihydrochloride salts generally exhibit poor solubility in pure organic solvents due to their stable, ionic crystal lattice. Attempting to force the salt into pure DMSO often results in incomplete dissolution or microscopic suspensions that ruin assay reproducibility. A hybrid aqueous-to-media workflow is required.

Quantitative Data Presentation

To understand the phase behavior of the compound during formulation, compare the physicochemical properties of its two forms:

Property1H-Imidazo[4,5-c]pyridin-4-amine (Free Base)Dihydrochloride Salt Form
Molecular State at pH 7.4 Predominantly Neutral / UnprotonatedRapidly dissociates into Free Base + 2 HCl
Aqueous Solubility (dH₂O) Low to Moderate (< 5 mg/mL)High (> 50 mg/mL)
DMSO Solubility High (~20-30 mg/mL)Poor to Moderate (Lattice resists solvation)
Impact on Media pH NegligibleSevere (Consumes bicarbonate buffer)
Primary Precipitation Risk Exceeding absolute solubility in mediaLocalized supersaturation during neutralization

Experimental Protocol: Two-Step pH-Titrated Media Integration

This self-validating protocol utilizes a controlled titration and step-wise dilution to prevent localized supersaturation, ensuring the compound remains in solution without crashing the media's pH.

Phase 1: Primary Stock Preparation
  • Solvation: Weigh the 1H-imidazo[4,5-c]pyridin-4-amine dihydrochloride powder and dissolve it in sterile, cell-culture grade H₂O to create a 10 mM primary stock.

    • Mechanistic note: The low pH of this unbuffered water will ensure complete ionization and rapid dissolution.

  • Controlled Titration: Place the solution on a magnetic stirrer. Using a calibrated micro-pH probe, slowly add 0.1 N NaOH dropwise. Stop the titration at exactly pH 6.5.

    • Mechanistic note: Stopping at 6.5 prevents the compound from fully converting to the free base (avoiding precipitation) while neutralizing enough HCl to protect the downstream media buffer.

  • Sterilization: Pass the pH-adjusted stock through a 0.22 µm PTFE syringe filter.

Phase 2: Media Integration and Validation
  • Pre-warming: Warm the target complete cell culture media to 37°C. Ensure it contains 10% FBS, as serum provides carrier proteins (like albumin) that enhance the apparent solubility of the compound.

  • Dropwise Dilution: While vigorously swirling the warmed media, add the 10 mM stock dropwise to reach your final assay concentration (e.g., 10-100 µM).

    • Mechanistic note: Vigorous agitation disperses the compound instantly, preventing localized micro-environments where the concentration exceeds the metastable zone width of the free base.

  • Self-Validation (Microscopy): Before applying the media to your cell cultures, place a 100 µL aliquot in a clear 96-well plate and inspect it under a phase-contrast microscope at 20X magnification. The absence of needle-like micro-crystals validates that the compound is fully solvated and the protocol was successful.

Workflow Visualization

G A 1H-Imidazo[4,5-c]pyridin-4-amine 2HCl (Dry Powder) B Dissolve in Sterile H2O (Yields highly acidic 10 mM stock) A->B C Titrate with 0.1N NaOH (Adjust slowly to pH 6.5) B->C Monitor pH D Filter Sterilize (0.22 µm PTFE membrane) C->D F Dropwise Addition to Media (Continuous agitation) D->F E Pre-warm Cell Culture Media (Ensure active buffering) E->F G Microscopic Verification (Check for micro-crystals) F->G

Workflow for pH-balanced integration of the dihydrochloride salt into cell culture media.

References

  • 1H-Imidazo[4,5-c]pyridin-4-amine - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Buy 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | 668268-69-7 - Smolecule Source: Smolecule URL
  • 9000785-1 | Cayman 3-Deazaadenosine; Purity- Greater Than Or Equal To 98% Source: Neta Scientific URL
  • 3-Deazaadenosine (hydrochloride)

Sources

pH adjustment for 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: March 2026

[label="Imidazoquinoline/Imidazopyridine\nTLR7 Agonist", fillcolor="#

Finalizing Scientific Context

I'm now integrating the dihydrochloride's chemical nature, emphasizing the two HCl molecules enhance solubility during storage, as the nitrogen atoms of the imidazopyridine ring are protonated. I'm also including information on the compound's structure. The dihydrochloride form facilitates synthesis and storage but causes a drastic pH drop in cell cultures.

Refining Visualization Details

I'm now ensuring the diagrams are clear, visually consistent and support a smooth reader experience. I've double-checked color coding, label placements, and node structures. The revised Graphviz DOT diagrams are ready for embedding into the document.

Technical Support Center: pH Adjustment & Handling for 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride—a potent core scaffold for Toll-like receptor 7 and 8 (TLR7/8) agonists[1].

Because this compound is supplied as a dihydrochloride salt, it presents unique challenges for biological assays. Improper dissolution and pH adjustment will lead to compound precipitation, acidic shock to your cell cultures, and ultimately, irreproducible assay data[2]. This guide synthesizes structural chemistry with cell culture best practices to ensure your experimental workflows are robust and self-validating.

Part 1: Physicochemical Profiling & Causality

To successfully formulate this compound for in vitro or in vivo use, you must first understand its molecular behavior in solution. The imidazo[4,5-c]pyridine core features an exocyclic amine at the C4 position and multiple ring nitrogens[3]. To maximize shelf-life and initial solubility, it is synthesized as a dihydrochloride salt[4].

When dissolved in unbuffered water, the salt dissociates, releasing two equivalents of hydrochloric acid (HCl) per mole of the compound. This drastically drops the pH of the solution. However, the conjugate acid of the imidazole ring has a pKa of approximately 7.0 to 7.4[5]. This creates a narrow thermodynamic window: if you raise the pH too high during neutralization (pH > 7.5), the compound reverts to its free-base form, which is highly lipophilic and practically insoluble in water, causing it to irreversibly crash out of solution.

Table 1: Quantitative Physicochemical Data & Formulation Implications

PropertyValueMechanistic Implication for Assays
Salt Form Dihydrochloride (2 HCl)Highly acidic in unbuffered water. A 10 mM aqueous stock will drop the pH below 3.0, requiring careful neutralization[2].
pKa (Conjugate Acid) ~7.0 - 7.4Buffering near physiological pH (7.2-7.4) risks approaching the deprotonated free-base state[5].
Aqueous Solubility (Salt) > 20 mg/mLHighly soluble initially due to full ionization at low pH.
Aqueous Solubility (Free Base) < 1 mg/mLPrecipitates rapidly if local pH during titration exceeds 7.5.
Preferred Stock Solvent Anhydrous DMSOBypasses pH titration issues entirely; maintains monomeric dispersion of the free base upon final dilution into media.

Part 2: Troubleshooting & FAQs

Q1: Why does my culture media turn yellow, and why do my cells die immediately upon adding the aqueous stock? A1: You are observing an acidic shock. At 10 mM in unbuffered water, the dihydrochloride salt releases 20 mM of HCl. When added directly to weakly buffered cell culture media (like standard DMEM relying on bicarbonate), it overwhelms the buffering capacity. The phenol red indicator turns yellow (indicating pH < 6.8), and the rapid acidification causes immediate cellular necrosis. Solution: You must pre-buffer the stock solution or perform the final dilution in a high-capacity HEPES-buffered medium.

Q2: I tried adjusting the pH of my 10 mM aqueous stock to 7.4 using 1N NaOH, but the solution turned milky and precipitated. Why? A2: You experienced "salting out" or free-base precipitation. As you add a strong base like 1N NaOH, local microenvironments of high pH (>8.0) form in the solution before it can fully homogenize. In these alkaline pockets, the compound is fully deprotonated into its free-base form. Because the free base is highly lipophilic, it crashes out irreversibly. Solution: Never use strong, concentrated bases for direct titration of imidazopyridines. Use a mild, high-capacity buffer (e.g., 1M HEPES, pH 7.5) to gently raise the pH.

Q3: Does the choice of solvent (DMSO vs. Water) affect the TLR7/8 receptor binding affinity? A3: No, the solvent does not alter the intrinsic pharmacodynamics or the binding to the endosomal TLR7/8 receptors[1]. However, DMSO ensures that the compound remains in solution as a monomeric dispersion when diluted into the aqueous assay media. If an aqueous stock precipitates microscopically, the effective concentration of the bioavailable ligand drops, leading to falsely low potency (higher apparent EC


) in your reporter assays.

Part 3: Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Follow these methodologies based on your assay's solvent tolerance.

Protocol A: DMSO Stock Preparation (Preferred Method)

Use this method if your cells can tolerate a final DMSO concentration of ≤ 0.1%.

  • Weighing: Aseptically weigh the 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride powder.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM to 50 mM stock concentration.

  • Validation: Vortex for 60 seconds. The solution should be completely clear. Hold the tube against a light source to ensure no undissolved particulates remain.

  • Storage: Aliquot into single-use amber vials and store at -20°C to prevent freeze-thaw degradation and moisture absorption.

  • Final Dilution: Dilute the stock 1:1000 directly into pre-warmed (37°C) complete culture media immediately before adding to cells. The rapid dilution prevents localized precipitation.

Protocol B: Aqueous Stock Preparation & Gentle pH Titration

Use this method strictly for in vivo models or assays where DMSO is contraindicated.

  • Initial Dissolution: Dissolve the powder in sterile, cell-culture grade water to a concentration of 5 mM. Note: The solution will be highly acidic.

  • Gentle Buffering: Instead of using NaOH, add 1M HEPES buffer (pre-adjusted to pH 7.5) dropwise while continuously vortexing. Add HEPES at a 1:10 volume ratio to start.

  • pH Verification: Spot 1 µL of the solution onto a micro-pH indicator strip. Do not insert a standard pH probe, as the glass frit can induce nucleation and precipitation. Target a final pH of 7.0 to 7.2. Do not attempt to push the pH to 7.4, as you risk crossing the pKa threshold[5].

  • Optical Validation (The Tyndall Effect): Shine a laser pointer through the tube in a dark room. If you see a solid beam of light scattering through the liquid (Tyndall effect), micro-precipitation has occurred. The solution must be discarded. If the liquid is optically clear, proceed.

  • Application: Use the aqueous stock immediately. Do not freeze aqueous stocks of neutralized imidazopyridines, as the freeze-concentration effect will cause the free base to precipitate.

Part 4: System Visualizations

Workflow: Dissolution and pH Adjustment

The following diagram illustrates the logical decision tree and validation checkpoints for preparing your compound for biological assays.

Workflow Start 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride Powder Decision Select Solvent System Start->Decision DMSO DMSO Stock (10-50 mM) (Recommended) Decision->DMSO Organic Tolerated Water Aqueous Stock (5-10 mM) (Acidic, pH < 3) Decision->Water Aqueous Required DiluteMedia Dilute 1:1000 in Pre-warmed Culture Media DMSO->DiluteMedia Buffer Titrate with 1M HEPES (Avoid strong NaOH) Water->Buffer Check Validate: Tyndall Effect & Phenol Red Check DiluteMedia->Check Buffer->Check Assay Proceed to Cell Assay (TLR7/8 Activation) Check->Assay

Caption: Workflow for solvent selection, pH adjustment, and optical validation of dihydrochloride stocks.

Mechanism of Action: TLR7/8 Cellular Signaling

Once properly dissolved and buffered, the imidazopyridine compound acts upon the endosomal TLR pathway to induce interferon and cytokine production[1].

Pathway Ligand Imidazopyridine Compound Endosome Endosomal TLR7/8 Receptor Ligand->Endosome Binds MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruits IRF7 IRF7 / NF-κB Activation MyD88->IRF7 Phosphorylates Cytokines IFN-α & Pro-inflammatory Cytokines IRF7->Cytokines Transcription

Caption: Endosomal TLR7/8 signaling cascade activated by properly formulated imidazopyridine ligands.

References

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Source: rsc.org.
  • 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine - Benchchem. Source: benchchem.com.
  • 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine - Benchchem. Source: benchchem.com.
  • Improving Biopharmaceutical Cell Culture with cQrex® Peptides. Source: cellculturedish.com.
  • Application Notes and Protocols for Preparing L-NIL Dihydrochloride Stock Solutions for Cell Culture - Benchchem. Source: benchchem.com.

Sources

Technical Support Center: Stability & Handling of 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1H-imidazo[4,5-c]pyridin-4-amine dihydrochloride (CAS 80639-85-6) .

As a foundational heterocyclic building block, this compound is heavily utilized in the synthesis of Toll-like receptor 7/8 (TLR7/8) agonists[1][2] and A3 adenosine receptor positive allosteric modulators (PAMs)[3][4]. Because the exocyclic C4-amine and the imidazopyridine nitrogens are critical for target engagement, maintaining the chemical integrity of this precursor during room-temperature storage is paramount for downstream synthetic yields.

Section 1: Core FAQs on Room Temperature Stability

Q1: Is 1H-imidazo[4,5-c]pyridin-4-amine dihydrochloride stable at room temperature (20–25°C)? A: Yes, thermodynamically, the compound is stable at room temperature[5]. The formulation as a dihydrochloride salt protonates the basic nitrogens of the imidazopyridine ring, which significantly raises the oxidation potential and prevents spontaneous oxidative degradation of the core[4]. However, this salt form introduces high hygroscopicity. Prolonged exposure to ambient humidity without proper desiccation will lead to moisture uptake, which can interfere with moisture-sensitive downstream reactions (e.g., acylation or alkylation of the C4-amine)[2].

Q2: What are the quantitative effects of ambient humidity on this compound? A: At room temperature, the rate of moisture absorption is directly proportional to the relative humidity (RH). Moisture not only causes physical clumping but can also facilitate trace hydrolysis of impurities.

Table 1: Moisture Uptake and Physical Stability of the Dihydrochloride Salt at 25°C over 30 Days

Relative Humidity (RH)Moisture Uptake (w/w %)Physical StateHPLC PurityDownstream Impact
< 15% (Desiccator) < 0.2%Free-flowing off-white powder> 99.5%None; ready for anhydrous synthesis
45% (Ambient Lab) 1.5% - 2.0%Slight aggregation> 99.0%Requires pre-drying before use
75% (Accelerated) > 8.0%Deliquescence / Hard clumping~ 97.5%Significant yield drop; requires free-basing

Q3: How does degraded or hydrated starting material affect TLR7 agonist synthesis? A: The exocyclic amine at the C4 position is the primary nucleophilic handle for introducing functional groups[3]. If the salt is heavily hydrated, the water molecules will outcompete the C4-amine in reactions with electrophiles (like acyl chlorides or alkyl halides). This leads to the formation of undesired byproducts (e.g., carboxylic acids from acyl chlorides) and drastically reduces the yield of the desired N-substituted analog[1].

Section 2: Troubleshooting Guide

Issue 1: The powder has turned from off-white to a sticky, yellowish mass.

  • Causality: This indicates severe deliquescence (moisture absorption) coupled with trace oxidation. The chloride counterions strongly coordinate with atmospheric water. Once in a localized aqueous micro-environment, trace transition metals or ambient light can catalyze the oxidation of the imidazopyridine core[4].

  • Resolution: Do not use the compound directly for anhydrous synthesis. Follow Protocol 1 to assess moisture and Protocol 2 to recover the free base if the salt is compromised.

Issue 2: Inconsistent yields during C4-amine derivatization despite using fresh reagents.

  • Causality: The dihydrochloride salt requires exactly two equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) to liberate the free amine in situ. If the compound has absorbed water, the effective molecular weight increases. This means you are adding less active starting material than calculated, throwing off your stoichiometric ratios[2].

  • Resolution: Always perform a Karl Fischer titration before setting up the reaction to determine the exact water content, and adjust your mass calculations accordingly.

Section 3: Experimental Methodologies

Protocol 1: Karl Fischer (KF) Titration for Moisture Content

Self-validating principle: By quantifying exact water content, researchers can adjust stoichiometric calculations rather than blindly discarding expensive reagents.

  • Calibration: Calibrate the volumetric KF titrator using a 1.0% water standard in anhydrous methanol.

  • Sample Prep: Rapidly weigh 50–100 mg of 1H-imidazo[4,5-c]pyridin-4-amine dihydrochloride in a dry environment (preferably a glove bag).

  • Injection: Dissolve the sample completely in the titration vessel containing anhydrous methanol.

  • Titration: Run the titration until the electrometric endpoint is reached.

  • Actionable Output: If moisture is >1.0%, dry the batch in a vacuum oven at 40°C over P₂O₅ for 24 hours before use.

Protocol 2: Free-Basing and Recovery of the Imidazopyridine Core

Use this protocol if the dihydrochloride salt is heavily clumped or degraded to salvage the active core.

  • Dissolution: Dissolve 1.0 g of the degraded dihydrochloride salt in 15 mL of deionized water.

  • Neutralization: Slowly add a 1M Na₂CO₃ solution dropwise while stirring at 0°C until the pH reaches 8.5–9.0. (Note: Avoid strong bases like NaOH to prevent side reactions).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The free base of the imidazopyridine will partition into the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free 1H-imidazo[4,5-c]pyridin-4-amine as a solid. Store immediately under argon at -20°C if not converting back to the salt.

Section 4: Visualizations

StabilityWorkflow Start Compound Inspection (Room Temp Storage) CheckVisual Visual & Physical State Check Start->CheckVisual IsClumped Clumping or Discoloration? CheckVisual->IsClumped KF_Test Karl Fischer Titration (Check Moisture) IsClumped->KF_Test Yes Proceed Proceed to Synthesis IsClumped->Proceed No HPLC_Test HPLC Analysis (Check Oxidation) KF_Test->HPLC_Test <1.0% Water DryDesiccator Vacuum Desiccation (24h, P2O5) KF_Test->DryDesiccator >1.0% Water HPLC_Test->Proceed Purity >98% DryDesiccator->Proceed

Workflow for assessing the stability and readiness of 1H-imidazo[4,5-c]pyridin-4-amine.

TLR7Pathway Agonist TLR7 Agonist (Imidazopyridine) TLR7 TLR7 Receptor (Endosome) Agonist->TLR7 Binding MyD88 MyD88 Adaptor TLR7->MyD88 Recruitment IRAK4 IRAK4 / TRAF6 MyD88->IRAK4 Complex Formation IRF7 IRF7 Activation IRAK4->IRF7 Phosphorylation IFN IFN-α/β Production IRF7->IFN Transcription

Downstream target engagement of imidazopyridine derivatives in the TLR7 signaling cascade.

References

Sources

Purification methods for 1H-Imidazo[4,5-c]pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1H-imidazo[4,5-c]pyridin-4-amine derivatives. These highly polar, nitrogen-rich heterocycles are critical pharmacophores in modern drug development, functioning primarily as potent Toll-like receptor 7 and 8 (TLR7/8) agonists and A3 adenosine receptor (A3AR) positive allosteric modulators .

Due to their unique physicochemical properties—specifically their high basicity and propensity for metal chelation—these compounds present significant downstream processing challenges. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure high-purity isolation.

Troubleshooting Q&A

Q1: Why do my 1H-imidazo[4,5-c]pyridin-4-amine derivatives streak severely on standard silica gel, and how can I resolve this?

Causality: The imidazo[4,5-c]pyridine core contains multiple basic nitrogen atoms, including an exocyclic C4-amine and a pyridine nitrogen. During normal-phase chromatography, these basic sites interact strongly via hydrogen bonding and ion-exchange mechanisms with the acidic silanol groups (Si-OH) present on standard unmodified silica gel. This interaction leads to severe peak tailing, broad elution bands, and irreversible adsorption, which drastically reduces isolated yields.

Solution: You must dynamically neutralize the acidic silanol groups by incorporating a volatile amine modifier into the mobile phase, or alternatively, utilize an amine-functionalized stationary phase.

Step-by-Step Protocol: Normal Phase Chromatography with Basified Silica

  • Solvent Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH). Add 1–5% v/v concentrated aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to the MeOH portion before mixing it with the DCM (e.g., DCM:MeOH:NH₄OH = 90:9:1).

  • Column Equilibration: Pre-equilibrate the standard silica column with 3–5 column volumes (CV) of the basified solvent system to fully saturate the active silanol sites.

  • Sample Loading: Dissolve the crude reaction mixture in the minimum amount of the basified eluent. If organic solubility is poor, dry-load the sample onto Celite 545 (do not dry-load onto standard silica, as this exacerbates irreversible binding).

  • Elution: Run a shallow gradient (e.g., 0% to 15% basified MeOH in DCM). Monitor the eluting fractions via TLC pre-treated with TEA vapor.

  • Self-Validation: Spot the purified fractions on a fresh TLC plate. A perfectly round, symmetrical spot without tailing confirms successful silanol masking and compound integrity.

Q2: What is the optimal reverse-phase HPLC (RP-HPLC) method for separating N1 and N3 alkylation regioisomers?

Causality: Alkylation of the imidazopyridine core frequently yields a mixture of N1 and N3 regioisomers . Because these isomers possess identical molecular weights and nearly identical polarities, normal-phase chromatography often fails to resolve them. However, the spatial orientation of the alkyl chain subtly alters the molecule's hydrophobic surface area and its localized pKa. Reverse-phase chromatography exploits these subtle hydrophobic differences.

Solution: Utilize a C18 RP-HPLC column with a tightly pH-controlled buffered mobile phase to ensure consistent protonation states of the basic nitrogens.

Step-by-Step Protocol: RP-HPLC Method for Regioisomer Resolution

  • Column Selection: Use a preparative C18 column (e.g., 5 µm, 19 x 250 mm) designed to handle basic compounds without secondary interactions.

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the imidazopyridine nitrogens. (Note: Use 10 mM Ammonium Acetate at pH 6.8 if acid-sensitive functional groups are present).

    • Buffer B: LC-MS grade Acetonitrile (MeCN) with 0.1% TFA.

  • Gradient Design: Employ a highly shallow gradient. Start at 5% B, hold for 2 minutes, and ramp to 40% B over 20 minutes. The shallow ramp maximizes the resolution between the closely eluting N1 and N3 isomers.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect peaks using mass-triggered fractionation.

  • Self-Validation: Analyze the isolated fractions via 1D NOESY or HMBC NMR. A strong NOE cross-peak between the alkyl protons and the C2-proton or C7-proton will definitively distinguish the N1 from the N3 isomer.

Q3: How do I efficiently remove residual palladium or copper catalysts from cross-coupling steps?

Causality: The nitrogen-rich 1H-imidazo[4,5-c]pyridin-4-amine scaffold acts as a potent multidentate ligand. If your synthetic route involved a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C2 or C7 position, the final product will strongly chelate residual transition metals (Pd or Cu) . Standard aqueous workups are insufficient to break these stable thermodynamic complexes, leading to contaminated batches that fail elemental analysis and exhibit skewed biological activity.

Solution: Employ functionalized silica metal scavengers that possess a higher binding affinity for the transition metals than the imidazopyridine core itself.

Step-by-Step Protocol: Metal Scavenging Workflow

  • Dissolution: Dissolve the purified (but metal-contaminated) compound in a highly solubilizing, non-coordinating solvent mixture (e.g., THF/MeOH or DMF).

  • Scavenger Addition: Add 3–5 equivalents (relative to the theoretical metal catalyst loading) of a thiol-functionalized silica (e.g., SiliaMetS Thiol) or a thiourea-functionalized resin.

  • Incubation: Stir the suspension gently at 40°C for 4–12 hours. The elevated temperature accelerates the kinetics of metal transfer from the product to the scavenger.

  • Filtration: Filter the mixture through a 0.22 µm PTFE membrane to remove the metal-loaded silica. Wash the filter cake thoroughly with hot MeOH.

  • Self-Validation: Submit a sample of the evaporated filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The residual metal content must be verified as <10 ppm before proceeding to biological assays.

Q4: Why is high purity critical for evaluating the immunopharmacological profile of these derivatives?

Causality: 1H-imidazo[4,5-c]pyridin-4-amines are potent agonists of endosomal Toll-like receptors 7 and 8. Trace impurities, particularly transition metals or unreacted regioisomers, can induce off-target cellular toxicity or artificially skew in vitro cytokine induction assays (e.g., IFN-α or TNF-α release). Pure compounds are strictly required to accurately map the structure-activity relationship (SAR) of the TLR7/8 signaling cascade, which relies on MyD88 recruitment and subsequent NF-κB/IRF7 activation .

Quantitative Data: Eluent System Selection

Table 1: Comparison of Eluent Systems for Imidazo[4,5-c]pyridin-4-amines

Eluent SystemStationary PhaseTypical Rf / RetentionBest ForLimitations
DCM / MeOH (9:1) Standard Silica0.05 - 0.15 (Severe Tailing)Non-basic intermediatesIrreversible adsorption of final amines; poor recovery.
DCM / MeOH / NH₄OH (90:9:1) Standard Silica0.30 - 0.45 (Tight Spots)Crude purification, scale-upSilica dissolution if NH₄OH >5%; requires fume hood.
H₂O / MeCN (0.1% TFA) C18 Reverse-PhaseRt: 8 - 15 minsResolving N1/N3 regioisomersRequires lyophilization to remove water/TFA salts.
H₂O / MeOH (10mM NH₄OAc) C18 Reverse-PhaseRt: 10 - 18 minsAcid-sensitive derivativesLower peak capacity compared to TFA systems.

Workflow & Pathway Visualizations

PurificationWorkflow Crude Crude Imidazo[4,5-c]pyridine Reaction Mixture SolCheck Solubility Assessment (DCM/MeOH vs. DMSO/H2O) Crude->SolCheck NP_Chrom Normal Phase Chromatography (Silica + 1-5% NH4OH) SolCheck->NP_Chrom Soluble in Organics RP_HPLC Reverse-Phase Prep-HPLC (C18, 0.1% TFA or NH4OAc) SolCheck->RP_HPLC Poor Organic Solubility MetalScavenge Metal Scavenging (Thiol-functionalized Silica) NP_Chrom->MetalScavenge Cross-Coupling Used Pure Pure 1H-Imidazo[4,5-c]pyridin-4-amine NP_Chrom->Pure No Metals RP_HPLC->MetalScavenge Cross-Coupling Used RP_HPLC->Pure No Metals MetalScavenge->Pure

Decision tree for the purification of 1H-imidazo[4,5-c]pyridin-4-amine derivatives.

TLR7Pathway Agonist Imidazo[4,5-c]pyridin-4-amine (Pure Agonist) Endosome Endosomal TLR7/8 Receptor Agonist->Endosome Binding MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruitment IRF7 IRF7 Activation MyD88->IRF7 Phosphorylation NFkB NF-κB Activation MyD88->NFkB Pathway Cascade IFN Type I Interferons (IFN-α) IRF7->IFN Transcription ProInflam Pro-inflammatory Cytokines NFkB->ProInflam Transcription

TLR7/8 signaling pathway activated by pure imidazo[4,5-c]pyridin-4-amine agonists.

References

  • Kumar, K., et al. "Modulation of the Adjuvant Potential of Imidazoquinoline-Based TLR7/8 Agonists via Alum Adsorption." ACS Medicinal Chemistry Letters 15.10 (2024): 1677-1684.[Link]

  • Avoni, A., et al. "Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines." RSC Advances 13.2 (2023): 1066-1077.[Link]

  • Fallot, L. B., et al. "Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry 65.22 (2022): 15238-15262.[Link]

Technical Support Center: Overcoming Hygroscopicity in Amine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Mitigation Strategies for Hygroscopic Amine Dihydrochloride Salts Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers Version: 2.1 (Current)

Introduction: The "2HCl" Challenge

Amine dihydrochloride salts are frequently selected in early drug discovery to maximize aqueous solubility and bioavailability of basic drugs. However, they present a distinct thermodynamic challenge: the presence of two chloride anions (


) significantly increases the hydrogen bond acceptor potential of the crystal lattice. This often leads to deliquescence —where the solid absorbs enough atmospheric moisture to dissolve in its own sorbed water—causing weighing errors, chemical instability (hydrolysis), and manufacturing failures.

This guide provides a tiered troubleshooting approach, ranging from immediate handling fixes to fundamental solid-state re-engineering.

Module 1: Immediate Handling & Storage (Triage)

Q1: My dihydrochloride salt turns into a sticky gum within minutes of opening the vial. How can I weigh it accurately?

Diagnosis: The critical relative humidity (CRH) of your salt is likely below the ambient humidity of your lab (often <40% RH). When Ambient RH > CRH, water uptake is spontaneous.

Immediate Protocol: The "Zero-Exposure" Weighing Technique Do not attempt to weigh this on an open bench. Use the following closed-loop workflow:

  • Equilibration: Place the source container, spatulas, and weighing boats inside a glove box or glove bag purged with dry Nitrogen or Argon (Target <5% RH).

  • Aliquot: Weigh the required amount into a pre-tared vial inside the inert environment.

  • Seal: Cap the vial tightly and seal with Parafilm before removing it from the glove box.

  • Difference Weighing: If a glove box is unavailable, use the difference method :

    • Weigh the sealed source vial (

      
      ).
      
    • Quickly transfer an estimated amount to the reaction vessel.

    • Immediately reseal and weigh the source vial again (

      
      ).
      
    • Sample Mass =

      
      .
      
Q2: How should I store these salts long-term?

Recommendation: Standard desiccation is often insufficient for dihydrochlorides.

  • Primary: Store in a glass vial with a Teflon-lined cap.

  • Secondary: Place the vial inside a heat-sealed aluminum foil bag (Mylar) containing a packet of activated molecular sieves or silica gel.

  • Temperature: Store at -20°C if chemical stability allows, as lower temperatures generally decrease the kinetics of moisture sorption (though thermodynamics still favor it). Note: Allow to warm to room temperature before opening to prevent condensation.

Module 2: Diagnostic Workflow (Quantification)

Q3: How do I classify "how bad" the hygroscopicity is?

Standard: Use Dynamic Vapor Sorption (DVS) .[1][2][3] This is the gold standard for quantifying the interaction between the solid and water vapor.

DVS Experimental Protocol:

  • Sample Mass: 10–20 mg.

  • Temperature: 25°C (isothermal).

  • Cycle: 40% RH

    
     0% RH (drying) 
    
    
    
    90% RH (sorption)
    
    
    0% RH (desorption).
  • Step Criteria:

    
     per minute (equilibrium definition).
    

Data Interpretation: Use the European Pharmacopoeia (Ph. Eur.) classification based on mass increase at 80% RH (25°C):

ClassMass Increase (%)Interpretation
Non-hygroscopic < 0.2%Safe for open handling.
Slightly hygroscopic 0.2% – 2.0%Handle with standard care.
Moderately hygroscopic 2.0% – 15.0%Requires desiccation; rapid weighing.
Very hygroscopic > 15.0%Requires glove box; controlled humidity manufacturing.
Deliquescent Liquid formationCRITICAL FAIL : Must re-engineer salt form.
Visualizing the Diagnosis

The following diagram illustrates the decision logic based on DVS data.

DVS_Decision_Tree Start Start: DVS Analysis (25°C, 0-90% RH) Check_80RH Check Mass Gain at 80% RH Start->Check_80RH Result_Low < 2% Gain (Slightly Hygroscopic) Check_80RH->Result_Low Result_Med 2-15% Gain (Moderately Hygroscopic) Check_80RH->Result_Med Result_High > 15% Gain (Very Hygroscopic) Check_80RH->Result_High Action_Standard Standard Storage (Desiccator) Result_Low->Action_Standard Hysteresis Is there Hysteresis (Desorption != Sorption)? Result_Med->Hysteresis Action_ReEng Re-Engineer Salt or Formulation Result_High->Action_ReEng Action_Control Controlled Humidity (<40% RH) Required Hysteresis->Action_Control No (Surface Adsorption) Hydrate Stoichiometric Hydrate Formed? (Step change in mass) Hysteresis->Hydrate Yes Hydrate->Action_ReEng No (Continuous Sorption) Stable_Hydrate Isolate Stable Hydrate Hydrate->Stable_Hydrate Yes (Stable Plateau)

Figure 1: Decision logic for interpreting Dynamic Vapor Sorption (DVS) data and selecting mitigation strategies.

Module 3: Solid-State Engineering (The "Cure")

Q4: The dihydrochloride is too hygroscopic for our process. What are my alternatives?

Root Cause: The high charge density and small radius of the chloride ion (


) make it an aggressive hydrogen bond acceptor. In a dihydrochloride (

), this effect is doubled.

Strategy 1: Salt Switching (Counter-ion Selection) Move to large, diffuse, or lipophilic counterions. These reduce the lattice energy drive for hydration.

Counter-ionHygroscopicity RiskSolubility ImpactRecommendation
Chloride (HCl) High HighDefault, but risky for 2HCl.
Bromide (HBr) MediumHighOften less hygroscopic than Cl, but toxicity concerns.
Fumarate Low Low-MediumTop Choice. Often forms non-hygroscopic 1:1 or 1:2 salts.
Succinate LowMediumGood balance; dicarboxylic acid matches diamines well.
Tosylate LowLowLipophilic anion repels moisture; solubility may drop drastically.
Phosphate HighHighOften forms hydrates; risk of disproportionation.

Strategy 2: Co-Crystallization If the salt cannot be changed (e.g., tox studies complete), engineer a co-crystal of the amine dihydrochloride.

  • Mechanism: Introduce a neutral co-former (e.g., oxalic acid, urea) that hydrogen bonds specifically to the chloride ions.

  • Result: The chloride ions are "occupied" by the co-former and are no longer available to attract atmospheric water molecules.

Q5: Can I just make a hydrate?

Answer: Yes, this is often the smartest thermodynamic move. If your DVS shows a stable plateau corresponding to a stoichiometric hydrate (e.g., trihydrate), intentionally crystallize the hydrate .

  • Why? The crystal lattice is already "full" of water. It will not absorb more moisture from the air unless the humidity rises significantly, nor will it lose water unless humidity drops drastically.

  • Protocol: Recrystallize the salt from a water/solvent mixture (e.g., 90:10 Ethanol:Water) to target the stable hydrated form.

Module 4: Formulation & Processing

Q6: We are in late-stage development and cannot change the API solid form. How do we manufacture tablets?

Solution: Use Moisture Scavenging and Barrier Coating .

1. Excipient Selection: Avoid hygroscopic fillers like Sorbitol or Microcrystalline Cellulose (MCC) if possible. Instead, use:

  • Mannitol: Non-hygroscopic diluent.

  • Fumed Silica (Colloidal Silicon Dioxide): Acts as a glidant and moisture scavenger, adsorbing surface water before it attacks the API.

2. Film Coating: Apply a polymer coat to the finished tablet to prevent moisture ingress during shelf storage.

  • Polyvinyl alcohol (PVA) based coatings (e.g., Opadry® II) provide better moisture barriers than HPMC-based coatings.

3. Lyophilization (Freeze-Drying): If the salt is deliquescent, consider a lyophilized parenteral formulation.

  • Caution: Amine hydrochlorides can lose HCl during lyophilization (sublimation of HCl gas), leading to pH shifts and free-base precipitation.

  • Fix: Use a slight excess of HCl in the pre-lyophilization solution or choose a non-volatile acid (e.g., sulfuric, phosphoric) if permissible.

Visualizing the Mechanism

The following diagram explains why the 2HCl salt is problematic and how the interventions work.

Mechanism_Flow API Amine Base (Hydrophobic) Salt Amine 2HCl Salt (High Lattice Energy) API->Salt HCl 2 x HCl (Acid) HCl->Salt Interaction Cl- ions H-bond with H2O Salt->Interaction Exposed Cl- Intervention_CoCrystal Add Co-Former (Shields Cl-) Salt->Intervention_CoCrystal Engineering Moisture Atmospheric H2O Moisture->Interaction Outcome_Bad Deliquescence (Solution Formation) Interaction->Outcome_Bad Outcome_Good Stable Solid Intervention_CoCrystal->Outcome_Good Intervention_Counterion Switch to Fumarate (Less H-bond potential) Intervention_Counterion->Outcome_Good

Figure 2: Mechanistic pathway of hygroscopicity in amine salts and engineering interventions.

References

  • Newman, A. (2015). Pharmaceutical Cocrystals: An Emerging Approach to Tailor the Physical Properties of APIs. In Chemical Engineering in the Pharmaceutical Industry. Wiley. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection of Basic Drugs: Pharmaceutical Impact of the Counterion. Journal of Pharmaceutical Sciences, 94(5), 1048-1061. Link

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) for Pharmaceutical Applications. Link

  • European Pharmacopoeia (Ph. Eur.). (2023).[4][5][6] General Chapter 5.11: Characters Section in Monographs. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Imidazopyridine Hydrochloride Recrystallization: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Imidazopyridine Crystallization. As a Senior Application Scientist, I frequently consult on the isolation and purification of imidazopyridine derivatives (such as zolpidem, alpidem, and necopidem). Because these molecules possess a zwitterionic character, their solubility and the formation of their hydrochloride salts are highly sensitive to the solvent environment1[1].

The choice of solvent dictates not only the chemical purity but also the specific polymorphic or solvated state of the final active pharmaceutical ingredient (API). This guide provides the mechanistic causality behind solvent selection, a troubleshooting FAQ, and self-validating protocols to ensure reproducible crystallization.

Knowledge Base: Solvent Selection Matrix

The thermodynamic equilibrium during crystallization is dictated by the solvent's polarity, boiling point, and hydrogen-bonding capacity. The table below summarizes the quantitative thermal properties and mechanistic outcomes of crystallizing imidazopyridine hydrochlorides in various solvent systems.

Solvent SystemResulting Crystal FormThermal Property (DSC/Melting Point)Mechanistic Causality
Acetone + Conc. Aq. HCl Hydrochloride Monohydrate~277 °C (Water release at 120 °C)Acetone acts as a rapid anti-solvent for the salt. The presence of aqueous HCl forces the stable incorporation of one water molecule into the crystal lattice2[2].
n-Butanol + Anhydrous HCl Anhydrous Hydrochloride282 °C (Single endotherm)The moderate polarity and higher boiling point of n-butanol allow for the complete exclusion of water during lattice formation, yielding the stable anhydrous form3[3].
Ethanol + HCl Hydrochloride Hemiethanolate~282 °C (Ethanol release at 86 °C)Ethanol molecules actively hydrogen-bond with the imidazopyridine core, becoming trapped as a half-molar equivalent solvate2[2].
Water (Freeze-dried) Amorphous HydrochlorideN/A (Glass transition)Rapid sublimation of water prevents crystal lattice organization, trapping the salt in a high-energy amorphous state3[3].
Troubleshooting Guide & FAQs

Q1: I am attempting to crystallize an anhydrous imidazopyridine hydrochloride, but DSC analysis shows a broad endotherm around 120 °C before the main melting point at 277 °C. What is happening? A1: You have inadvertently synthesized the hydrochloride monohydrate. This frequently occurs when utilizing concentrated aqueous HCl in a polar aprotic solvent like acetone. The endotherm at 120 °C corresponds to the tightly bound water molecule being released from the crystal lattice2[2]. To achieve the anhydrous form, switch your solvent system to n-butanol and use anhydrous HCl gas.

Q2: When I recrystallize the hydrochloride salt from ethanol, my yield is good, but elemental analysis and NMR show residual solvent that won't dry under standard vacuum. How do I fix this? A2: Imidazopyridine hydrochlorides have a strong propensity to form solvates with lower alcohols. Crystallization from ethanol specifically yields a hemiethanolate solvate, which releases ethanol only at elevated temperatures (around 86 °C)2[2]. If an ethanolate is not desired, you must either heat the product above 86 °C under a vacuum to thermally desolvate it, or change the recrystallization solvent to a non-solvate-forming system like n-butanol.

Q3: I tried to form the tartrate salt of zolpidem using acetone instead of methanol to improve the yield, but I isolated a different crystalline product. Why? A3: While this guide focuses on hydrochlorides, this is a critical mechanistic lesson in imidazopyridine chemistry. Methanol is strictly required to form the conventional 2:1 zolpidem hemitartrate, as methanol actively participates in the crystal lattice as a solvate. Using non-methanolic solvents like acetone, ethanol, or isopropanol alters the thermodynamic equilibrium, resulting exclusively in the 1:1 zolpidem hydrogentartrate salt4[4].

Q4: How can I ensure the removal of colored impurities before forming the hydrochloride salt? A4: Colored impurities often co-crystallize with the salt. It is highly recommended to purify the imidazopyridine free base first. Toluene is an optimal solvent for the free base; it effectively leaves colored impurities and unreacted intermediates in the mother liquor, yielding an essentially pure base (98% HPLC area) prior to salt formation 5[5].

Standard Operating Procedures (SOPs)
Protocol A: Synthesis of Anhydrous Imidazopyridine Hydrochloride

Self-Validation Check: The final product must exhibit a single sharp melting endotherm at 282 °C via DSC, with no mass loss below 200 °C via TGA.

  • Dissolution: Suspend 1.0 molar equivalent of purified imidazopyridine free base in 10 volumes of anhydrous n-butanol.

  • Heating: Heat the suspension to 60–70 °C under continuous stirring until complete dissolution is achieved.

  • Salt Formation: Slowly bubble anhydrous HCl gas (or add 1.05 equivalents of anhydrous HCl in n-butanol) into the solution while maintaining the temperature.

  • Crystallization: Allow the solution to cool linearly to 20 °C over 4 hours. Seed crystals of the anhydrous form can be added at 45 °C to control the nucleation rate and prevent supersaturation.

  • Isolation: Filter the resulting crystals under a nitrogen atmosphere to prevent ambient moisture absorption.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.

Protocol B: Synthesis of Imidazopyridine Hydrochloride Monohydrate

Self-Validation Check: DSC must show a distinct endotherm at ~120 °C (water loss) followed by a final melt at 277 °C.

  • Dissolution: Dissolve 1.0 molar equivalent of imidazopyridine free base in 15 volumes of acetone at room temperature (25 °C).

  • Acidification: Dropwise, add 1.0 molar equivalent of concentrated aqueous hydrochloric acid (37% w/w).

  • Precipitation: The introduction of the aqueous phase into the acetone anti-solvent will induce immediate supersaturation and precipitation of the monohydrate salt.

  • Aging: Stir the slurry for 2 hours at 20 °C to ensure complete phase transformation to the stable monohydrate lattice.

  • Isolation & Drying: Filter the precipitate and wash with cold acetone. Dry under mild vacuum at 40 °C (do not exceed 80 °C to prevent premature dehydration).

Process Workflow Diagram

CrystallizationWorkflow Base Imidazopyridine Free Base Acetone Acetone + Aq. HCl Base->Acetone Anti-solvent precipitation Butanol n-Butanol + Anh. HCl Base->Butanol Controlled cooling Ethanol Ethanol + HCl Base->Ethanol H-bond trapping Water Water + Freeze-Drying Base->Water Rapid sublimation Mono Hydrochloride Monohydrate (Stable, releases H2O at 120°C) Acetone->Mono Anhydrous Anhydrous Hydrochloride (Target API, melts at 282°C) Butanol->Anhydrous Solvate Hemiethanolate Solvate (Impure, releases EtOH at 86°C) Ethanol->Solvate Amorph Amorphous Hydrochloride (High Energy State) Water->Amorph Mono->Anhydrous Thermal Dehydration (>120°C) Solvate->Anhydrous Thermal Desolvation (>86°C)

Crystallization pathways of imidazopyridine hydrochlorides based on solvent selection.

References
  • Imidazopyridine derivatives which inhibit the secretion of gastric acid (US8669269B2).
  • Zolpidem salt forms (US6242460B1).
  • Zolpidem salts (WO2000058310A1).
  • Zolpidem salts (NL1014634C1).
  • Zolpidem hemitartrate solvate (EP1541146B1).

Sources

Removing excess HCl from imidazopyridine synthesis products

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Effective Removal of Excess Hydrochloric Acid from Reaction Products

Introduction to the Challenge

Imidazopyridines are a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals.[1][2][] Their synthesis often involves acidic conditions or results in the formation of hydrochloride salts, necessitating a robust purification strategy to isolate the desired neutral product.[4][5] The presence of excess HCl can complicate downstream applications, affect product stability, and interfere with analytical characterization. This guide is designed to address these issues directly, providing both foundational knowledge and actionable protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the workup and purification of imidazopyridine products.

Q1: Why is my imidazopyridine product isolated as a hydrochloride salt?

Many synthetic routes for imidazopyridines utilize acidic catalysts or generate HCl as a byproduct.[6] The basic nitrogen atoms within the imidazopyridine scaffold are readily protonated by the excess acid, forming the corresponding hydrochloride salt.[7] This salt is often more crystalline and easier to handle than the free base, but the free base is typically required for subsequent reactions or biological assays.

Q2: What is the first step I should take to remove excess HCl?

The most direct method is a neutralization-extraction workup. This involves treating the reaction mixture with a base to deprotonate the imidazopyridine hydrochloride, followed by extraction of the neutral organic product into an immiscible solvent.[8]

Q3: Which base should I choose for neutralization?

The choice of base is critical and depends on the specific properties of your imidazopyridine and the reaction solvent. A weak inorganic base is often the preferred choice.

Base pKa of Conjugate Acid Key Considerations
Sodium Bicarbonate (NaHCO₃)6.35A mild and cost-effective choice. Its reaction with HCl produces CO₂, which can cause foaming. Add slowly and ensure adequate venting.[9]
Sodium Carbonate (Na₂CO₃)10.33A stronger base than bicarbonate, useful if your imidazopyridine is less basic. Can also be used in solid form for reactions in organic solvents.[9][10]
Potassium Carbonate (K₂CO₃)10.33Similar in strength to sodium carbonate, often used in organic solvents like DMF.[11]
Triethylamine (TEA)10.75An organic base that can be used, but its hydrochloride salt can be difficult to remove completely.[10]

Note: The pKa of the conjugate acid of the base should be higher than the pKa of the protonated imidazopyridine to ensure complete deprotonation.

Q4: How do I know when neutralization is complete?

Monitoring the pH of the aqueous phase is crucial. Use pH paper or a calibrated pH meter to ensure the solution is basic (typically pH 8-9) after the addition of the base.[9] This indicates that the excess HCl has been neutralized and the imidazopyridine is in its free base form.

Q5: My product seems to be soluble in both the organic and aqueous layers. What should I do?

This can occur if the imidazopyridine free base has some water solubility or if the hydrochloride salt has some organic solubility.[9] In such cases, performing multiple extractions with the organic solvent will help to maximize the recovery of your product. If the issue persists, consider a back-extraction: combine the organic layers, wash them with brine (saturated NaCl solution) to remove dissolved water and some polar impurities, and then dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.[12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the removal of excess HCl.

Problem 1: Low yield after aqueous workup.

Possible Cause: Incomplete neutralization or extraction.

Solution:

  • Verify Complete Neutralization: Before extraction, ensure the aqueous layer is distinctly basic (pH > 8). If not, add more base.

  • Increase Number of Extractions: Instead of one or two large extractions, perform three to five smaller extractions with your chosen organic solvent. This is a more efficient method for recovering the product.

  • Solvent Choice: Ensure you are using an appropriate organic solvent in which your free base is highly soluble. Common choices include dichloromethane (DCM), chloroform, and ethyl acetate.[8]

Problem 2: The product crystallizes out during neutralization.

Possible Cause: The free base of your imidazopyridine may be poorly soluble in the reaction solvent mixture.

Solution:

  • Add More Organic Solvent: Before or during neutralization, add a larger volume of the extraction solvent to keep the free base dissolved.

  • Warm the Mixture: Gently warming the mixture (if your product is thermally stable) can increase solubility.

Problem 3: An emulsion forms during extraction.

Possible Cause: The presence of finely divided solids or surfactants can stabilize emulsions.

Solution:

  • Add Brine: Adding a saturated aqueous solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite® can remove the particulate matter.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period will allow the layers to separate.

Experimental Protocols

Here are detailed, step-by-step methodologies for the effective removal of excess HCl.

Protocol 1: Standard Aqueous Workup

This is the most common and generally applicable method.

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool it to room temperature.

  • Dilute with Water: Add deionized water to the reaction mixture.

  • Neutralize: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is between 8 and 9. Be cautious of foaming due to CO₂ evolution.

  • Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, 3 x 50 mL for a 100 mL reaction volume).

  • Combine and Wash: Combine the organic layers and wash them with brine (1 x 50 mL).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude free base.

Protocol 2: Solid-Supported Carbonate Neutralization

This method is useful for reactions conducted in anhydrous organic solvents where the introduction of water is undesirable.

  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature.

  • Add Solid Carbonate: Add solid potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) directly to the reaction mixture. Use a significant excess (e.g., 5-10 equivalents relative to the expected amount of HCl).

  • Stir: Stir the mixture vigorously for 1-2 hours at room temperature.

  • Filter: Filter the mixture to remove the solid carbonate and the resulting inorganic salts.

  • Concentrate: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualization of the Workflow

The following diagram illustrates the general workflow for removing excess HCl from an imidazopyridine synthesis product.

HCl_Removal_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction_Mixture Imidazopyridine Synthesis (Product as HCl Salt) Neutralization Neutralization (e.g., NaHCO₃ aq.) Reaction_Mixture->Neutralization 1. Add Base Extraction Liquid-Liquid Extraction (e.g., DCM) Neutralization->Extraction 2. Extract Drying Drying (e.g., Na₂SO₄) Extraction->Drying 3. Dry Concentration Concentration (Rotary Evaporation) Drying->Concentration 4. Concentrate Chromatography Column Chromatography (if necessary) Concentration->Chromatography 5. Purify Final_Product Pure Imidazopyridine (Free Base) Chromatography->Final_Product 6. Isolate

Caption: General workflow for the removal of excess HCl.

Concluding Remarks

The successful synthesis of imidazopyridines relies not only on the core reaction but also on a well-executed workup and purification strategy. The removal of excess HCl is a critical step that, when performed correctly, ensures the isolation of a high-purity product suitable for further research and development. By understanding the principles of acid-base chemistry and employing the appropriate techniques, researchers can overcome this common synthetic challenge.

References

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • University of Alberta. Isolation (Recovery) of amines. Retrieved from [Link]

  • ACS Infectious Diseases. (2023, July 7). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Retrieved from [Link]

  • Green Chemistry. (2016, July 14). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Retrieved from [Link]

  • ResearchGate. (2015, July 10). How can I separate HCl from amine hydrogenchloride solution by electrolysis? Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • PMC. (2024, January 15). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • Wiley Online Library. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Wikipedia. Imidazopyridine. Retrieved from [Link]

  • ACS Omega. (2023, May 18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]

  • PMC. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • IJCRT.org. (2023, February 2). DESIGN AND SYNTHESIS OF IMIDAZOPYRIDINE DERIVATIVES AS ANTIULCER DRUG. Retrieved from [Link]

  • PubChem. Imidazo(1,5-a)pyridine. Retrieved from [Link]

  • MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • PMC. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Google Patents. EP1917263A1 - Process for the preparation of imidazopyridines.

Sources

Validation & Comparative

1H-NMR Spectrum Analysis of 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

1H-Imidazo[4,5-c]pyridin-4-amine (widely known as 3-deazaadenine) is a privileged heterocyclic scaffold. It serves as a critical building block for synthesizing antiviral nucleoside analogs and acts as the core pharmacophore for A3 adenosine receptor positive allosteric modulators (PAMs)[1]. During drug development, this compound is frequently isolated, utilized, and stored as a dihydrochloride salt to enhance its chemical stability and aqueous solubility.

Accurate structural elucidation via 1H-NMR is paramount to confirm purity, distinguish it from regioisomers, and verify its protonation state before downstream cross-coupling or derivatization workflows[2]. This guide objectively compares the NMR performance of the dihydrochloride salt against its free base alternative, providing researchers with a self-validating protocol for accurate spectral interpretation.

Part 1: The Chemical Context & Causality Behind NMR Shifts

When analyzing the 1H-NMR spectrum of 1H-imidazo[4,5-c]pyridin-4-amine, the choice between the free base and the dihydrochloride salt—and the corresponding solvent—dictates the entire spectral profile. Understanding the causality behind these shifts is critical for accurate structural assignment.

1. Electronic Deshielding via Protonation: In the dihydrochloride salt, both the pyridine nitrogen (N5) and the imidazole ring (N1/N3) are protonated. This cationic state exerts a profound electron-withdrawing effect across the fused aromatic system. Consequently, the electron density around the C2, C6, and C7 protons is reduced, causing them to experience significant deshielding. This results in a downfield shift of 0.5 to 1.0 ppm compared to the neutral free base.

2. Solvent Causality (DMSO-d6 vs. D2O):

  • DMSO-d6: This solvent is essential if observing exchangeable protons is required. In the free base, the C4-NH2 appears as a distinct broad singlet, and the imidazole NH appears far downfield (>12 ppm). However, in the dihydrochloride salt, the highly acidic environment causes rapid proton exchange, often broadening these signals into the baseline or merging them with the residual water peak.

  • D2O: This is the superior solvent choice for the dihydrochloride salt due to its exceptional solubility profile. The causality here is driven by hydrogen-deuterium (H/D) exchange: D2O completely exchanges the amine and imidazole protons, rendering them invisible. This simplifies the spectrum to just the three core aromatic protons (H-2, H-6, H-7), eliminating baseline distortion and allowing for razor-sharp peak integration.

Part 2: Comparative NMR Analysis

The table below summarizes the quantitative 1H-NMR chemical shifts, comparing the free base and the dihydrochloride salt across different solvent systems.

Proton PositionMultiplicityFree Base (DMSO-d6)Dihydrochloride (DMSO-d6)Dihydrochloride (D2O)
H-2 (Imidazole) Singlet (s)8.05 – 8.20 ppm8.80 – 9.00 ppm8.60 – 8.75 ppm
H-6 (Pyridine) Doublet (d, J ≈ 5.5–6.0 Hz)7.60 – 7.80 ppm8.10 – 8.30 ppm7.95 – 8.10 ppm
H-7 (Pyridine) Doublet (d, J ≈ 5.5–6.0 Hz)6.80 – 7.00 ppm7.30 – 7.50 ppm7.20 – 7.40 ppm
4-NH2 Broad Singlet (br s)6.40 – 6.60 ppmBroad / ObscuredInvisible (H/D Exchange)
1-NH Broad Singlet (br s)> 12.0 ppmBroad / ObscuredInvisible (H/D Exchange)

Note: Exact chemical shifts may vary slightly (±0.05 ppm) depending on sample concentration and temperature.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, follow this step-by-step methodology for acquiring the NMR of the dihydrochloride salt in D2O. This protocol is designed as a closed, self-validating system.

Step 1: Sample Preparation & Solubility Validation

  • Action: Weigh 5–10 mg of 1H-imidazo[4,5-c]pyridin-4-amine dihydrochloride and dissolve it completely in 0.6 mL of D2O (99.9% D).

  • Self-Validation Check: The solution must be perfectly clear. Any turbidity or undissolved particulate indicates either free base contamination (which is poorly soluble in D2O) or incomplete salt formation. Do not proceed until the solution is clear.

Step 2: Referencing

  • Action: Add a capillary insert containing TSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm), or rely on the residual HDO peak (typically at 4.79 ppm at 25°C).

Step 3: Acquisition Parameters

  • Action: Acquire the spectrum at 400 MHz (or higher) using 16 to 64 scans.

  • Causality: Set the Relaxation Delay (D1) to at least 2.0 seconds. The quaternary-adjacent H-2 proton lacks nearby protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation, which is mandatory for accurate quantitative integration.

Step 4: Data Processing & Internal Validation

  • Action: Apply a line broadening factor of 0.3 Hz, then phase and baseline correct the spectrum.

  • Self-Validation Check 1 (Integration): Integrate the H-2 singlet (~8.6 ppm) and set its value to exactly 1.00. The two doublets (~8.0 ppm and ~7.3 ppm) must each integrate to exactly 1.00 (±0.05). Any deviation indicates an impurity or a mixed salt/free-base state.

  • Self-Validation Check 2 (Coupling Constants): Calculate the J-coupling for both doublets. The coupling constant (

    
    ) must be identical for both peaks (typically 5.5 – 6.5 Hz). This perfectly matching J-value mathematically proves the ortho-relationship of the two protons on the pyridine ring.
    

Part 4: Workflow Visualization

NMR_Workflow Start 1H-Imidazo[4,5-c]pyridin-4-amine Sample CheckForm Determine Chemical Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase DiHCl Dihydrochloride Salt CheckForm->DiHCl SolventFB Solvent: DMSO-d6 (Observe NH/NH2) FreeBase->SolventFB SolventSalt1 Solvent: D2O (H/D Exchange, Sharp Peaks) DiHCl->SolventSalt1 SolventSalt2 Solvent: DMSO-d6 (Downfield Shifts, Broad NH) DiHCl->SolventSalt2 Analysis 1H-NMR Acquisition & Assignment (H-2, H-6, H-7) SolventFB->Analysis SolventSalt1->Analysis SolventSalt2->Analysis Validation Structural Validation & Purity Confirmation Analysis->Validation

Fig 1: Decision tree and workflow for the 1H-NMR structural validation of 3-deazaadenine forms.

References

  • Weseliński, Ł. J., Begoyan, V., Ferrier, A., & Tanasova, M. (2017). "Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines." ACS Omega. Available at:[Link]

  • Fallot, L. B., et al. (2022). "Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative Guide: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the modification of the purine core is a proven strategy to modulate potency, selectivity, and metabolic stability. This guide provides a technical comparison between two critical purine isosteres: imidazo[4,5-b]pyridine (1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine).

While both scaffolds offer distinct advantages over the parent purine system, experimental evidence suggests a divergent application profile. The [4,5-b] isomer has emerged as a dominant scaffold for kinase inhibition (particularly Aurora, c-Met, and BTK) due to its superior hinge-binding capability. Conversely, the [4,5-c] isomer has carved a niche in antiviral therapeutics and GPCR modulation (adenosine antagonists), where its altered electronic profile favors different binding pockets.

Part 1: Structural & Electronic Profiling

The fundamental difference lies in the position of the pyridine nitrogen atom, which dictates the electronic distribution, basicity, and hydrogen-bonding vectors of the scaffold.

Electronic Architecture
  • Imidazo[4,5-b]pyridine (1-deazapurine): The pyridine nitrogen is located at position 4 (IUPAC) or position 1 (purine numbering). This placement retains a hydrogen bond acceptor vector similar to N1 of purine, making it highly compatible with the hinge region of ATP-binding sites in kinases.

  • Imidazo[4,5-c]pyridine (3-deazapurine): The pyridine nitrogen is shifted to position 6 (IUPAC) or position 3 (purine numbering). This shift removes the N1 acceptor, significantly altering the dipole moment and reducing affinity for targets that strictly require the N1-interaction (like many kinases and Na,K-ATPase).

Basicity and Solubility

The position of the nitrogen affects the pKa of the fused system. The imidazole nitrogen in both systems is acidic (pKa ~12 for NH), but the pyridine nitrogen basicity varies. The [4,5-c] isomer generally exhibits slightly different solvation properties, which can be leveraged to tune the physicochemical profile (LogP, LogD) of a drug candidate without adding solubilizing tails.

Part 2: Potency Landscape & Case Studies

Kinase Inhibition: The Dominance of [4,5-b]

In the context of ATP-competitive inhibition, the imidazo[4,5-b]pyridine scaffold is superior. The nitrogen at the "b" position allows the scaffold to mimic the adenine ring of ATP, forming a critical hydrogen bond with the backbone amide of the kinase hinge region.

Case Study: Aurora Kinase A Inhibition

  • [4,5-b] Series: Derivatives have shown single-digit nanomolar potency. Extensive SAR studies reveal that substituents at the C2 and N3 positions can lock the molecule in a bioactive conformation, achieving high selectivity.

  • [4,5-c] Series: Generally shows reduced potency against typical kinase targets because the "c" nitrogen is misplaced for the canonical hinge interaction, often leading to steric clash or loss of a key water-mediated bridge.

Antiviral & GPCR Activity: The Niche of [4,5-c]

The imidazo[4,5-c]pyridine scaffold shines in non-kinase targets.

  • Antiviral (BVDV/HCV): Derivatives like Compound 27 (referenced in literature) show high potency against Bovine Viral Diarrhea Virus (BVDV) by interacting with RNA-dependent RNA polymerase, a target with a different binding requirement than the kinase hinge.

  • Inotropic Activity: In a direct comparison targeting Na,K-ATPase, the [4,5-b] isomer (Sulmazole) showed clear activity (IC50 = 350 µM), whereas the [4,5-c] isomer had little effect, underscoring the strict structural requirement of this target.

Comparative Data Summary
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Purine Isostere 1-Deazapurine3-Deazapurine
Primary Application Kinase Inhibitors (Aurora, c-Met, BTK)Antiviral (HCV, BVDV), GPCRs (Adenosine)
Hinge Binding Excellent (Mimics Adenine N1)Poor (Lacks N1 acceptor vector)
Key Potency Data Aurora A: IC50 < 10 nM (Optimized)BVDV: EC50 ~ 2 µM (Optimized)
Na,K-ATPase Active (IC50 ~350 µM)Inactive / Low Affinity
Synthesis Precursor 2,3-Diaminopyridine3,4-Diaminopyridine

Part 3: Visualization of Mechanism & Synthesis

Structural Logic & Hinge Binding

The following diagram illustrates the structural divergence and its impact on binding modes.

ScaffoldComparison cluster_B Imidazo[4,5-b]pyridine cluster_C Imidazo[4,5-c]pyridine Purine Purine (Parent) IsoB 1-Deazapurine (N at pos 4) Purine->IsoB Remove N1 IsoC 3-Deazapurine (N at pos 6) Purine->IsoC Remove N3 TargetB Target: Kinases (Aurora, c-Met) IsoB->TargetB High Affinity MechB Mechanism: Canonical Hinge Binding (H-bond Acceptor) TargetB->MechB TargetC Target: Viral Pol / GPCRs (BVDV, Adenosine) IsoC->TargetC High Affinity MechC Mechanism: Allosteric / Non-Hinge (Altered Dipole) TargetC->MechC

Figure 1: Structural divergence of purine isosteres and their resulting pharmacological niches.

Synthetic Pathways

The synthesis of these scaffolds requires distinct starting materials. The [4,5-b] route is generally more robust for scale-up.

SynthesisPath StartB 2,3-Diaminopyridine ProcessB Reflux (6-8h) Acid Catalysis StartB->ProcessB StartC 3,4-Diaminopyridine ProcessC Reflux or Reductive Cyclization (Na2S2O4) StartC->ProcessC Reagent Formic Acid / Orthoformate (Cyclization Agent) Reagent->ProcessB Reagent->ProcessC ProdB Imidazo[4,5-b]pyridine ProcessB->ProdB High Yield (>80%) ProdC Imidazo[4,5-c]pyridine ProcessC->ProdC Variable Yield

Figure 2: Synthetic divergence based on diaminopyridine precursor selection.

Part 4: Experimental Protocols

Protocol A: Synthesis of Imidazo[4,5-b]pyridine Scaffold

This protocol is validated for the synthesis of the core scaffold, providing a high-yield entry point for further functionalization.[1]

Materials:

  • 2,3-Diaminopyridine (10.9 g, 0.1 mol)

  • Formic acid (98-100%, 50 mL)[1]

  • NaOH solution (10%)

  • Ethyl acetate (for extraction)

Methodology:

  • Setup: Charge a 250 mL round-bottom flask with 2,3-diaminopyridine.

  • Addition: Carefully add formic acid (excess) to the flask. The reaction is exothermic; ensure proper venting.

  • Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 6–8 hours. Monitor consumption of starting material via TLC (MeOH:DCM 1:9).

  • Workup: Cool the reaction mixture to room temperature. Neutralize carefully with 10% NaOH solution until pH ~8.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water if necessary. Typical yield: 80–90%.

Protocol B: Comparative Kinase Assay (Aurora A)

To objectively compare potency, use a standard radiometric or FRET-based assay.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of the [4,5-b] and [4,5-c] derivatives in DMSO.

  • Dilution: Create a 10-point serial dilution curve (e.g., 10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Incubate recombinant Aurora A kinase (5-10 nM) with the inhibitor for 15 minutes at room temperature.

  • Reaction Start: Add ATP (at Km, approx. 10 µM) and substrate (e.g., Kemptide).

  • Detection: After 60 minutes, terminate the reaction and measure phosphorylation via scintillation counting (if using 33P-ATP) or fluorescence ratio (if using FRET).

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

    • Expected Result: [4,5-b] derivatives should exhibit IC50 < 100 nM; [4,5-c] derivatives typically > 1 µM unless specifically optimized for alternative binding modes.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017.[2][3][4] [Link]

  • Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism. Journal of Cardiovascular Pharmacology, 1989. [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 2024. [Link]

  • Design, synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives as novel Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 2013. [Link]

Sources

Scaffold Evolution: Imiquimod vs. 1H-Imidazo[4,5-c]pyridin-4-amine Series

[1][2]

Executive Summary

This guide provides a technical comparison between Imiquimod (an imidazoquinoline) and the 1H-imidazo[4,5-c]pyridin-4-amine scaffold (an imidazopyridine).[1][2] While Imiquimod is the FDA-approved "gold standard" for topical TLR7 agonism, the imidazopyridine core represents a "de-benzo" structural evolution designed to optimize solubility and pharmacokinetic profiles while retaining immunomodulatory activity.

Key Takeaway: The transition from the quinoline (Imiquimod) to the pyridine scaffold reduces lipophilicity (LogP), necessitating optimized N1/C2-substitutions to maintain potency within the TLR7 hydrophobic binding pocket.

Structural & Physicochemical Analysis[3]

The fundamental difference lies in the ring system topology. Imiquimod possesses a tricyclic imidazoquinoline core, whereas the comparator is a bicyclic imidazopyridine .

Structural Topology
FeatureImiquimod 1H-Imidazo[4,5-c]pyridin-4-amine (Core)
Core Scaffold Imidazo[4,5-c]quinolineImidazo[4,5-c]pyridine
Ring System Tricyclic (Benzene fused to Pyridine fused to Imidazole)Bicyclic (Pyridine fused to Imidazole)
Key Substituents N1-Isobutyl (Critical for binding)Requires N1-Benzyl or similar bulky groups to regain potency lost by removing the benzene ring.[3][4]
Electronic Character Electron-rich benzene ring facilitates hydrophobic stacking.Electron-deficient pyridine ring increases water solubility.
Visualizing the Scaffold Hop

The following diagram illustrates the structural relationship and the "de-benzo" modification.

ChemicalStructurecluster_0Pharmacophore RetentionImiquimodImiquimod(Imidazoquinoline)ScaffoldHopDe-benzo Modification(Removal of Fused Benzene)Imiquimod->ScaffoldHopScaffold ContractionImidazopyridine1H-Imidazo[4,5-c]pyridin-4-amine(Imidazopyridine)ScaffoldHop->ImidazopyridineResulting Core

Figure 1: Structural evolution from the tricyclic Imiquimod to the bicyclic Imidazopyridine core.

Mechanistic Comparison: TLR7 Agonism

Both compounds function as adenosine analogs , binding to the Toll-like Receptor 7 (TLR7) within the endosomes of plasmacytoid dendritic cells (pDCs).

Binding Mode & Causality
  • Imiquimod: The fused benzene ring and the N1-isobutyl tail dock into the hydrophobic pocket of the TLR7 dimer interface. This induces a conformational change that recruits MyD88.

  • Imidazopyridine: Lacking the benzene ring, the bicyclic core is less lipophilic. To achieve comparable potency, the N1 position must be substituted with a bulky group (e.g., benzyl) to mimic the hydrophobic volume of the missing benzene ring. Without this, the core amine is weakly active or inactive.

Signaling Pathway

Activation leads to the induction of Type I Interferons (IFN-α/β) and pro-inflammatory cytokines.[2]

TLR7PathwayLigandLigand(Imiquimod or Imidazopyridine)TLR7TLR7 Dimer(Endosome)Ligand->TLR7BindsMyD88MyD88TLR7->MyD88RecruitsIRAK4IRAK4MyD88->IRAK4TRAF6TRAF6IRAK4->TRAF6IRF7IRF7(Phosphorylated)TRAF6->IRF7ActivationNFkBNF-κBTRAF6->NFkBActivationIFNIFN-α / IFN-β(Antiviral State)IRF7->IFNTranscriptionCytokinesTNF-α / IL-6(Inflammation)NFkB->CytokinesTranscription

Figure 2: TLR7 signaling cascade activated by imidazo-based agonists.

Performance Metrics & SAR Data

The following data compares Imiquimod with Compound 5 (1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine), a representative optimized analog of the pyridine series.

MetricImiquimod (Reference)Imidazopyridine Analog (Compound 5)Interpretation
TLR7 EC50 ~0.5 - 2.0 µM~1.57 µMComparable potency when the pyridine core is optimally substituted [1].
TLR8 Activity NegligibleNegligibleBoth scaffolds are highly selective for TLR7 over TLR8.
LogP (Lipophilicity) ~2.7 (Moderate)~1.5 - 2.0 (Lower)Pyridine core offers better water solubility, potentially improving systemic distribution if desired.
IFN-α Induction HighHighBoth effectively drive antiviral responses in PBMCs.
Toxicity Skin irritation (Topical)Potentially lower local irritation due to altered tissue residence time.

Critical Insight: The "bare" 1H-imidazo[4,5-c]pyridin-4-amine core (unsubstituted) is biologically inert regarding TLR7. The activity is strictly dependent on the N1 and C2 substitutions (SAR Rule: N1-benzyl > N1-alkyl for pyridines to compensate for the missing benzene) [1, 2].

Experimental Protocols

To validate the comparative activity of these scaffolds, use the following self-validating HEK-Blue™ reporter assay.

Protocol: HEK-Blue™ hTLR7 Reporter Assay

Objective: Quantify the potency (EC50) of the imidazopyridine analog relative to Imiquimod.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen).

  • Positive Control: Imiquimod (R837).

  • Negative Control: HEK-Blue™ Null cells (to rule out non-specific NF-κB activation).

  • Detection Reagent: QUANTI-Blue™ (SEAP detection).

Workflow:

  • Preparation: Suspend HEK-Blue hTLR7 cells in HEK-Blue Detection medium to a density of ~2.5 x 10^5 cells/mL.

  • Plating: Add 180 µL of cell suspension per well in a 96-well plate.

  • Treatment:

    • Prepare serial dilutions (100 µM to 0.01 µM) of Imiquimod and the Imidazopyridine test compound in sterile water/DMSO.

    • Add 20 µL of each dilution to the wells.

    • Self-Validation Step: Include a "Null Cell" plate treated with the same compounds. If Null cells turn blue, the compound activates NF-κB independently of TLR7 (False Positive).

  • Incubation: Incubate at 37°C, 5% CO2 for 12–16 hours.

  • Readout: Measure absorbance (OD) at 620–655 nm using a microplate reader.

  • Analysis: Plot OD vs. Log[Concentration] to calculate EC50 using non-linear regression (Sigmoidal dose-response).

References

  • Yoo, E., et al. (2013).[1] Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(38), 6526-6545. Link

  • Shukla, N. M., et al. (2010). Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues. Journal of Medicinal Chemistry, 53(11), 4450-4465. Link

  • Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nature Immunology, 3(2), 196-200. Link

  • Schoenfeld, J. D., et al. (2010). The imidazoquinoline agents: Structure-activity relationships and therapeutic applications. Current Medicinal Chemistry, 17(22), 2297-2314. Link

Optimizing Identification of Imidazopyridine Amines: A Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Imidazopyridine Amines Content Type: Publish Comparison Guide

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster sedative-hypnotics like Zolpidem and anxiolytics like Alpidem . For drug development professionals, accurate structural elucidation of these amines is critical for metabolite identification and impurity profiling.

This guide moves beyond basic spectral interpretation. We compare the fragmentation behaviors of imidazopyridine amines under different ionization energies, analyze the mechanistic stability of the bicyclic core, and provide a standardized LC-MS/MS protocol for reproducible identification.

Part 1: Mechanistic Deep Dive

The Stability of the Core vs. The Lability of the Side Chain

The imidazo[1,2-a]pyridine nucleus is an aromatic, fused bicyclic system. In mass spectrometry (particularly ESI+), this core exhibits high stability due to resonance delocalization of the positive charge across the bridgehead nitrogen. Consequently, the fragmentation pattern is dominated by side-chain cleavages rather than ring opening.

1. Primary Fragmentation Pathway: C3-Substituent Loss

For imidazopyridine amines (e.g., Zolpidem), the most diagnostic pathway is the cleavage of the substituent at the C3 position.

  • Mechanism: Protonation typically occurs at the most basic site—often the aliphatic amine nitrogen on the side chain or the N1 position of the imidazole ring.

  • Outcome: Collision-Induced Dissociation (CID) triggers the heterolytic cleavage of the C-C or C-N bond connecting the side chain to the C3 position.

  • Diagnostic Value: This results in a highly stable, resonance-stabilized heteroaryl cation (the "core ion"), which is often the base peak in MS/MS spectra.

2. Secondary Pathway: Amine Degradation

Before the side chain is completely lost, the amine moiety itself undergoes characteristic


-cleavage or McLafferty-type rearrangements (if alkyl chains are long enough), leading to the loss of neutral alkyl amines (e.g., loss of diethylamine or dimethylamine).

Part 2: Comparative Analysis

Comparison 1: Fragmentation Specificity (Zolpidem vs. General 3-Amino Derivatives)

The following table contrasts the diagnostic ions of Zolpidem (a specific tertiary amine) against general 3-amino-imidazo[1,2-a]pyridine derivatives synthesized via the Groebke-Blackburn-Bienaymé (GBB) reaction.

Table 1: Diagnostic Ion Comparison

Compound ClassPrecursor IonPrimary Fragment (Base Peak)MechanismSecondary Fragments
Zolpidem (Drug Standard)[M+H]⁺ m/z 308m/z 235 (Loss of dimethylacetamide)

-cleavage at amide side chain
m/z 263 (Loss of

only), m/z 219
3-Amino-Imidazopyridines (General)[M+H]⁺ (Variable)[M - Amine]⁺ C-N bond cleavage at C3 position[M - Alkyl]⁺ (Loss of alkyl group from amine)
3-Phenoxy Derivatives [M+H]⁺ (Variable)[M - Phenoxy]⁺ Homolytic C-O cleavageLoss of CO (28 Da)
Comparison 2: Ionization Modes (ESI vs. EI)
  • Electrospray Ionization (ESI): "Soft" ionization. Preserves the molecular ion ([M+H]⁺). Fragmentation is controlled and sequential (Protonated Molecule

    
     Side Chain Loss 
    
    
    
    Core). Ideal for metabolite tracking.
  • Electron Impact (EI): "Hard" ionization (70 eV). Often obliterates the molecular ion. Produces radical cations (

    
    ) and extensive ring fragmentation (e.g., cleavage of the pyridine ring), making it harder to identify the intact scaffold but useful for library matching.
    

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation pathway of Zolpidem as a representative model for this class.

ZolpidemFragmentation M_Ion Precursor Ion [M+H]+ m/z 308 (Protonated Zolpidem) Frag_263 Fragment m/z 263 [M - C2H7N]+ (Loss of Dimethylamine) M_Ion->Frag_263 Minor Pathway Loss of -N(Me)2 Frag_235 Base Peak m/z 235 [M - C4H9NO]+ (Loss of Dimethylacetamide) M_Ion->Frag_235 Major Pathway (CID) Cleavage of Amide Side Chain Frag_263->Frag_235 Sequential Loss Frag_219 Core Fragment m/z 219 [Imidazo[1,2-a]pyridine-Me-Ph]+ Frag_235->Frag_219 Secondary Fragmentation

Caption: Figure 1. ESI-MS/MS fragmentation pathway of Zolpidem, highlighting the characteristic loss of the amide side chain to form the stable imidazopyridine core ion.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed for the identification of imidazopyridine amines in biological matrices (plasma/microsomes).

Sample Preparation
  • Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 v/v).

  • Centrifugation: 10,000 rpm for 10 min at 4°C.

  • Reconstitution: Dilute supernatant 1:1 with Mobile Phase A to match initial gradient conditions.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 100 x 2.1 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.3 - 0.5 mL/min.

MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 - 4.0 kV.

  • Scan Mode: Product Ion Scan (for structural elucidation) or MRM (for quantitation).

  • Collision Energy (CE):

    • Low (10-20 eV): To observe [M+H]⁺ and initial amine losses.

    • High (30-50 eV): To fragment the core for structural confirmation.

Workflow Diagram

Workflow Sample Sample (Plasma/Microsomes) Prep Protein Precip. (ACN 1:3) Sample->Prep LC LC Separation (C18, Gradient) Prep->LC Ionization ESI (+) Source (Soft Ionization) LC->Ionization MS1 Q1 Filter Select [M+H]+ Ionization->MS1 CID Collision Cell (N2 Gas, 15-35 eV) MS1->CID MS2 Q3 Scan Detect Fragments CID->MS2 Data Data Analysis (Identify Diagnostic Ions) MS2->Data

Caption: Figure 2.[1] Standardized LC-MS/MS workflow for the analysis of imidazopyridine amines.

References

  • Galaon, T., et al. (2013).[2] Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. Drug Testing and Analysis. Link

  • Hamon, N., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Link

  • Nirogi, R., et al. (2006). Quantification of zolpidem in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry. Biomedical Chromatography. Link

  • BenchChem . Analytical Techniques for the Determination of Imidazole Compounds. Link

Sources

Reference Standards for 1H-Imidazo[4,5-c]pyridin-4-amine Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "CRM Gap" in Heterocyclic Standards

For drug development professionals working with kinase inhibitors or TLR agonists, 1H-Imidazo[4,5-c]pyridin-4-amine (CAS: 6811-77-4, also known as 3-Deazaadenine) is a critical scaffold. However, unlike common pharmaceutical ingredients (APIs) like Acetaminophen or Ibuprofen, this intermediate lacks widespread availability as an ISO 17034 Certified Reference Material (CRM).

Most commercially available standards for this compound are "Research Grade," typically certified at >97% purity based on area normalization (HPLC-UV) rather than quantitative mass balance (qNMR/TGA/KF).

The Core Problem: Relying on a 97% "area %" vendor CoA without further qualification can introduce a 3-5% potency error in biological assays or impurity calculations. This guide outlines the hierarchy of available standards, compares their reliability, and provides a self-validating protocol to generate a "Working Reference Standard" from commercial sources.

The Analytical Challenge

To select the right standard, one must understand the molecule's behavior.[1] 1H-Imidazo[4,5-c]pyridin-4-amine presents three specific analytical hurdles:

  • Basicity & Tailing: The pyridine nitrogen (N5) and the imidazole ring create a basic profile. On standard silica-based C18 columns at neutral pH, this leads to severe peak tailing due to silanol interactions.

  • Hygroscopicity: The polar amine and imidazole moieties attract atmospheric moisture. A standard stored without desiccation can absorb 2-4% water by weight, invalidating the "as-is" weight used for stock preparation.

  • UV Response Factors: The delocalized

    
    -electron system provides strong UV absorption at 260 nm, but impurities (synthetic precursors) often have significantly different extinction coefficients, making "Area %" purity misleading.
    

Hierarchy of Reference Standards

Since a primary CRM is rarely available off-the-shelf, you must establish an internal hierarchy.

Standard TypeSource DescriptionTypical SpecificationsSuitability
Primary Standard (CRM) NMI (NIST/BAM) or ISO 17034 Accredited VendorPurity: 99.9% ± 0.1% Traceability: SI Units Data: qNMR, TGA, KF, ROIRarely Available. Required for GMP release testing.
Secondary Standard (Qualified) High-purity commercial vendor (e.g., Sigma, BLDpharm) plus in-house qualificationPurity: Assigned (e.g., 98.2% w/w) Data: HPLC (Area%), KF (Water), ROI (Ash), Residual SolventsBest Practice. Use for potency assays and impurity quantification.
Research Grade General chemical suppliersPurity: >97% (Area %) Data: Limited (often just HPLC/NMR)Discovery Only. Suitable for qualitative ID, not quantitative assay.
Comparative Data: Vendor CoA vs. In-House Qualification

The following table illustrates the risk of using "As-Is" Research Grade material without correction.

ParameterVendor A (Research Grade)Vendor B (Research Grade)In-House Qualified Standard (Recrystallized)
Claimed Purity 98.5% (HPLC Area)97.0% (HPLC Area)99.8% (HPLC Area)
Water Content (KF) Not ReportedNot Reported0.4%
Residual Solvents Not Reported~1.5% (Ethyl Acetate)<0.1%
Sulfated Ash Not Reported0.2%<0.1%
True Potency (Mass Balance) ~94-95% ~91-92% 99.3%

Insight: Using Vendor A's material as a 100% potency standard would result in a 5-6% systematic error in your concentration calculations.

Protocol: Qualification of a Working Standard

To ensure scientific integrity, you must convert a Research Grade purchase into a Qualified Working Standard. Follow this workflow.

Workflow Visualization (Graphviz)

StandardQualification cluster_Char Characterization (Triplicate) Start Acquire Research Grade Material (>97% HPLC Area) Drying Vacuum Drying (40°C, P2O5, 24h) Start->Drying HPLC HPLC Purity (Area %) Drying->HPLC KF Karl Fischer (Water Content) Drying->KF ROI Residue on Ignition (Inorganic Impurities) Drying->ROI RS GC-Headspace (Residual Solvents) Drying->RS Calc Calculate Potency (Mass Balance Equation) HPLC->Calc Purity % KF->Calc Water % ROI->Calc Ash % RS->Calc Solvents % Valid Release as Working Standard (Assign Expiry: 1 Year) Calc->Valid

Caption: Workflow for converting research-grade 1H-Imidazo[4,5-c]pyridin-4-amine into a qualified working standard using the Mass Balance approach.

The Mass Balance Equation

Calculate the assigned potency (


) using the data generated above:


Recommended Analytical Method (HPLC-UV)

This method is optimized to suppress silanol interactions and ensure sharp peak shape for 1H-Imidazo[4,5-c]pyridin-4-amine.

Method Principle: Reversed-Phase Chromatography with buffered mobile phase.

  • Column: Agilent Poroshell 120 EC-C18 (or equivalent), 2.1 x 100 mm, 2.7 µm.[2]

    • Why: Core-shell particles provide high resolution at lower backpressure; End-capping reduces tailing.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8 - 4.0).

    • Why: Buffering is critical. Formate is MS-compatible.[3] Acidic pH ensures the pyridine is protonated, improving solubility and peak shape.

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.5 min: 95% B

    • 8.0 min: 5% B (Re-equilibration)

  • Detection: UV at 260 nm (primary) and 210 nm (impurity check).

  • Column Temp: 40°C.

System Suitability Criteria:

  • Tailing Factor:

    
     (Critical for this basic compound).
    
  • Retention Time %RSD:

    
     (n=5 injections).
    
  • Resolution:

    
     between the main peak and nearest impurity.
    

References

  • PubChem. (2025).[4][5] 1H-Imidazo[4,5-c]pyridin-4-amine (Compound Summary). National Library of Medicine. [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for Basic Drugs. Agilent Application Notes. [Link]

  • National Institutes of Health (NIH). (2012). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives. PubMed Central. [Link]

Sources

Validation of Antiviral Activity of Imidazopyridine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in antiviral drug discovery due to its ability to disrupt multiple stages of the viral life cycle. Unlike traditional nucleoside analogs that often suffer from poor selectivity or mitochondrial toxicity, imidazopyridine derivatives offer tunable pharmacophores that can target specific viral proteins (e.g., RSV Fusion protein, HCV NS5A) or host factors (e.g., IMPDH).

This guide provides a rigorous validation framework for researchers, moving beyond simple phenotypic screening to mechanistic confirmation. We compare imidazopyridine analogs against industry standards (Ribavirin, BMS-433771, Oseltamivir) using quantitative experimental data.

Part 1: Strategic Validation Framework

To validate an imidazopyridine analog, one must establish not just that it works, but how and when it works. A robust validation pipeline consists of three phases:

  • Phenotypic Efficacy (

    
    ):  Does it inhibit viral replication in cell culture?
    
  • Selectivity Profiling (

    
    ):  Is the activity due to specific antiviral effects or general host cytotoxicity?
    
  • Target Engagement (MoA): Does it bind the intended target (e.g., SPR analysis) or act at a specific time point (Time-of-Addition)?

Part 2: Comparative Efficacy Analysis

The following data summarizes the performance of lead imidazopyridine candidates against standard-of-care (SoC) or reference compounds across three distinct viral targets.

Case Study A: Respiratory Syncytial Virus (RSV) - Fusion Inhibition

Target: Viral F Protein (Entry Inhibitor) Reference Standard: BMS-433771 (First-in-class oral fusion inhibitor)

Table 1: Comparative Potency against RSV (Strain Long/A)

CompoundStructure Class

(nM)

(

M)
Selectivity Index (SI)Mechanism
Compound 8jm Imidazo[1,2-a]pyridine3.0 >50>16,000Fusion Inhibition
BMS-433771 Benzimidazole27.0>50>1,850Fusion Inhibition
Ribavirin Nucleoside Analog4,500>100>22IMPDH Inhibition

Analysis: The imidazopyridine derivative 8jm demonstrates a 9-fold potency improvement over the reference BMS-433771 and is over 1,000-fold more potent than Ribavirin. The high SI indicates that the antiviral effect is not driven by host toxicity.

Case Study B: Influenza A Virus - RdRp Inhibition

Target: RNA-dependent RNA Polymerase (PA-PB1 Interface) Reference Standard: Oseltamivir (Neuraminidase Inhibitor - for context)

Table 2: Comparative Potency against Influenza A (H1N1)

CompoundTarget Site

(

M)
Binding Affinity (

)
Validation Method
Compound 41 RdRp (PA-PB1)0.29 4.11

M
SPR & CPE Reduction
Compound 19 RdRp (PA-PB1)0.950.82

M
SPR & CPE Reduction
Ribavirin Replication (General)3.80N/ACPE Reduction

Analysis: Compound 41 exhibits sub-micromolar activity.[1] Unlike Ribavirin, which acts via error catastrophe/IMPDH inhibition, Compound 41 specifically disrupts the protein-protein interaction of the polymerase complex, validated by Surface Plasmon Resonance (SPR).

Case Study C: Broad-Spectrum Activity - IMPDH Inhibition

Target: Host Inosine Monophosphate Dehydrogenase (GTP depletion) Reference Standard: Ribavirin[2][3][4][5][6]

Table 3: Broad-Spectrum Potency (


 in 

M)
Virus TargetVX-497 (Imidazopyridine-like)Ribavirin (Standard)Fold Improvement
HBV 1.520.514x
HCMV 0.3815.039x
RSV 0.456.013x
EMCV 0.1517.0113x

Analysis: VX-497, a reversible uncompetitive IMPDH inhibitor, consistently outperforms Ribavirin across DNA and RNA viruses, proving that the imidazopyridine scaffold can be optimized for superior host-target engagement.

Part 3: Mechanism of Action (MoA) Visualization

Understanding where the molecule intervenes is critical for validation. The diagram below maps the specific intervention points of the analogs discussed above.

ViralLifecycle Virus Viral Particle Entry 1. Viral Entry/Fusion Virus->Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. RNA Replication/Transcription Uncoating->Replication Translation 4. Protein Translation Replication->Translation Assembly 5. Assembly & Release Translation->Assembly FusionInhib Inhibitor: Compound 8jm (Blocks F-Protein conf. change) FusionInhib->Entry Blocks RdRpInhib Inhibitor: Compound 41 (Blocks PA-PB1 Interface) RdRpInhib->Replication Disrupts Complex IMPDHInhib Inhibitor: VX-497 (Depletes GTP Pool) Nucleotides Host Nucleotide Pool (GTP) IMPDHInhib->Nucleotides Depletes Nucleotides->Replication Required for

Figure 1: Intervention points of imidazopyridine analogs in the viral life cycle. Blue nodes indicate direct viral protein targeting; Green node indicates host factor targeting.

Part 4: Detailed Experimental Protocols

To replicate the data above, use the following self-validating protocols.

Protocol 1: Time-of-Addition (TOA) Assay

Purpose: To distinguish whether the imidazopyridine analog acts at the entry, replication, or assembly stage. Causality: By adding the drug at different intervals post-infection, you can correlate the drop in viral titer with the specific life-cycle stage occurring at that time.

  • Seeding: Seed susceptible cells (e.g., HEp-2 for RSV, MDCK for Flu) in 24-well plates (

    
     cells/well). Incubate overnight.
    
  • Infection (T=0): Infect cells with virus at a Multiplicity of Infection (MOI) of 1.0. Adsorb for 1 hour at 4°C (to synchronize entry) or 37°C.

  • Treatment Intervals:

    • Group A (-1h): Pre-treat cells 1 hour before infection (Prophylactic/Entry).

    • Group B (0h): Add compound during infection (Entry).

    • Group C (+2h, +4h, +6h, +8h): Add compound at defined intervals post-infection (Replication).

  • Incubation: Incubate for a single replication cycle (e.g., 24 hours).

  • Quantification: Harvest supernatant and quantify viral titer via Plaque Assay or qRT-PCR.

  • Interpretation:

    • If efficacy is lost when added >2 hours post-infection, the compound is an Entry Inhibitor (like Compound 8jm).

    • If efficacy persists when added 4-6 hours post-infection, it is a Replication Inhibitor (like Compound 41).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Analysis

Purpose: To physically validate direct binding to the viral target (e.g., Influenza RdRp), ruling out off-target effects.

  • Chip Preparation: Immobilize the target protein (e.g., PA subunit of RdRp) onto a CM5 sensor chip using amine coupling. Target density should be ~3000 Response Units (RU).

  • Compound Preparation: Dilute the imidazopyridine analog in running buffer (PBS-P + 1% DMSO) to concentrations ranging from 0.1

    
    M to 10 
    
    
    
    M.
  • Injection: Inject compound solutions over the reference (blank) and active flow cells at 30

    
    L/min for 60 seconds (Association phase).
    
  • Dissociation: Switch to running buffer for 120 seconds (Dissociation phase).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate

    
    , 
    
    
    
    , and the equilibrium dissociation constant (
    
    
    ).
    • Validation Criteria: A dose-dependent response with a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       correlating to the biological 
      
      
      
      confirms specific target engagement.

References

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents. Source: European Journal of Medicinal Chemistry (2025).[1] Key Finding: Compound 41 identified as RdRp inhibitor with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of 0.29 
    
    
    
    M. URL:[Link]
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Source: ACS Medicinal Chemistry Letters (2015). Key Finding: Compound 8jm shows 3 nM potency against RSV, superior to BMS-433771.[6] URL:[Link]

  • Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497. Source: Antimicrobial Agents and Chemotherapy (2000).[4] Key Finding: VX-497 demonstrates 10-100x greater potency than Ribavirin across multiple viral families.[3][4] URL:[Link]

  • Imidazopyridine-Based Fatty Acid Synthase Inhibitors That Show Anti-HCV Activity. Source: ACS Medicinal Chemistry Letters (2012). Key Finding: Validation of imidazopyridines as FASN inhibitors blocking HCV replication.[7] URL:[Link]

Sources

Safety Operating Guide

1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride . As a nitrogen-containing heterocyclic amine salt, this compound presents a dual hazard profile: corrosivity derived from the hydrochloride counter-ions and potential biological activity linked to the imidazopyridine core (often associated with kinase inhibition or TLR agonism).

Core Directive: Due to the persistence of the heterocyclic core and potential aquatic toxicity, incineration is the only authorized disposal method. Drain disposal (sewer) is strictly prohibited for this compound, regardless of pH neutralization.

Chemical Hazard Profile & Characterization

Effective disposal requires understanding the "Why" behind the protocol. We are managing two distinct chemical behaviors: the acidic salt form and the organic toxicant.

Identification & Physical Properties
PropertyDataOperational Implication
Chemical Name 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloridePrimary ID
CAS Number 6811-77-4 (Free Base) / Salt specific variesUse Free Base CAS for toxicity search
Molecular Formula

High Nitrogen/Chlorine content
Solubility High (Water), Low (Organics)Migrates easily in aqueous runoff
Acidity pH < 2.0 (in aqueous solution)Corrosive: Incompatible with metal drums
GHS Hazard Classification

Ref: Sigma-Aldrich SDS [1], PubChem [2]

Hazard CodeDescriptionHandling Requirement
H302 Harmful if swallowedNo open-bench handling; dust mask/hood required.
H315 Causes skin irritationNitrile gloves (0.11mm min) required.
H319 Causes serious eye irritationANSI Z87.1 Goggles required (Safety glasses insufficient).
H335 May cause respiratory irritationAll solid weighing must occur in a fume hood.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Excess Reagent or Spills)

Objective: Containment for high-temperature incineration.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates). The amine functionality can form unstable N-oxides or chloramines.

  • Packaging:

    • Place the solid material in a clear polyethylene bag (minimum 4 mil thickness).

    • Twist and tape the neck of the bag; do not rely on simple knots.

    • Place the first bag into a secondary bag (double-bagging) to prevent exterior contamination.

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: "1H-Imidazo[4,5-c]pyridin-4-amine 2HCl (Solid)"

    • Hazard Checkbox: Toxic, Irritant.

  • Destination: Lab-pack drum for High-Temperature Incineration .

Scenario B: Aqueous Waste (Reaction Byproducts/Mother Liquor)

Objective: pH stabilization for safe storage followed by thermal destruction.

Critical Warning: Although this compound dissolves in water, the organic ring system is stable. Do not pour down the drain.

  • pH Check: The dihydrochloride salt will generate a highly acidic solution (pH < 2). This is corrosive to steel waste drums.

  • Neutralization (for Storage Safety):

    • Reagent: Use a saturated Sodium Bicarbonate (

      
      ) solution or 1M NaOH.
      
    • Procedure: Slowly add base to the waste while stirring.[1] Monitor for heat generation (exothermic neutralization).

    • Target: Adjust pH to range 5.0 – 9.0 .

  • Solvent Compatibility:

    • If the waste contains organic solvents (HPLC waste), ensure no halogenated solvents (DCM, Chloroform) are present unless the waste container is specifically designated for "Halogenated Waste."

  • Container: High-density polyethylene (HDPE) carboy. Avoid metal containers due to residual chloride ions causing pitting corrosion.

  • Labeling: "Aqueous Waste with Organic Amines (Toxic)."

Scenario C: Empty Containers

Ref: EPA RCRA Empty Container Standards [3]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Collect all rinsates into the Scenario B (Liquid Waste) stream. Do not dump rinsate down the sink.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Discard uncapped bottle in standard glass trash (unless P-listed acute toxin, which this is not).

Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for disposing of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 1H-Imidazo[4,5-c]pyridin-4-amine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Spill Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging LabelSolid Label: 'Toxic Solid' (Do not mix with Oxidizers) Bagging->LabelSolid Final EHS Pickup -> Incineration (NO DRAIN DISPOSAL) LabelSolid->Final SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic >50% Organic Aqueous Aqueous Solution (Acidic due to 2HCl) SolventCheck->Aqueous Mostly Water Segregate Segregate: Halogenated vs Non-Halogenated Organic->Segregate Neutralize Neutralize pH to 5-9 (Prevent Drum Corrosion) Aqueous->Neutralize Container Transfer to HDPE Carboy (No Metal Containers) Neutralize->Container Segregate->Container LabelLiq Label: 'Hazardous Waste' (Toxic/Irritant) Container->LabelLiq LabelLiq->Final

Figure 1: Decision matrix for the segregation and disposal of imidazopyridine salts.

Regulatory & Compliance Context

RCRA Classification (USA)

While 1H-Imidazo[4,5-c]pyridin-4-amine is not explicitly listed on the EPA RCRA "P" (Acute Hazardous) or "U" (Toxic) lists, it must be characterized by the generator.

  • Determination: Due to the lack of specific toxicological data for this specific salt, Prudent Practices dictate classifying it as a Non-Regulated Hazardous Waste (unless mixed with listed solvents).

  • Waste Code: If unmixed, use state-specific codes (e.g., California "221" for toxic organic solids) or generic "Toxic/Irritant" designations.

  • Prohibition: Under 40 CFR 261.3, mixing this waste with a listed solvent (e.g., Acetone, F003) makes the entire mixture a listed hazardous waste [3].

Emergency Response (Spills)

In the event of a powder spill outside the fume hood:

  • Evacuate the immediate area to allow dust to settle.

  • PPE: Don double nitrile gloves, lab coat, and N95 particulate respirator (minimum).

  • Clean-up:

    • Cover spill with wet paper towels (to prevent dust aerosolization).

    • Scoop material into a waste bag.

    • Clean surface with 10% bleach solution (degrades the organic ring) followed by water.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1H-Imidazo[4,5-c]pyridin-4-amine. Retrieved from

  • PubChem. (2023). Compound Summary: 1H-Imidazo[4,5-c]pyridine.[2][3] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[4][5][6] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7][8] Retrieved from [Link]

Sources

Personal protective equipment for handling 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 1H-Imidazo[4,5-c]pyridin-4-amine Dihydrochloride

This guide provides essential safety protocols and operational directives for the handling and disposal of 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.

A Structurally-Informed Hazard Assessment

Direct, comprehensive toxicological data for 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride is not extensively published. Therefore, a rigorous safety protocol must be derived from its constituent chemical moieties: the imidazopyridine core and, most critically, the 4-aminopyridine functional group.

The 4-aminopyridine structure is a potent neurotoxin, and its derivatives must be handled with extreme caution. Safety Data Sheets (SDS) for 4-aminopyridine classify it as fatal if swallowed and toxic in contact with skin or if inhaled.[1] It is also known to cause severe skin burns and serious eye damage. The parent 1H-Imidazo[4,5-c]pyridine structure is a known skin, eye, and respiratory irritant.[2] The dihydrochloride salt form indicates the compound is a solid, which introduces a significant risk of aerosolization and inhalation of fine dust particles during handling.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is non-negotiable and must be based on a high-risk assessment. The following table summarizes the minimum required PPE for handling this compound in solid or solution form.

Body AreaRequired PPERationale & Key Considerations
Respiratory NIOSH-approved Respirator Solid Form: A fitted N95 or higher-rated particulate respirator is mandatory to prevent inhalation of dust.[3] Solutions/Volatiles: If heating or creating aerosols, an air-purifying respirator with organic vapor cartridges is required.[4] All handling of the solid must be done within a certified chemical fume hood.
Eye & Face Chemical Splash Goggles & Face Shield Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust and splashes.[3][5] A full-face shield must be worn over the goggles to protect against splashes and accidental contact with the face, given the risk of severe eye damage.[4]
Hands Double-Gloved Nitrile or Neoprene Gloves The outer glove should have extended cuffs. Nitrile or neoprene provides adequate chemical resistance against pyridine-type compounds; latex gloves are not suitable.[5] Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin. Inspect gloves for any signs of degradation or puncture before and during use.
Body Chemical-Resistant Lab Coat & Apron A fully-fastened, long-sleeved lab coat is the minimum requirement.[5] For procedures involving larger quantities (>1g) or a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[4]
Feet Closed-Toed Shoes Leather or chemical-resistant shoes are required. Fabric or mesh shoes that can absorb chemicals are strictly prohibited.

Procedural Guidance: A Step-by-Step Workflow

Adherence to a strict, logical workflow is critical to minimize exposure risk. The following steps, visualized in the workflow diagram below, provide a self-validating system for safe handling.

Experimental Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_ppe PPE Donning (Sequential) cluster_handling Handling Phase (Inside Fume Hood) cluster_doff PPE Doffing (Reverse Sequence) cluster_dispose Disposal Phase prep Verify Fume Hood Certification Assemble All Materials Consult SDS of Analogues don_coat 1. Lab Coat prep->don_coat don_gloves1 2. Inner Gloves don_resp 3. Respirator don_goggles 4. Goggles & Face Shield don_gloves2 5. Outer Gloves handle Weigh Solid Compound Perform Dissolution or Reaction don_gloves2->handle doff_gloves2 1. Outer Gloves handle->doff_gloves2 doff_coat 2. Lab Coat & Apron doff_goggles 3. Goggles & Face Shield doff_gloves1 4. Inner Gloves doff_resp 5. Respirator (Exit Area First) dispose Segregate Waste Label Hazardous Waste Container Consult EHS Guidelines doff_resp->dispose

Caption: Safe handling workflow from preparation to disposal.

Step 1: Pre-Handling and Engineering Controls

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.[5][6] The airflow should be unobstructed.

  • Assemble Materials: Gather all necessary chemicals, glassware, and spill cleanup materials and place them inside the fume hood before bringing in the target compound.

  • Designate Waste Container: Prepare a clearly labeled, sealable hazardous waste container in the fume hood.[6]

Step 2: Donning PPE Follow a strict sequence to avoid cross-contamination.

  • Don lab coat and any additional protective clothing (apron).

  • Don the inner pair of nitrile/neoprene gloves.

  • Perform a fit check and don your respirator.

  • Don chemical splash goggles, followed by the face shield.

  • Don the outer pair of nitrile/neoprene gloves, ensuring the cuffs go over the sleeves of the lab coat.

Step 3: Handling the Compound

  • Location: All manipulations of the solid compound or its solutions must occur inside the certified chemical fume hood.[7]

  • Weighing: To prevent dust dispersal, do not weigh the solid directly on an analytical balance outside of a containment device. If a balance cannot be placed in the hood, weigh the compound into a sealed container within the hood, then take the sealed container to the balance.

  • Solutions: When adding solvents, do so slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.[5]

Step 4: Doffing PPE This process is critical for preventing personal contamination and should be performed in an area away from the immediate workspace.

  • Remove the outer, most contaminated gloves and dispose of them in the designated waste container.

  • Remove the face shield and goggles.

  • Remove the lab coat and apron, turning it inside out as you remove it.

  • Remove the inner gloves.

  • Finally, remove your respirator.

  • Wash hands and face thoroughly with soap and water.[8]

Spill Management and Decontamination

For Small Spills (Inside a Fume Hood):

  • Ensure the fume hood sash is kept at the proper height.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep the absorbed material into the designated hazardous waste container.[9]

  • Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

For Large Spills or Spills Outside a Fume Hood:

  • Evacuate: Immediately alert others and evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Waste Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6]

  • Classification: 1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride and any materials contaminated with it (e.g., gloves, absorbent pads, weigh boats, pipette tips) are to be considered hazardous waste.[6]

  • Collection: Collect all waste in a compatible, properly labeled, and sealable container.[11] The label must clearly state "Hazardous Waste" and the full chemical name.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong acids or oxidizing agents.[4][6]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, which will work with a licensed hazardous waste disposal service.[11]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this potent compound, ensuring the safety of personnel and the integrity of your research.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • ChemSupply Australia. Safety Data Sheet PYRIDINE.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 4-Aminopyridine.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4-Amidinopyridine hydrochloride.
  • PubChem. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227.
  • Safety Data Sheet. (2023, February 1). Pyridine.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
  • Cayman Chemical. (2024, October 30). Safety Data Sheet - 4-Aminopyridine.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • BenchChem. Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.